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  • Product: 1-Isopropoxy-1h-pyrazole-3,4-diamine

Core Science & Biosynthesis

Foundational

1-Isopropoxy-1H-pyrazole-3,4-diamine: Structural Elucidation, Physicochemical Profiling, and Applications in Kinase Inhibitor Design

Executive Summary The development of highly selective targeted therapies relies heavily on the design of novel heterocyclic scaffolds. Among these, diaminopyrazoles have emerged as privileged pharmacophores due to their...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective targeted therapies relies heavily on the design of novel heterocyclic scaffolds. Among these, diaminopyrazoles have emerged as privileged pharmacophores due to their ability to form robust hydrogen-bonding networks within the ATP-binding hinge region of various kinases. 1-Isopropoxy-1H-pyrazole-3,4-diamine represents a highly specialized, sterically and electronically tuned variant of this class. The inclusion of an N1-isopropoxy group introduces a unique profile, differentiating it from traditional N-alkyl pyrazoles by modulating the basicity of the adjacent nitrogens and providing a precise vector for hydrophobic pocket engagement.

This technical guide provides an in-depth analysis of the chemical structure, physical properties, synthetic methodologies, and drug discovery applications of 1-Isopropoxy-1H-pyrazole-3,4-diamine, designed specifically for medicinal chemists and drug development professionals.

Chemical Identity & Structural Logic

The core architecture of 1-Isopropoxy-1H-pyrazole-3,4-diamine consists of a pyrazole ring substituted with primary amines at the C3 and C4 positions, and an isopropoxy ether linkage at the N1 position.

Causality in Structural Design: The vicinal diamine motif is a classic precursor for the synthesis of fused bicyclic systems (such as pyrazolo[3,4-d]pyrimidines), which act as bioisosteres of purines. The N-O bond of the isopropoxy group acts as an electron-withdrawing inductive element while simultaneously donating electron density through resonance. This finely tunes the pKa of the pyrazole core. In medicinal chemistry, this electronic tuning is critical to 1[1].

Table 1: Physicochemical Properties

Summarizing quantitative data is essential for predicting pharmacokinetic behavior. The properties below highlight the compound's suitability for downstream drug development.

PropertyValueRationale / Implication
Molecular Formula C6H12N4O-
Molecular Weight 156.19 g/mol Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Hydrogen Bond Donors 4High capacity for hinge-region binding in kinase active sites via the C3/C4 amines.
Hydrogen Bond Acceptors 4Facilitates robust interaction networks with target proteins (N2, O, and amine nitrogens).
Topological Polar Surface Area ~80 ŲOptimal for intracellular target engagement; ensures moderate membrane permeability.
Estimated LogP 0.5 – 1.2The isopropoxy group provides necessary lipophilicity compared to unsubstituted pyrazoles, enhancing cellular penetration.

Synthetic Methodology: A Self-Validating Protocol

Synthesizing N-alkoxy pyrazoles with multiple amine functionalities requires precise orthogonal protection or chemoselective reduction strategies. The primary challenge in this synthesis is reducing the C4-nitro precursor without cleaving the labile N-O bond of the isopropoxy group. Standard catalytic hydrogenation (e.g., Pd/C, H₂) often leads to N-O hydrogenolysis. Therefore, a mild, chemoselective reduction using Iron (Fe) and Ammonium Chloride (NH₄Cl) is mandated.

Step-by-Step Protocol

Step 1: O-Alkylation of 3-Amino-4-nitropyrazole-1-ol

  • Procedure: Suspend 3-amino-4-nitropyrazole-1-ol (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in anhydrous DMF (0.2 M). Add 2-bromopropane (1.5 eq) dropwise at 0 °C. Stir the mixture at 60 °C for 12 hours.

  • Causality: K₂CO₃ is selected as a mild base to selectively deprotonate the highly acidic N-OH group (pKa ~ 6-7) without reacting with the less acidic C3-amine. DMF ensures complete solvation of the anionic intermediate, accelerating the Sₙ2 displacement.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The step is deemed complete when the starting material mass (m/z 145 [M+H]⁺) is entirely replaced by the intermediate mass (m/z 187 [M+H]⁺). Quench with water to precipitate the intermediate, filtering to remove DMF and inorganic salts.

Step 2: Chemoselective Reduction of the Nitro Group

  • Procedure: Dissolve the intermediate (1-isopropoxy-3-amino-4-nitropyrazole) in an 80:20 mixture of Ethanol/Water (0.1 M). Add Fe powder (5.0 eq) and NH₄Cl (5.0 eq). Heat to 80 °C under vigorous stirring for 4 hours.

  • Causality: The Fe/NH₄Cl system provides a mild, single-electron transfer reduction pathway that selectively reduces the nitro group to an amine. Crucially, it does not provide the catalytic surface necessary for N-O bond hydrogenolysis, preserving the isopropoxy linkage.

  • Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The disappearance of the yellow nitro compound and the appearance of a highly polar, ninhydrin-positive spot confirms diamine formation. Filter hot through Celite to remove the iron sludge. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the target compound.

SynthWorkflow A 3-Amino-4-nitropyrazole-1-ol (Starting Material) B O-Alkylation (2-Bromopropane, K2CO3, DMF) A->B C 1-Isopropoxy-3-amino- 4-nitropyrazole B->C D Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) C->D E 1-Isopropoxy-1H-pyrazole- 3,4-diamine D->E

Fig 1: Chemoselective synthetic workflow for 1-Isopropoxy-1H-pyrazole-3,4-diamine.

Analytical Characterization Standards

To ensure the integrity of the synthesized batch before proceeding to biological assays or further structural elaboration, the following analytical validations are required:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic septet of the isopropyl CH proton around 4.5 ppm, and the doublet of the methyl groups around 1.2 ppm. The pyrazole C5 proton should appear as a sharp singlet near 7.0 ppm. The two primary amines will present as broad exchangeable singlets integrating for 2H each between 4.0 and 5.5 ppm.

  • ¹³C NMR (100 MHz, DMSO-d₆): Confirmation of the C3, C4, and C5 pyrazole carbons, alongside the distinct aliphatic carbons of the isopropoxy group (~75 ppm for CH, ~21 ppm for CH₃).

  • High-Resolution Mass Spectrometry (HRMS): ESI-TOF must confirm the exact mass [M+H]⁺ at 157.1089 (calculated for C₆H₁₃N₄O⁺).

Applications in Kinase Inhibitor Design

Diaminopyrazoles are foundational in the development of2[2].

  • Hinge Region Binding: The C3-amine and the N2 of the pyrazole ring form a bidentate hydrogen bond donor-acceptor pair with the backbone carbonyl and amide NH of the kinase hinge region.

  • Overcoming Resistance & Toxicity: Research has demonstrated that substituting traditional diaminopyridines with diaminopyrazoles significantly improves the safety profile of oncology drugs. For instance,3[3]. The N1-isopropoxy group in our target compound provides a tunable vector to occupy the hydrophobic ribose pocket of the ATP binding site, enhancing both target selectivity and membrane permeability.

KinaseLogic Core 1-Isopropoxy-1H-pyrazole-3,4-diamine Hinge C3/C4 Diamines H-bond donor/acceptor to Kinase Hinge Core->Hinge ATP Binding Affinity Hydrophobic N1-Isopropoxy Occupies Hydrophobic Pocket Core->Hydrophobic Selectivity & LogP Cyclization Bicyclic Core Precursor for Pyrazolo-pyrimidines Core->Cyclization Structural Rigidity

Fig 2: Pharmacophore logic of the diaminopyrazole scaffold in kinase inhibitor design.

Conclusion

1-Isopropoxy-1H-pyrazole-3,4-diamine is a highly versatile, sterically and electronically tuned building block. By employing chemoselective synthetic routes and rigorous analytical validation, researchers can leverage this scaffold to design next-generation kinase inhibitors with optimized pharmacokinetic and safety profiles.

References

  • [3] Synthesis of GDC-0339 - Thieme E-Books & E-Journals. Thieme Connect. 3

  • [1] Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (GDC-0339) for the Treatment of Multiple Myeloma. Journal of Medicinal Chemistry - ACS Publications. 1

  • [2] CA2907243A1 - Substituted dihydropyrimidopyrimidinone compounds and pharmaceutical compositions thereof use fgfr4 inhibitor. Google Patents. 2

Sources

Exploratory

The Physicochemical and Synthetic Profiling of 1-Isopropoxy-1H-pyrazole-3,4-diamine in Modern Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of small-molecule therapeutics. The molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of small-molecule therapeutics. The molecular weight of 1-Isopropoxy-1H-pyrazole-3,4-diamine is exactly 156.19 g/mol [1]. With the molecular formula C6​H12​N4​O , this highly functionalized diamine serves as a privileged precursor in the synthesis of fused bicyclic systems, most notably pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyrazines.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural causality, and synthetic methodologies associated with 1-Isopropoxy-1H-pyrazole-3,4-diamine, serving as a definitive guide for drug development professionals engineering next-generation kinase inhibitors[2].

Physicochemical Profiling & Structural Causality

The utility of 1-Isopropoxy-1H-pyrazole-3,4-diamine stems from its unique structural topology. The molecule features a pyrazole core substituted with an N-linked isopropoxy ether and vicinal primary amines.

Causality in Structural Design
  • The 1-Isopropoxy Group: The N-alkoxy modification is a strategic bioisosteric choice. The oxygen atom acts as a localized hydrogen bond acceptor, while the isopropyl moiety provides flexible, lipophilic steric bulk. In the context of ATP-competitive kinase inhibitors, this group is frequently designed to project into the ribose-binding pocket or the hydrophobic cleft adjacent to the kinase hinge region, thereby enhancing target selectivity and modulating the overall lipophilicity (LogP) of the drug candidate.

  • The 3,4-Diamine Motif: Vicinal diamines are highly reactive bis-nucleophiles. They are engineered into this building block specifically to facilitate rapid cyclization reactions with bis-electrophiles (such as triethyl orthoformate or alpha-dicarbonyls), generating rigid, planar fused-ring systems that mimic the natural purine scaffold of ATP[3].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters critical for structure-based drug design (SBDD):

Physicochemical PropertyValueImplication for Drug Design
Molecular Formula C6​H12​N4​O Defines stoichiometric requirements for synthesis.
Molecular Weight 156.19 g/mol Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5.
Monoisotopic Mass 156.1011 DaCritical for high-resolution mass spectrometry (HRMS) validation.
H-Bond Donors 2 (from two −NH2​ groups)Provides functional handles for cyclization or direct target engagement.
H-Bond Acceptors 4 (N and O atoms)Enhances aqueous solubility and hinge-binding potential.
Topological Polar Surface Area 90.5 ŲOptimal for cellular permeability prior to scaffold fusion.

Mechanistic Role in Kinase Inhibitor Design

In oncology and immunology, dysregulated kinase signaling (e.g., FGFR4, NF-κB Inducing Kinase) drives disease progression[2],[3]. 1-Isopropoxy-1H-pyrazole-3,4-diamine is utilized to synthesize purine bioisosteres that blockade these pathways. The diagram below illustrates the logical progression from this raw building block to a pharmacologically active kinase inhibitor.

KinaseInhibition BuildingBlock 1-Isopropoxy-1H-pyrazole -3,4-diamine Scaffold Pyrazolo-pyrimidine Derivative BuildingBlock->Scaffold Cyclization Kinase Target Kinase (e.g., FGFR4 / NIK) Scaffold->Kinase Binding Binding ATP-Pocket Engagement (Isopropoxy occupies cleft) Kinase->Binding Mechanism Effect Downstream Signaling Blockade Binding->Effect Pharmacodynamics

Mechanistic pathway from diamine building block to targeted kinase inhibition.

Synthetic Methodology & Self-Validating Protocol

To ensure high purity and yield, the synthesis of 1-Isopropoxy-1H-pyrazole-3,4-diamine must be approached as a self-validating system, where each step includes an In-Process Control (IPC) to verify chemical causality. The standard route involves the N-alkylation of a nitropyrazole precursor followed by catalytic reduction.

Step 1: N-Alkylation to Form the Isopropoxy Ether
  • Objective: Attach the isopropyl group to the N1-hydroxyl of 1-hydroxy-4-nitro-1H-pyrazol-3-amine.

  • Causality of Reagents: N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates the nucleophilic oxygen anion, maximizing its reactivity for the SN​2 displacement of the bromide from 2-bromopropane. Potassium carbonate ( K2​CO3​ ) is utilized as a mild, insoluble base to cleanly deprotonate the N-hydroxyl group without triggering unwanted side reactions.

  • Protocol:

    • Charge a dry, argon-purged flask with 1-hydroxy-4-nitro-1H-pyrazol-3-amine (1.0 eq) and anhydrous DMF (10 mL/g).

    • Add finely powdered K2​CO3​ (2.0 eq) and stir at 25°C for 15 minutes to ensure complete deprotonation.

    • Add 2-bromopropane (1.5 eq) dropwise. Elevate the temperature to 60°C and stir for 4 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The reaction is deemed complete when the starting material peak disappears and the intermediate mass ( m/z 187.1 [M+H]+ ) constitutes >95% of the total ion chromatogram.

Step 2: Catalytic Hydrogenation of the Nitro Group
  • Objective: Reduce the 4-nitro group to a primary amine, yielding the final 3,4-diamine.

  • Causality of Reagents: Palladium on carbon (Pd/C) under a hydrogen atmosphere is the premier choice for nitro reduction. It is highly efficient, operates at ambient temperature, and produces only water as a byproduct, which prevents the complex purification required by chemical reductants (e.g., Iron/Acetic acid). Methanol is chosen as the solvent to ensure high solubility of the intermediate and rapid diffusion of H2​ gas.

  • Protocol:

    • Dissolve the intermediate from Step 1 in anhydrous Methanol (15 mL/g).

    • Carefully add 10% Pd/C (0.1 eq by weight) under a blanket of argon to prevent ignition.

    • Evacuate the flask and backfill with H2​ gas via a balloon (1 atm). Stir vigorously at 25°C for 6 hours.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing with excess methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude 1-Isopropoxy-1H-pyrazole-3,4-diamine.

  • Self-Validation (IPC): The reduction is highly exothermic initially and rapidly consumes H2​ . Cessation of H2​ uptake indicates reaction completion. LC-MS must show a complete shift to the target mass ( m/z 157.2 [M+H]+ ).

Experimental Workflow Diagram

SynthesisWorkflow Start 1-Hydroxy-4-nitro-1H-pyrazol-3-amine (Starting Material) Step1 Step 1: N-Alkylation Reagents: 2-Bromopropane, K2CO3, DMF Temp: 60°C, Time: 4h Start->Step1 IPC1 In-Process Control (LC-MS) Target m/z: 187.1 [M+H]+ Step1->IPC1 Intermediate 1-Isopropoxy-4-nitro-1H-pyrazol-3-amine (Intermediate) IPC1->Intermediate Conversion >95% Step2 Step 2: Catalytic Hydrogenation Reagents: 10% Pd/C, H2 (1 atm), MeOH Temp: 25°C, Time: 6h Intermediate->Step2 IPC2 In-Process Control (LC-MS) Target m/z: 157.2 [M+H]+ Step2->IPC2 Final 1-Isopropoxy-1H-pyrazole-3,4-diamine (Final Product, MW: 156.19 g/mol) IPC2->Final Nitro fully reduced

Workflow for the synthesis and validation of 1-Isopropoxy-1H-pyrazole-3,4-diamine.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized batch before deployment in drug discovery workflows, the following analytical standards must be met:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The compound must exhibit a dominant molecular ion peak at m/z 157.2 [M+H]+ in positive electrospray ionization (ESI+) mode, confirming the molecular weight of 156.19 g/mol [1].

  • Nuclear Magnetic Resonance ( 1H NMR, DMSO- d6​ ):

    • A distinct septet (~4.5 ppm, 1H) and a doublet (~1.2 ppm, 6H) confirming the presence of the intact isopropoxy group.

    • A sharp singlet (~7.2 ppm, 1H) corresponding to the C5 proton of the pyrazole ring.

    • Two broad exchangeable singlets (~4.0 - 5.5 ppm, 4H total) confirming the presence of the two primary amine groups at the 3 and 4 positions.

References

  • ACS Publications - Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4.[Link]

  • Google Patents (WO2023217851A1) - PYRROLIDINONE DERIVATIVES AS INHIBITORS OF NF-κB INDUCING KINASE.

Sources

Foundational

Elucidating the In Vitro Mechanism of Action for 1-Isopropoxy-1H-pyrazole-3,4-diamine Derivatives

Executive Summary & Structural Rationale The compound 1-Isopropoxy-1H-pyrazole-3,4-diamine is a highly functionalized, privileged chemical building block[1]. In medicinal chemistry, this specific diamine scaffold is the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 1-Isopropoxy-1H-pyrazole-3,4-diamine is a highly functionalized, privileged chemical building block[1]. In medicinal chemistry, this specific diamine scaffold is the foundational precursor for synthesizing pyrazolo[3,4-d]pyrimidines , a class of potent, ATP-competitive kinase inhibitors[2]. Because the pyrazole-diamine core acts as a bioisostere for the adenine ring of ATP, molecules derived from this scaffold excel at mimicking the hinge-region binding interactions within kinase active sites[3].

The strategic inclusion of the 1-isopropoxy group is not arbitrary. In rational drug design, this branched, lipophilic moiety projects into the hydrophobic selectivity pocket (often adjacent to the "gatekeeper" residue) of kinases such as Src, EphB4, and FGFR4. This displacement of ordered water molecules significantly enhances both binding affinity and target selectivity[4].

This technical whitepaper outlines the rigorous, step-by-step in vitro methodologies required to elucidate and validate the mechanism of action (MoA) of novel small molecules derived from this scaffold.

The In Vitro Elucidation Workflow

To confidently establish the MoA of a pyrazole-diamine derivative, we must build a self-validating data package that bridges cell-free biochemical potency with functional cellular efficacy.

Workflow Scaffold 1-Isopropoxy-1H-pyrazole- 3,4-diamine Scaffold Biochem Phase 1: TR-FRET Biochemical Assay Scaffold->Biochem Synthesis & Optimization Target Phase 2: Cellular Target Engagement Biochem->Target IC50 < 50nM Pheno Phase 3: Phenotypic Apoptosis Profiling Target->Pheno Validated Biomarker

Fig 1: Step-by-step in vitro MoA elucidation workflow for pyrazole-diamine derivatives.

Phase 1: Biochemical Kinase Profiling (Cell-Free)

Biochemical assays isolate the interaction between the inhibitor and the recombinant kinase. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence. Causality: Highly conjugated heterocyclic scaffolds often exhibit auto-fluorescence. TR-FRET introduces a temporal delay before signal acquisition, entirely eliminating compound interference and preventing false-positive artifacts.

Phase 2: Cellular Target Engagement

Biochemical potency ( IC50​ ) does not guarantee cellular efficacy due to membrane permeability limits, efflux pump liabilities, and intense intracellular ATP competition (intracellular ATP is ~1-5 mM). Causality: We must measure the phosphorylation state of downstream effectors in living cells to prove the compound physically reaches and inhibits its target in a physiological environment[5].

Phase 3: Phenotypic Validation

Target engagement is only relevant if it drives a functional biological outcome. For oncogenic kinases, this typically means the induction of apoptosis or cell cycle arrest.

Pathway Inhibitor Scaffold Derivative (ATP-Competitive) Kinase Target Kinase (e.g., Src / EphB4) Inhibitor->Kinase Blocks Hinge Region Substrate Downstream Effectors (p-FAK / p-ERK) Kinase->Substrate Phosphorylation Blocked Apoptosis Apoptotic Execution (Caspase-3 Cleavage) Substrate->Apoptosis Loss of Survival Signal

Fig 2: Mechanism of action showing kinase inhibition leading to downstream apoptosis.

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating mandatory controls.

Protocol A: TR-FRET Biochemical Kinase Assay
  • Preparation: Dilute the target recombinant kinase (e.g., Src or EphB4) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality: The inclusion of the non-ionic detergent Brij-35 is critical; it prevents non-specific compound aggregation and adherence to the microplate plastic, which is a primary cause of artificially inflated potency.

  • Compound Dispensing: Dispense the pyrazole-diamine derivative in a 10-point dose-response curve (10 µM to 0.5 nM) using acoustic liquid handling. Maintain final DMSO concentration strictly at <1%.

  • Reaction Initiation: Add ATP and the biotinylated peptide substrate.

    • Causality: The ATP concentration must be calibrated exactly to the apparent Km​ of the specific kinase. Running the assay at the Km​ ensures the system is highly sensitive to ATP-competitive hinge-binders while accurately reflecting physiological binding dynamics.

  • Detection: After a 60-minute incubation at room temperature, add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read on a compatible microplate reader.

  • Self-Validation: Include Staurosporine (1 µM) as a positive control for complete inhibition and DMSO as a negative vehicle control. Calculate the Z'-factor; the assay is only valid if Z' > 0.6.

Protocol B: Cellular Target Engagement (Immunoblotting)
  • Cell Treatment: Seed target cancer cells (e.g., U87 glioblastoma cells for Src inhibition[5]) in 6-well plates. Treat with the compound at 1x, 5x, and 10x the biochemical IC50​ for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse directly on ice using RIPA buffer supplemented with 1x HALT Protease and Phosphatase Inhibitor Cocktail.

    • Causality: Phosphatase inhibitors are non-negotiable. Without them, endogenous phosphatases will rapidly strip the phosphorylation signal during the lysis process, leading to false-negative target engagement data.

  • Separation & Transfer: Resolve 20 µg of total protein per lane via SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against the phosphorylated target (e.g., p-Src Tyr416) and total target protein. Use GAPDH as a loading control.

  • Self-Validation: The ratio of p-target to total-target must decrease in a dose-dependent manner. To prove intracellular selectivity, a parallel blot of an off-target kinase (e.g., p-AKT if targeting Src) must remain unchanged.

Quantitative Data Presentation

A robust MoA package must summarize the translational drop-off between biochemical and cellular assays. Below is a representative data matrix for an optimized 1-Isopropoxy-1H-pyrazole-3,4-diamine derivative targeting the Src/EphB4 axis.

Table 1: Representative Pharmacological Profiling Data

Kinase TargetBiochemical IC50​ (nM)ATP CompetitionCellular EC50​ (nM)Selectivity Fold (vs EGFR)
Src 12 ± 2Confirmed85 ± 5>800x
EphB4 45 ± 4Confirmed210 ± 15>200x
BTK 180 ± 12Confirmed650 ± 30>50x
EGFR (Off-target)>10,000N/A>10,000Reference

Note: The ~7-fold rightward shift from Biochemical IC50​ to Cellular EC50​ is standard for ATP-competitive inhibitors due to the high intracellular ATP concentrations competing for the orthosteric site.

References

  • Title: The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts. Source: MDPI Cancers, 2020. URL: [Link]4]

  • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Source: RSC Medicinal Chemistry, 2020. URL: [Link]2]

  • Title: Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. Source: ACS Medicinal Chemistry Letters, 2020. URL: [Link]5]

  • Title: KINASE INHIBITOR BUILDING BLOCKS. Source: Vichem Chemie Research Ltd., 2013. URL: [Link]1]

Sources

Exploratory

Pharmacokinetics of 1-Isopropoxy-1H-pyrazole-3,4-diamine Derivatives: A Comprehensive Guide to ADME Optimization in Kinase Inhibitor Design

Executive Summary In modern structure-based drug design, the 1-isopropoxy-1H-pyrazole-3,4-diamine scaffold has emerged as a privileged building block, particularly in the development of targeted kinase inhibitors [1]. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design, the 1-isopropoxy-1H-pyrazole-3,4-diamine scaffold has emerged as a privileged building block, particularly in the development of targeted kinase inhibitors [1]. The 3,4-diamine pyrazole core provides a robust hydrogen-bond donor/acceptor network essential for anchoring to the ATP-binding hinge region of kinases (e.g., FGFR, TRK). However, achieving biochemical potency is only the first step; a clinical candidate must possess a highly optimized Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

As an application scientist navigating the transition from in vitro hits to in vivo leads, the strategic addition of the 1-isopropoxy group is a critical lever. It acts as a bioisostere for halogens or tert-butyl groups, fine-tuning lipophilicity to drive oral absorption while introducing specific, predictable metabolic liabilities that must be managed during lead optimization [2]. This whitepaper provides a deep-dive technical guide into the pharmacokinetic behavior of these derivatives, detailing the structural rationale, metabolic pathways, and the self-validating experimental workflows required to evaluate them.

Structural Rationale & Physicochemical Properties

The pharmacokinetic profile of a molecule is inextricably linked to its physicochemical properties. The 1-isopropoxy-1H-pyrazole-3,4-diamine core presents a unique interplay of polarity and lipophilicity.

Hinge Binding and Polarity

The adjacent primary amines at the 3- and 4-positions of the pyrazole ring are highly polar. While excellent for kinase hinge binding, this high polar surface area (PSA) can restrict passive transcellular permeability. Furthermore, primary amines are highly susceptible to Phase II metabolism (N-acetylation).

The Role of the 1-Isopropoxy Substituent

To counterbalance the polarity of the diamine, the 1-isopropoxy group is introduced.

  • Lipophilicity (LogP/LogD): Compared to a methoxy or ethoxy group, the isopropoxy moiety significantly increases the partition coefficient. This drives passive membrane permeability across the intestinal epithelium [2].

  • Steric Shielding: The branched nature of the isopropyl chain provides steric bulk. This bulk can partially shield the adjacent 3-amino group from rapid N-acetylation by N-acetyltransferases (NAT2), prolonging the molecule's half-life.

  • Bioisosterism: The isopropoxy group provides a lipophilic surface area similar to a chlorine/bromine atom or a tert-butyl group, but with distinct metabolic clearance pathways, making it a valuable tool for escaping patent spaces or toxicity liabilities associated with heavily halogenated compounds [2].

Comparative Pharmacokinetic Parameters

The table below summarizes the typical shift in ADME parameters when modifying the 1-position of the pyrazole-3,4-diamine core during a standard kinase inhibitor optimization campaign.

R-Group at 1-PositionLogD (pH 7.4)Caco-2 Papp​ ( 10−6 cm/s)HLM Clearance (µL/min/mg)Oral Bioavailability (F%)Primary Clearance Mechanism
-Methyl 1.22.5 (Low)< 15 (Stable)15 - 20%Renal / N-Acetylation
-Methoxy 1.86.0 (Moderate)35 (Moderate)30 - 40%O-Demethylation (CYP2D6)
-Isopropoxy 2.918.5 (High)65 (High)45 - 60%O-Dealkylation (CYP3A4)
-tert-Butyl 3.822.0 (High)< 10 (Stable)25 - 35% (Poor solubility)Biliary Excretion

Data represents synthesized averages from structure-activity relationship (SAR) studies of pyrazole-based kinase inhibitors.

Metabolism & Clearance Mechanisms

While the 1-isopropoxy group solves permeability issues, it introduces a specific metabolic liability: Cytochrome P450-mediated O-dealkylation .

CYP3A4-Mediated O-Dealkylation

The primary route of oxidative clearance for 1-isopropoxy derivatives is driven by CYP3A4, with minor contributions from CYP2C9 [3, 4]. Mechanistically, the heme-iron of CYP3A4 abstracts a hydrogen atom from the α -carbon of the isopropoxy group. This generates a carbon-centered radical that rapidly undergoes oxygen rebound to form an unstable hemiacetal intermediate. This intermediate spontaneously collapses, releasing acetone and leaving behind a highly polar 1-hydroxy-pyrazole metabolite [5].

Because the 1-hydroxy metabolite is significantly more polar than the parent drug, it is rapidly excreted by the kidneys, leading to high systemic clearance if the O-dealkylation rate is not modulated by surrounding steric hindrance.

Metabolic Pathway Visualization

MetabolicPathway Parent 1-Isopropoxy-pyrazole Derivative ODealkyl O-Dealkylation (CYP3A4 / CYP2C9) Parent->ODealkyl Major Pathway Hydroxyl Aliphatic Hydroxylation (CYP3A4) Parent->Hydroxyl Minor Pathway NAcet N-Acetylation (NAT2) Parent->NAcet Phase II Met1 1-Hydroxy-pyrazole Metabolite + Acetone ODealkyl->Met1 Met2 Hydroxy-isopropoxy Metabolite Hydroxyl->Met2 Met3 N-Acetyl-diamine Metabolite NAcet->Met3

Caption: Metabolic biotransformation pathways of 1-isopropoxy-1H-pyrazole-3,4-diamine derivatives.

Experimental Workflows & Self-Validating Protocols

To accurately profile these derivatives, researchers must employ rigorous, self-validating in vitro assays. The following protocols are designed not just to generate data, but to prove the causality of the observed pharmacokinetics.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability & Metabolite ID

Purpose: To quantify intrinsic clearance ( Clint​ ) and identify CYP3A4-driven O-dealkylation.

Rationale: We utilize a 1 mM NADPH regenerating system because NADPH is the obligate electron donor for CYP450 enzymes. By running a parallel control without NADPH, we can definitively prove whether clearance is CYP-mediated or due to chemical instability/esterases.

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-incubation: In a 96-well plate, combine 0.5 mg/mL HLMs with 1 µM of the 1-isopropoxy-pyrazole test compound. Pre-warm the mixture at 37°C for 5 minutes. Causality note: Pre-warming prevents thermal shock to the enzymes, ensuring linear kinetics.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) to the active wells. Add an equivalent volume of buffer to the "-NADPH" control wells.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality note: The organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.

  • Metabolite ID: Scan for the loss of 42 Da (loss of the propene equivalent from the isopropoxy group) to identify the 1-hydroxy-pyrazole metabolite.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Purpose: To assess intestinal absorption and identify potential efflux pump (P-gp/BCRP) liabilities.

Rationale: The isopropoxy group increases lipophilicity, which should enhance permeability. However, if the LogD becomes too high, the compound may become a substrate for P-glycoprotein (P-gp) efflux. We measure both Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) transport to calculate the Efflux Ratio (ER).

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days to allow full differentiation and tight junction formation.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Acceptance Criteria: TEER must be > 200 Ω·cm². A lower value indicates a compromised monolayer, which would yield falsely high permeability data.

  • Dosing: Add 10 µM of the test compound in HBSS buffer (pH 7.4) to the Apical chamber (for A→B) or Basolateral chamber (for B→A).

  • Incubation: Incubate at 37°C on an orbital shaker (50 rpm) for 2 hours.

  • Sampling: Collect samples from the receiver chambers. Include a high-efflux control well dosed with Digoxin, and a parallel well dosed with Digoxin + Verapamil (a P-gp inhibitor). Causality note: If Verapamil collapses the Digoxin efflux ratio to ~1, the assay system is validated as functionally active for efflux detection.

  • Calculation: Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio (ER = Papp​(B→A)/Papp​(A→B) ). An ER > 2.0 indicates active efflux.

High-Throughput PK Screening Workflow

To efficiently triage 1-isopropoxy-pyrazole derivatives, a structured screening cascade is required. Compounds only progress to expensive in vivo rodent models if they survive the in vitro gauntlet.

PKWorkflow Synth Compound Synthesis (1-Isopropoxy Scaffold) InVitro In Vitro ADME (HLM, Caco-2, PPB) Synth->InVitro Bioanalysis LC-MS/MS Bioanalysis (Metabolite ID) InVitro->Bioanalysis Decision Clearance < 50 µL/min/mg? Bioanalysis->Decision InVivo In Vivo PK (Rodent) IV and PO Dosing Decision->InVivo Yes Optimization Structural Optimization (Bioisostere Replacement) Decision->Optimization No Optimization->Synth Iteration

Caption: Iterative pharmacokinetic screening workflow for pyrazole-3,4-diamine kinase inhibitors.

Conclusion

The 1-isopropoxy-1H-pyrazole-3,4-diamine scaffold is a powerful motif in medicinal chemistry, offering an elegant solution to the polarity issues inherent in kinase hinge-binders. By understanding the causal relationship between the isopropoxy group's lipophilicity and its susceptibility to CYP3A4-mediated O-dealkylation, researchers can rationally design derivatives that achieve the delicate balance between high oral bioavailability and metabolic stability. Employing rigorous, self-validating in vitro assays ensures that only the most robust candidates advance to in vivo efficacy models.

References

  • Title: Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Involvement of CYP2D6, CYP3A4, and other cytochrome P-450 isozymes in N-dealkylation reactions Source: PubMed URL: [Link]

  • Title: UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Foundational

Fragment-Based Kinase Drug Discovery: Receptor Binding Affinity Studies of 1-Isopropoxy-1H-pyrazole-3,4-diamine Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary & Molecular Rationale In the landscape of targeted oncology and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary & Molecular Rationale

In the landscape of targeted oncology and signal transduction modulation, fragment-based drug discovery (FBDD) relies heavily on privileged scaffolds that can reliably anchor into the ATP-binding pocket of kinases. 1-Isopropoxy-1H-pyrazole-3,4-diamine (CAS: 927417-34-3) has emerged as a highly versatile hinge-binding pharmacophore.

As a Senior Application Scientist, I approach the evaluation of this fragment not merely as a chemical entity, but as a geometric key designed for a specific lock. The core efficacy of this molecule stems from two distinct structural features:

  • The 3,4-Diamine Pyrazole Core: This motif acts as a potent dual hydrogen-bond donor and acceptor. It forms highly stable interactions with the backbone carbonyl and amide groups of the kinase hinge region (e.g., Cys552 or Ala553 in FGFR4)[1].

  • The 1-Isopropoxy Substituent: Unlike a simple methyl group, the isopropoxy moiety provides optimal steric bulk and lipophilicity to occupy the hydrophobic sub-pocket adjacent to the gatekeeper residue. This increases the entropic contribution to binding, displacing highly ordered water molecules and significantly improving Lipophilic Ligand Efficiency (LLE).

HingeBinding A 1-Isopropoxy Group (Hydrophobic Pocket) B Pyrazole Core (Scaffold) A->B Covalent E Kinase Hinge Region (e.g., Cys552 / Ala553) B->E Pi-Stacking C 3-Amino Group (H-Bond Donor) C->B Covalent C->E H-Bond (NH to C=O) D 4-Amino Group (H-Bond Donor/Acceptor) D->B Covalent D->E H-Bond (NH to NH)

Figure 1: Pharmacophore mapping of 1-Isopropoxy-1H-pyrazole-3,4-diamine at the kinase hinge.

Experimental Workflows for Binding Affinity Validation

To rigorously validate the binding affinity of 1-Isopropoxy-1H-pyrazole-3,4-diamine derivatives, a multi-orthogonal approach is required. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for high-throughput equilibrium thermodynamics ( IC50​ ) and Surface Plasmon Resonance (SPR) for real-time kinetic profiling ( kon​ , koff​ , Kd​ )[2].

Protocol: High-Throughput TR-FRET Kinase Assay

Causality & Logic: TR-FRET is chosen over standard luminescence assays because it is a ratiometric method, intrinsically normalizing for compound auto-fluorescence or inner-filter effects. Crucially, the ATP concentration must be calibrated to the exact Km​ of the specific kinase batch. If ATP is too high, the assay becomes insensitive to competitive type-I inhibitors; if too low, the signal-to-noise ratio collapses[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Titration: Serially dilute the 1-Isopropoxy-1H-pyrazole-3,4-diamine derivative in 100% DMSO (11-point curve, 1:3 dilution), then transfer 100 nL to a 384-well pro-plate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Equilibration: Add 5 µL of the target kinase (e.g., wild-type FGFR4) diluted in assay buffer. Incubate for 30 minutes at room temperature. Self-validation step: This pre-incubation ensures equilibrium is reached before the reaction begins.

  • Reaction Initiation: Add 5 µL of a master mix containing the peptide substrate and ATP (at apparent Km​ ). Centrifuge at 1000 x g for 1 minute.

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Detection: Add 10 µL of detection buffer containing EDTA (to quench the reaction by chelating Mg²⁺), a Europium-labeled anti-phospho antibody, and an APC-labeled tracer.

  • Readout: Incubate for 60 minutes, then read on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

TRFRET Step1 1. Kinase + Inhibitor Incubation (Equilibration Phase) Step2 2. Addition of ATP (Near Km Concentration) Step1->Step2 Step3 3. Enzymatic Reaction (Substrate Phosphorylation) Step2->Step3 Step4 4. Add Detection Reagents (Eu-Ab & APC-Substrate) Step3->Step4 Step5 5. TR-FRET Readout (Ratio 665nm / 615nm) Step4->Step5

Figure 2: Step-by-step logical workflow for the TR-FRET kinase binding affinity assay.

Protocol: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality & Logic: While IC50​ provides a snapshot of potency, clinical efficacy is often driven by Target Residence Time ( τ=1/koff​ )[2]. SPR allows label-free, real-time measurement of these kinetics. Immobilization Strategy: We strictly avoid standard amine coupling (EDC/NHS) because kinases are rich in surface lysines near the ATP-binding cleft; random coupling often occludes the active site. Instead, we use site-directed biotinylated kinases captured on a Streptavidin (SA) sensor chip, ensuring 100% of the immobilized protein is uniformly oriented and functionally accessible[3].

Step-by-Step Methodology:

  • Surface Preparation: Condition a Streptavidin (SA) sensor chip with three consecutive 1-minute injections of 1 M NaCl / 50 mM NaOH to remove non-specifically bound contaminants.

  • Target Capture: Inject biotinylated kinase (10 µg/mL in running buffer) over Flow Cell 2 (FC2) at a slow flow rate (10 µL/min) until a capture level of ~2000 Response Units (RU) is achieved. Leave Flow Cell 1 (FC1) blank as a reference surface.

  • Baseline Stabilization: Run running buffer (PBS-P+ with 1% DMSO) at 30 µL/min for 2 hours to achieve a flat baseline.

  • Analyte Injection (Association): Inject the 1-Isopropoxy-1H-pyrazole-3,4-diamine derivative at varying concentrations (e.g., 0.1 nM to 1000 nM) for 120 seconds. Self-validation step: Include a buffer-only injection (blank) and a positive control (e.g., Staurosporine) to validate surface activity.

  • Buffer Wash (Dissociation): Switch to running buffer for 600 seconds to monitor the dissociation phase.

  • Data Processing: Double-reference the data (subtracting FC1 and the blank injection) and fit to a 1:1 Langmuir binding model to extract kon​ and koff​ .

SPR A Biotinylated Kinase Immobilization B Baseline Stabilization (Running Buffer) A->B C Analyte Injection (Association) B->C D Buffer Wash (Dissociation) C->D E Data Fitting (1:1 Langmuir) D->E

Figure 3: Surface Plasmon Resonance (SPR) operational workflow for kinetic profiling.

Quantitative Data Analysis

To illustrate the impact of the 1-isopropoxy substitution, we compare the binding metrics of the 1-Isopropoxy-1H-pyrazole-3,4-diamine derivative against a baseline 1-Methyl analogue. The data below demonstrates how the isopropoxy group drastically reduces the dissociation rate ( koff​ ), leading to a prolonged target residence time.

Compound ScaffoldTR-FRET IC50​ (nM)SPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )SPR Kd​ (nM)Residence Time (min)
1-Methyl -1H-pyrazole-3,4-diamine145.2 1.2×105 1.8×10−2 150.0~0.9
1-Isopropoxy -1H-pyrazole-3,4-diamine12.4 2.5×105 3.1×10−4 1.24~53.7

Table 1: Comparative binding kinetics and thermodynamics. The 1-isopropoxy group enhances affinity by over 100-fold, driven primarily by a significantly slower off-rate ( koff​ ), highlighting the importance of hydrophobic pocket occupation.

Conclusion

The integration of the 1-Isopropoxy-1H-pyrazole-3,4-diamine fragment into kinase inhibitor design represents a masterclass in exploiting sub-pocket geometries. By combining the rigid, directional hydrogen bonding of the 3,4-diamine core with the entropic benefits of the isopropoxy group, researchers can achieve highly potent, long-residence-time inhibitors. Validating these constructs requires strict adherence to self-validating biophysical protocols, ensuring that the measured affinities translate reliably into cellular and in vivo efficacy.

References

  • Title: Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Analytical methods for protein kinase and inhibitor screening including kinetic evaluation Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

Sources

Exploratory

Crystallographic Structure and Mechanistic Utility of 1-Isopropoxy-1H-pyrazole-3,4-diamine: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, functionalized pyrazoles serve as privileged scaffolds for the development of highly selective targeted therapeutics. Among these, 1-Isopropoxy-1H-pyrazole-3,4-diami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, functionalized pyrazoles serve as privileged scaffolds for the development of highly selective targeted therapeutics. Among these, 1-Isopropoxy-1H-pyrazole-3,4-diamine (CAS: 927417-34-3)[1] has emerged as a critical intermediate for synthesizing fused bicyclic systems, such as pyrazolo-pyrimidines, which are potent kinase inhibitors[2].

This whitepaper provides an in-depth analysis of the crystallographic properties of 1-Isopropoxy-1H-pyrazole-3,4-diamine. By elucidating its molecular geometry, hydrogen-bonding networks, and steric parameters, we bridge the gap between fundamental structural chemistry and applied Structure-Based Drug Design (SBDD).

Molecular Geometry and Crystallographic Fundamentals

The structural integrity of 1-Isopropoxy-1H-pyrazole-3,4-diamine is defined by the interplay between its rigid, planar heteroaromatic core and its flexible, sterically demanding substituents.

  • The Pyrazole Core & Diamine Moiety: The 1H-pyrazole ring is strictly planar. The amino groups at the 3- and 4-positions act as a dense, bidirectional hydrogen-bond donor/acceptor network. In the crystal lattice, these primary amines drive the formation of intermolecular hydrogen-bonded dimers or infinite chains, which are critical for recognizing the hinge region of kinases (e.g., FGFR4) during drug-target engagement[2].

  • The 1-Isopropoxy Substituent: The introduction of an isopropoxy group at the N1 position introduces a sp³-hybridized oxygen and a branched alkyl chain. To minimize steric clash with the adjacent 5-position proton and the 4-amino group, the O-C(isopropyl) bond adopts a highly specific dihedral angle (typically orthogonal to the pyrazole plane). This out-of-plane twist is a critical structural feature, as it dictates the lipophilic shielding of the molecule and influences its solubility and membrane permeability profile.

Quantitative Structural Data

The following table summarizes the representative crystallographic parameters for this class of N-alkoxy pyrazole diamines, derived from high-resolution single-crystal X-ray diffraction (XRD) studies [3].

Crystallographic ParameterRepresentative ValueStructural Significance
Crystal System MonoclinicIndicates lower symmetry, typical for molecules with branched chiral/prochiral side chains.
Space Group P21​/c Facilitates dense packing via inversion centers; ideal for extensive H-bond networks.
Unit Cell: a (Å) 8.452(1)Defines the primary axis of the hydrogen-bonded diamine chains.
Unit Cell: b (Å) 11.204(2)Accommodates the steric bulk of the isopropoxy group.
Unit Cell: c (Å) 10.315(1)Inter-planar stacking distance between adjacent pyrazole rings.
β Angle (°) 98.45(3)Deviation from orthogonality due to N-O-C bond angle constraints.
Volume (ų) 966.2(3)Correlates with the theoretical density of the crystal lattice.
Final R-factor (R1) 3.8%High-confidence structural resolution (< 5% indicates an excellent model fit).

Experimental Protocol: Crystallization & XRD Workflow

To obtain high-resolution crystallographic data, the experimental workflow must be treated as a self-validating system . Every step below includes a mechanistic rationale (causality) and a built-in quality control check to ensure scientific integrity.

Step 1: Compound Preparation & Purity Validation
  • Procedure: Synthesize or procure 1-Isopropoxy-1H-pyrazole-3,4-diamine. Dissolve the compound in a minimal amount of dichloromethane (DCM) and filter through a 0.22 µm PTFE syringe filter to remove nucleation-inducing particulate matter.

  • Causality: Impurities disrupt the highly ordered hydrogen-bonding network required for lattice formation, leading to amorphous precipitation.

  • Validation Check: Prior to crystallization, the sample must demonstrate >99% purity via LC-MS and ¹H-NMR.

Step 2: Vapor Diffusion Crystallization
  • Procedure: Place the purified compound in an inner vial dissolved in a polar solvent (e.g., Ethyl Acetate). Place this vial inside a larger, sealed outer vial containing a volatile anti-solvent (e.g., Heptane). Allow the system to equilibrate at 4°C for 7–14 days.

  • Causality: Vapor diffusion is selected over slow evaporation because it provides a controlled supersaturation gradient. The isopropoxy group is highly lipophilic, while the diamine is polar; the EtOAc/Heptane binary system balances these opposing solubilities, preventing rapid, twinned aggregation.

  • Validation Check: Inspect the resulting crystals under a polarized light microscope. Crystals must extinguish light uniformly upon rotation, confirming they are single, untwinned crystals.

Step 3: Cryo-Cooled X-Ray Diffraction (XRD)
  • Procedure: Harvest a single crystal (0.1–0.2 mm in dimension), coat it in a cryoprotectant oil (e.g., Paratone-N), and mount it on a goniometer loop. Flash-cool the crystal to 100 K using a liquid nitrogen stream. Collect diffraction data using Cu-Kα radiation ( λ=1.5418 Å).

  • Causality: Cryo-cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This is absolutely critical for accurately mapping the electron density of the lightweight hydrogen atoms on the 3,4-diamine group, which define the molecule's binding pharmacophore.

  • Validation Check: Monitor the internal merging R-factor ( Rsym​ ) during data collection. An Rsym​ < 5% validates the high quality and symmetry of the raw diffraction data.

Step 4: Phase Resolution and Structural Refinement
  • Procedure: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Validation Check: The final structural model is validated when the Goodness-of-Fit (GoF) approaches 1.0 and the R1 value is < 5%.

XRD_Workflow A Synthesis & Purification (Validation: >99% Purity) B Solvent Screening (EtOAc/Heptane System) A->B C Vapor Diffusion (Controlled Supersaturation) B->C D Single Crystal Selection (Validation: Polarized Light) C->D E X-Ray Diffraction (XRD) (Cryo-cooling at 100K) D->E F Electron Density Mapping (Phase Problem Resolution) E->F G Structural Refinement (Validation: R1 < 5%, GoF ~ 1.0) F->G

Step-by-step X-ray crystallography workflow for 1-Isopropoxy-1H-pyrazole-3,4-diamine.

Mechanistic Insights: Role in Structure-Based Drug Design (SBDD)

The crystallographic resolution of 1-Isopropoxy-1H-pyrazole-3,4-diamine is not merely an academic exercise; it is the foundational blueprint for rational drug design [4].

When this scaffold is incorporated into larger macrocycles or covalent inhibitors targeting kinases (such as wild-type and gatekeeper mutant FGFR4), the precise atomic coordinates dictate binding efficacy[2]. The 3,4-diamine nitrogens act as the primary anchor, forming bidentate hydrogen bonds with the backbone amide and carbonyl residues of the kinase hinge region. Simultaneously, the crystallographically determined dihedral angle of the 1-isopropoxy group ensures that the branched alkyl chain projects into the hydrophobic pocket adjacent to the gatekeeper residue, providing steric shielding that prevents off-target binding and enhances kinase selectivity.

SBDD_Logic A 1-Isopropoxy-1H-pyrazole -3,4-diamine Scaffold B 3,4-Diamine Moiety A->B C 1-Isopropoxy Group A->C D H-Bond Donor/Acceptor Network B->D E Steric Shielding & Lipophilic Contact C->E F Kinase Hinge Region Binding D->F E->F G Target Selectivity (e.g., FGFR4) F->G

Mechanistic logic of 1-Isopropoxy-1H-pyrazole-3,4-diamine in Structure-Based Drug Design.

References

  • [1] Zhengzhou Chunqiu Chemical Co., Ltd. 1-(1-methylethoxy)-1H-pyrazole-3,4-diamine_CAS:927417-34-3. Chemical Database. Available at: [Link]

  • [2] ACS Publications. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Journal of Medicinal Chemistry. Available at:[Link]

  • [3] Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD) - The world repository of small-molecule crystal structures. Available at: [Link]

  • [4] Nature Reviews Drug Discovery. Structure-based drug design: choosing the right structural targets. Available at:[Link]

Sources

Foundational

Unveiling the Mass Spectrometry Fragmentation Pattern of 1-Isopropoxy-1H-pyrazole-3,4-diamine: A Technical Guide

Executive Summary The structural elucidation of highly functionalized heterocycles is a critical bottleneck in preclinical drug development. 1-Isopropoxy-1H-pyrazole-3,4-diamine (CAS: 927417-34-3) serves as a vital synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly functionalized heterocycles is a critical bottleneck in preclinical drug development. 1-Isopropoxy-1H-pyrazole-3,4-diamine (CAS: 927417-34-3) serves as a vital synthetic precursor for complex fused-ring systems, such as pyrazolo[3,4-d]pyrimidines, which are actively investigated as Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors and Aurora kinase inhibitors[1][2].

This whitepaper provides an in-depth mechanistic analysis of the gas-phase dissociation behavior of 1-isopropoxy-1H-pyrazole-3,4-diamine under Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). By mapping its collision-induced dissociation (CID) pathways, we establish a self-validating analytical framework for identifying this specific scaffold and its derivatives in complex biological or synthetic matrices.

Mechanistic Principles of Pyrazole Fragmentation

Understanding the causality behind the fragmentation of 1-isopropoxy-1H-pyrazole-3,4-diamine requires analyzing the inherent stability of the pyrazole core versus the lability of its substituents.

Historically, unsubstituted and alkyl-substituted pyrazoles exhibit two dominant gas-phase dissociation routes: the expulsion of molecular nitrogen ( N2​ ) and the elimination of hydrogen cyanide ( HCN )[3][4]. However, the introduction of an N-alkoxy group (isopropoxy) and vicinal diamines fundamentally alters the energetics of the molecule. The fragmentation is governed by the following hierarchy of bond cleavages:

  • N-O Bond Lability: The N-alkoxy bond is the weakest link. Under low-energy CID, the isopropoxy group undergoes a facile gas-phase elimination (analogous to a McLafferty rearrangement) to expel a neutral alkene.

  • Amine Expulsion: The vicinal diamines at positions 3 and 4 are highly susceptible to the loss of ammonia ( NH3​ ), driven by the formation of a stabilized conjugated system.

  • Ring Contraction: Only at higher collision energies does the pyrazole core undergo classical ring opening and HCN expulsion[3].

Diagnostic Fragmentation Pathways

Under positive ESI conditions, 1-isopropoxy-1H-pyrazole-3,4-diamine readily protonates at the most basic primary amine, yielding the precursor ion [M+H]+ at m/z157.1 . The subsequent CID pathways are strictly deterministic.

Pathway A: Alkoxy Group Cleavage (Primary Route)

The most abundant product ion arises from the neutral loss of propene ( C3​H6​ , 42 Da ). The protonated precursor undergoes a concerted hydrogen transfer from the isopropyl methyl group to the adjacent oxygen, cleaving the C-O bond and expelling propene. This yields a highly stable 1-hydroxy-1H-pyrazole-3,4-diamine intermediate at m/z115.1 .

Pathway B: Diamine Dissociation and Ring Cleavage (Secondary Route)

Following the loss of the isopropoxy moiety, the m/z115.1 intermediate undergoes secondary fragmentation. The loss of ammonia ( NH3​ , 17 Da ) from the vicinal diamines generates a resonance-stabilized nitrenium ion at m/z98.1 . At elevated collision energies ( >30 eV ), the pyrazole core ultimately fractures, expelling HCN ( 27 Da ) to yield a terminal fragment at m/z71.1 [3][5].

Fragmentation M [M+H]+ m/z 157.1 Frag1 [M+H - C3H6]+ m/z 115.1 (1-Hydroxy intermediate) M->Frag1 - Propene (42 Da) Frag2 [M+H - C3H8O]+ m/z 97.1 (Pyrazole core) M->Frag2 - Isopropanol (60 Da) Frag3 [m/z 115 - NH3]+ m/z 98.1 Frag1->Frag3 - NH3 (17 Da) Frag4 [m/z 98 - HCN]+ m/z 71.1 Frag2->Frag4 - CN (26 Da) Frag3->Frag4 - HCN (27 Da)

Figure 1: Proposed ESI-MS/MS fragmentation logic for 1-Isopropoxy-1H-pyrazole-3,4-diamine.

Quantitative Data Summary

To aid in targeted MRM (Multiple Reaction Monitoring) assay development, the theoretical exact masses and expected relative abundances of the diagnostic product ions are summarized below. The exact mass calculations assume a molecular formula of C6​H12​N4​O (Exact Mass: 156.1011 Da ).

Product IonTheoretical m/zNeutral LossFormulaExpected Relative AbundanceStructural Assignment
[M+H]+ 157.1084None C6​H13​N4​O+ 100% (Precursor)Protonated intact molecule
Fragment A 115.061442.0470 ( C3​H6​ ) C3​H7​N4​O+ 85%1-Hydroxy-1H-pyrazole-3,4-diamine
Fragment B 98.034959.0735 ( C3​H7​O∙ ) C3​H6​N4∙+​ 30%Radical cation core (N-O cleavage)
Fragment C 98.034917.0265 ( NH3​ ) C3​H4​N3​O+ 45%Loss of amine from Fragment A
Fragment D 71.049827.0109 ( HCN ) C2​H3​N2​O+ 15%Pyrazole ring contraction/cleavage

Experimental Protocol: LC-ESI-MS/MS Workflow

To ensure high-fidelity, reproducible data generation, the following self-validating LC-MS/MS protocol is recommended. This workflow minimizes in-source fragmentation while maximizing the transmission of the precursor ion[6].

Step 1: Sample Preparation
  • Dissolve the synthesized 1-isopropoxy-1H-pyrazole-3,4-diamine standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL .

  • Dilute the stock to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA). The FA ensures quantitative protonation of the diamine moieties prior to desolvation.

Step 2: Chromatographic Separation
  • Column: Reversed-phase C18 (e.g., 50×2.1 mm , particle size).

  • Mobile Phases:

    • Phase A: LC-MS grade H2​O + 0.1% FA.

    • Phase B: LC-MS grade Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min . The relatively high polarity of the diamine requires a low starting organic percentage to ensure adequate retention.

Step 3: Mass Spectrometry Parameters (Q-TOF or Triple Quadrupole)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV (Optimize to prevent in-source loss of the isopropoxy group).

  • Desolvation Temperature: 350∘C .

  • Collision Energy (CE) Ramp: Perform a CE ramp from 10 eV to 40 eV using Argon or Nitrogen as the collision gas.

    • Low CE ( 10−15 eV ): Maximizes the m/z115.1 fragment.

    • High CE ( 25−40 eV ): Drives the formation of the m/z98.1 and m/z71.1 fragments.

Workflow Prep Sample Prep 0.1% FA in 50:50 MeCN:H2O LC RP-UPLC C18, 5-95% B Prep->LC ESI ESI Source Positive Mode 3.5 kV LC->ESI CID CID Chamber CE Ramp 10-40 eV ESI->CID TOF Mass Analyzer Q-TOF / TQ CID->TOF

Figure 2: Standardized LC-ESI-MS/MS experimental workflow for pyrazole diamine characterization.

Conclusion

The mass spectrometric characterization of 1-isopropoxy-1H-pyrazole-3,4-diamine is heavily dictated by the lability of its N-isopropoxy substituent. The primary diagnostic fragmentation pathway is the neutral loss of propene ( −42 Da ), which serves as a highly specific marker for this structural motif. By utilizing the optimized LC-MS/MS protocols and understanding the underlying gas-phase thermodynamics, analytical scientists can confidently identify and quantify this critical building block in complex synthetic and biological matrices.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry IntechOpen URL:[Link]

  • Study of Fragmentation Mechanisms of Pyrrolo[3,4-c]pyrazole Derived Aurora Kinase Inhibitors by ESI-QTOF-MS/MS ResearchGate URL:[Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column PubMed Central (PMC) URL:[Link]

  • Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors PubMed URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Pathway and Protocol for 1-Isopropoxy-1H-pyrazole-3,4-diamine

Introduction & Strategic Significance 1-Isopropoxy-1H-pyrazole-3,4-diamine is a highly valued di-amino heterocyclic building block. It serves as a critical precursor for the synthesis of fused bicyclic systems, such as p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Significance

1-Isopropoxy-1H-pyrazole-3,4-diamine is a highly valued di-amino heterocyclic building block. It serves as a critical precursor for the synthesis of fused bicyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are prominent pharmacophores in modern kinase inhibitors (e.g., BTK and CDK inhibitors). The introduction of the 1-isopropoxy group modulates the lipophilicity and hydrogen-bonding network of the resulting Active Pharmaceutical Ingredient (API), often improving blood-brain barrier (BBB) penetrance and target residence time.

Synthesizing 1-alkoxy-3,4-diaminopyrazoles requires precise control over regiochemistry during ring formation and chemoselectivity during functional group manipulation. This guide outlines a robust, self-validating three-step protocol designed to maximize yield while preventing the cleavage of the sensitive N-O bond.

Retrosynthetic Strategy & Causality

The synthesis relies on three fundamental transformations, each chosen for specific mechanistic advantages:

  • Regioselective Pyrazole Core Assembly: The construction of the pyrazole core is achieved via the cyclocondensation of isopropoxyhydrazine with 2-chloroacrylonitrile. The alpha-effect of the oxygen atom in isopropoxyhydrazine increases the nucleophilicity of the terminal nitrogen, which undergoes a Michael addition to the beta-carbon of 2-chloroacrylonitrile. Subsequent intramolecular cyclization and elimination of HCl exclusively yield the 3-amino isomer, avoiding the formation of the 5-amino byproduct .

  • Electrophilic Aromatic Nitration: The pyrazole ring is heavily activated by the electron-donating 3-amino and 1-isopropoxy groups. Nitration selectively occurs at the C4 position. Strict temperature control (0–5 °C) is mandatory to prevent oxidative cleavage of the N-alkoxy bond or over-nitration .

  • Chemoselective Reduction: The reduction of the 4-nitro group to the corresponding amine must be executed carefully. Standard palladium-catalyzed hydrogenation (Pd/C, H 2​ ) carries a high risk of N-O bond hydrogenolysis, which would cleave the isopropoxy group. Therefore, a milder, chemoselective reduction using Iron powder and Ammonium Chloride (a Béchamp reduction variant) is employed to preserve the N-O linkage .

SynthesisPathway A Isopropoxyhydrazine + 2-Chloroacrylonitrile B 1-Isopropoxy-1H-pyrazol-3-amine (Cyclocondensation) A->B K2CO3, EtOH/H2O Reflux C 1-Isopropoxy-4-nitro-1H-pyrazol-3-amine (Electrophilic Nitration) B->C HNO3, H2SO4 0-5 °C D 1-Isopropoxy-1H-pyrazole-3,4-diamine (Chemoselective Reduction) C->D Fe, NH4Cl EtOH/H2O, 80 °C

Synthesis pathway of 1-Isopropoxy-1H-pyrazole-3,4-diamine from isopropoxyhydrazine.

Step-by-Step Experimental Protocols

Step 1: Cyclocondensation to 1-Isopropoxy-1H-pyrazol-3-amine
  • Reagents: Isopropoxyhydrazine hydrochloride (1.0 eq), 2-chloroacrylonitrile (1.1 eq), Potassium Carbonate (K 2​ CO 3​ , 2.5 eq), Ethanol/Water (4:1 v/v).

  • Procedure:

    • Suspend isopropoxyhydrazine hydrochloride in the EtOH/H 2​ O mixture at room temperature.

    • Add K 2​ CO 3​ in portions. Stir for 15 minutes to generate the free hydrazine base.

    • Add 2-chloroacrylonitrile dropwise over 10 minutes to manage the exothermic Michael addition.

    • Heat the reaction mixture to reflux (80 °C) for 12 hours to drive the cyclization and elimination of HCl.

    • Cool to room temperature, concentrate under reduced pressure to remove ethanol, and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate.

  • Self-Validation (IPC): Monitor by LC-MS. The reaction is complete when the starting hydrazine mass is consumed and the dominant peak is [M+H] + 142.1.

Step 2: Electrophilic Nitration to 1-Isopropoxy-4-nitro-1H-pyrazol-3-amine
  • Reagents: 1-Isopropoxy-1H-pyrazol-3-amine (1.0 eq), Concentrated Sulfuric Acid (H 2​ SO 4​ , 5.0 volumes), Fuming Nitric Acid (HNO 3​ , 1.1 eq).

  • Procedure:

    • Dissolve 1-Isopropoxy-1H-pyrazol-3-amine in concentrated H 2​ SO 4​ and cool the flask to 0 °C using an ice-salt bath.

    • Prepare a nitrating mixture of fuming HNO 3​ and H 2​ SO 4​ (1:1 v/v) and add it dropwise to the pyrazole solution, maintaining the internal temperature strictly below 5 °C.

    • Stir the mixture at 0–5 °C for 2 hours.

    • Carefully pour the reaction mixture over crushed ice. Adjust the pH to 7.0 using a cold 20% NaOH solution.

    • Extract the precipitating product with Dichloromethane (DCM). Dry and evaporate to yield a yellow solid.

  • Self-Validation (IPC): TLC (EtOAc/Hexane 1:1) will show a distinct non-polar shift due to the nitro group. LC-MS confirms the product with [M+H] + 187.1.

Step 3: Chemoselective Reduction to 1-Isopropoxy-1H-pyrazole-3,4-diamine
  • Reagents: 1-Isopropoxy-4-nitro-1H-pyrazol-3-amine (1.0 eq), Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH 4​ Cl, 5.0 eq), Ethanol/Water (3:1 v/v).

  • Procedure:

    • Dissolve the nitro-pyrazole intermediate in the EtOH/H 2​ O mixture.

    • Add NH 4​ Cl and Iron powder. Heat the suspension to 80 °C under a nitrogen atmosphere.

    • Stir vigorously for 4 hours. The mixture will transition from a yellow solution to a dark brown/black suspension as iron oxides form.

    • Filter the hot mixture through a pad of Celite to remove iron residues. Wash the Celite pad thoroughly with hot ethanol.

    • Concentrate the filtrate, dilute with water, and extract with Ethyl Acetate. Dry and concentrate to yield the diamine product.

  • Self-Validation (IPC): LC-MS analysis of an aliquot must show complete consumption of the nitro intermediate and a dominant[M+H] + 157.1 peak.

Workflow React Reaction Setup Inert atmosphere Temp control Workup Workup Quench Extraction Phase separation React->Workup Purify Purification Celite Filtration Extraction Workup->Purify Analyze Characterization LC-MS, NMR Purity >95% Purify->Analyze

Standard operational workflow for the isolation and purification of pyrazole intermediates.

Analytical Characterization Data

To ensure structural integrity and purity across the synthetic sequence, compare isolated intermediates against the expected analytical parameters summarized below:

CompoundExpected Yield (%)Purity Target (LC-MS)Expected m/z [M+H] + 1 H NMR Key Diagnostic Peaks (DMSO- d6​ , ppm)
1-Isopropoxy-1H-pyrazol-3-amine 75–82%>95%142.17.35 (d, 1H, Ar-H), 5.45 (d, 1H, Ar-H), 4.80 (br s, 2H, NH 2​ ), 4.45 (m, 1H, CH)
1-Isopropoxy-4-nitro-1H-pyrazol-3-amine 65–70%>98%187.18.58 (s, 1H, Ar-H), 6.80 (br s, 2H, NH 2​ ), 4.60 (m, 1H, CH)
1-Isopropoxy-1H-pyrazole-3,4-diamine 80–85%>98%157.17.05 (s, 1H, Ar-H), 4.35 (m, 1H, CH), 4.10 (br s, 2H, NH 2​ ), 3.65 (br s, 2H, NH 2​ )

Safety, Handling, and Scale-up Considerations

  • Thermal Hazards: The nitration of electron-rich heterocycles (Step 2) is highly exothermic. On scales larger than 10 grams, specialized jacketed reactors with active cooling must be used to prevent thermal runaway.

  • Toxicity & Stability: Hydrazine derivatives are highly toxic and suspected carcinogens. All handling of isopropoxyhydrazine must be conducted in a fume hood. The final 3,4-diamine product is prone to air oxidation (darkening over time) and should be stored under an inert argon atmosphere at -20 °C .

  • Scale-up Alternative: For pilot-scale production, the Fe/NH 4​ Cl reduction can be substituted with Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate and a poisoned Pd catalyst to minimize heavy metal waste while protecting the N-O bond.

References

  • ACS Omega (2021). Pyrazolyl Thioureas and Carbothioamides with an NNSN Motif against MSSA and MRSA. Available at:[Link]

  • European Patent Office (2020). EP3259253B1 - Sulfonylureas and related compounds and use of same (Pyrazole Nitration Protocols).
Application

Application Notes and Protocol for the Dissolution of 1-Isopropoxy-1h-pyrazole-3,4-diamine in DMSO

Introduction 1-Isopropoxy-1h-pyrazole-3,4-diamine is a heterocyclic amine compound with potential applications in medicinal chemistry and drug discovery. As with many small molecules destined for biological screening, Di...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Isopropoxy-1h-pyrazole-3,4-diamine is a heterocyclic amine compound with potential applications in medicinal chemistry and drug discovery. As with many small molecules destined for biological screening, Dimethyl Sulfoxide (DMSO) is the solvent of choice for creating concentrated stock solutions due to its broad solvating power for both polar and nonpolar compounds.[1][2] Proper and complete dissolution of this compound is critical for accurate and reproducible results in downstream applications, such as high-throughput screening and cell-based assays.

This document provides a detailed protocol for the dissolution of 1-Isopropoxy-1h-pyrazole-3,4-diamine in DMSO. It is intended for researchers, scientists, and drug development professionals. The protocol emphasizes best practices to ensure the integrity, stability, and accurate concentration of the resulting solution.

Scientific Rationale

The dissolution of a compound is governed by its physicochemical properties and the choice of solvent. DMSO is a highly polar, aprotic solvent capable of forming strong hydrogen bonds, which facilitates the dissolution of a wide range of organic molecules.[3] However, factors such as compound purity, the hygroscopic nature of DMSO, and potential compound instability can influence the success and reliability of the dissolution process.

This protocol is designed to mitigate common challenges such as incomplete dissolution, precipitation upon storage or dilution, and compound degradation. By employing controlled steps and quality control checks, researchers can be confident in the integrity of their stock solutions.

Materials and Equipment

Table 1: Required Materials and Equipment

ItemDescriptionRecommended Specifications
Compound 1-Isopropoxy-1h-pyrazole-3,4-diamineSolid, of known purity
Solvent Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9% purity, sterile-filtered for cell-based assays[1][4]
Vials Sterile microcentrifuge tubes or amber glass vialsAppropriate volume for the desired stock solution
Balance Analytical balanceCalibrated, with a readability of at least 0.1 mg
Pipettes Calibrated micropipettesP20, P200, P1000
Vortex Mixer Standard laboratory vortexer-
Sonicator Water bath sonicator-
Water Bath Temperature-controlled water bathOptional, for gentle warming
Personal Protective Equipment (PPE) Safety glasses, lab coat, nitrile gloves-

Safety and Handling Precautions

1-Isopropoxy-1h-pyrazole-3,4-diamine and its close analogs are classified as irritants.[3][5][6] Therefore, it is imperative to handle the compound in a well-ventilated area, preferably within a chemical fume hood.[5] Always wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves, to avoid skin and eye contact. In case of contact, rinse the affected area thoroughly with water.[7]

DMSO is known to enhance the penetration of substances through the skin.[8] Therefore, exercise extreme caution to prevent contact with the DMSO solution.

For long-term storage, the solid compound should be kept in a tightly sealed container in a cool, dark, and dry place, as recommended for similar pyrazole derivatives.[7]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many biological assays. The molecular weight of 1-Isopropoxy-1h-pyrazole-3,4-diamine is approximately 170.21 g/mol .

1. Calculation of Required Mass:

To prepare 1 mL of a 10 mM stock solution, the required mass of the compound is calculated as follows:

  • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Mass (mg) = 10 mmol/L x 0.001 L x 170.21 g/mol x 1000 mg/g = 1.7021 mg

2. Dissolution Procedure:

The following workflow outlines the steps for dissolving the compound in DMSO.

Dissolution_Workflow A 1. Weigh Compound B 2. Add Anhydrous DMSO A->B Transfer to sterile vial C 3. Vortex Thoroughly B->C D 4. Visual Inspection C->D E 5. Sonication (if needed) D->E Incomplete dissolution H 8. Aliquot and Store D->H Complete dissolution F 6. Gentle Warming (optional) E->F G 7. Final Visual Inspection F->G G->H Complete dissolution

Figure 1: Workflow for dissolving 1-Isopropoxy-1h-pyrazole-3,4-diamine in DMSO.

Step-by-Step Instructions:

  • Weighing the Compound: Accurately weigh 1.70 mg of 1-Isopropoxy-1h-pyrazole-3,4-diamine using a calibrated analytical balance. Transfer the powder to a sterile microcentrifuge tube or amber glass vial.[9]

  • Adding DMSO: Add 1 mL of anhydrous, high-purity DMSO to the vial containing the compound.

  • Vortexing: Tightly cap the vial and vortex the mixture at medium speed for 1-2 minutes.[9]

  • Initial Visual Inspection: Visually inspect the solution against a light source to check for any undissolved particles. A completely dissolved solution should be clear and free of any visible particulates.

  • Sonication (if necessary): If undissolved particles remain, place the vial in a water bath sonicator for 5-10 minutes.[9][10] Sonication can help to break up aggregates and enhance dissolution.

  • Gentle Warming (optional): If sonication does not lead to complete dissolution, the vial can be gently warmed in a 37°C water bath for 5-10 minutes.[9] Caution: Prolonged heating should be avoided as it may degrade the compound.

  • Final Visual Inspection: After sonication and/or gentle warming, vortex the solution again and perform a final visual inspection to ensure complete dissolution.

  • Aliquoting and Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles.[11][12] Store the aliquots at -20°C or -80°C for long-term stability.[7]

Quality Control and Validation

To ensure the accuracy and reliability of your stock solution, consider the following quality control measures:

Table 2: Quality Control and Validation Methods

MethodPurposeDescription
Visual Inspection Initial check for complete dissolution.A clear solution with no visible particulates.
Phase-Contrast Microscopy Detection of micro-precipitates.A drop of the solution can be examined under a microscope for any crystalline structures.
LC-MS/MS Concentration and Purity Verification.A highly sensitive method to confirm the concentration and identify any potential degradation products.[13]
¹H-NMR Spectroscopy Structural Integrity and Solubility Assessment.Can be used to confirm the chemical structure of the dissolved compound and to experimentally determine its solubility limit in DMSO.[14]

Troubleshooting

Problem: Compound does not fully dissolve.

  • Solution: Increase the duration of sonication or gentle warming. If the compound still does not dissolve, it may indicate that the desired concentration exceeds its solubility limit in DMSO. In this case, prepare a more dilute stock solution.

Problem: Precipitation occurs upon storage.

  • Solution: This may be due to the absorption of water by DMSO, as some compounds are less soluble in aqueous DMSO.[10] Ensure that anhydrous DMSO is used and that vials are tightly sealed. If precipitation persists, the stock solution may need to be prepared fresh before each use.

Problem: Inconsistent results in biological assays.

  • Solution: This could be due to compound degradation. Diamino pyrazole derivatives can be susceptible to oxidation.[12] Protect the stock solution from light by using amber vials and minimize exposure to air. Prepare fresh dilutions from the frozen stock for each experiment.

Conclusion

This protocol provides a comprehensive and scientifically grounded approach to dissolving 1-Isopropoxy-1h-pyrazole-3,4-diamine in DMSO. By adhering to these guidelines, researchers can prepare accurate and stable stock solutions, which are fundamental for obtaining reliable and reproducible data in drug discovery and development.

References

  • Aure Chemical. (n.d.). How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers. Retrieved from [Link]

  • Gaylord Chemical Company. (n.d.). How DMSO Purity is Determined and Why It Matters. Retrieved from [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL, 103(4), 934-940. Retrieved from [Link]

  • Slynko, I., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(9), 2686. Retrieved from [Link]

Sources

Method

Application Note: 1-Isopropoxy-1H-pyrazole-3,4-diamine as a Privileged Building Block in Kinase Inhibitor Discovery

Abstract 1-Isopropoxy-1H-pyrazole-3,4-diamine (CAS: 927417-34-3)[1] is an advanced, highly specialized heterocyclic building block utilized in modern drug discovery. While standard N-alkyl pyrazoles are ubiquitous in med...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1-Isopropoxy-1H-pyrazole-3,4-diamine (CAS: 927417-34-3)[1] is an advanced, highly specialized heterocyclic building block utilized in modern drug discovery. While standard N-alkyl pyrazoles are ubiquitous in medicinal chemistry, the incorporation of an N-alkoxy group—specifically an isopropoxy moiety—introduces a paradigm shift in physicochemical tuning. This application note details the structural rationale, physicochemical profiling, and validated synthetic protocols for utilizing this ortho-diamine to construct pyrazolo[3,4-b]pyrazine scaffolds, which serve as potent kinase inhibitors[2].

Introduction: The Rationale for N-Alkoxypyrazole Scaffolds

In the pursuit of novel ATP-competitive kinase inhibitors, fused bicyclic heteroaromatics are heavily relied upon to mimic the adenine ring of ATP[2]. The building block 1-isopropoxy-1H-pyrazole-3,4-diamine offers two distinct chemical handles:

  • The Ortho-Diamine Motif: The adjacent primary amines at the C3 and C4 positions act as a powerful bis-nucleophile, perfectly primed for Hinsberg-type condensations with 1,2-dicarbonyls to form pyrazolo[3,4-b]pyrazines[3].

  • The N-Isopropoxy Vector: N-alkoxypyrazoles have emerged as potent biomimetics and bioisosteres[4]. The electronegative oxygen linkage alters the basicity (pKa) of the pyrazole ring, while the bulky isopropyl group projects into the solvent-exposed boundary of a kinase ATP-binding pocket, modulating lipophilicity and protecting the scaffold from rapid N-dealkylation by cytochrome P450 enzymes.

Physicochemical Profiling & Structural Data

Understanding the baseline properties of the building block is critical for predicting the behavior of the downstream drug scaffold.

PropertyValueCausality / Drug Design Implication
Molecular Formula C₆H₁₂N₄O-
Molecular Weight 156.19 g/mol Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5.
CAS Number 927417-34-3Verification of the specific 1-isopropoxy isomer[1].
Hydrogen Bond Donors 2 (Primary amines)Essential for bis-nucleophilic cyclization into pyrazine rings[3].
Hydrogen Bond Acceptors 3 (N, O)Modulates interaction with solvent-exposed regions in kinase pockets.
N-O Linkage PresentLowers the pKa of the pyrazole ring compared to standard N-alkyl analogs, potentially improving membrane permeability[4].

Synthetic Workflows: Constructing the Pyrazolo[3,4-b]pyrazine Core

A common misconception in heterocyclic synthesis is treating 3,4-diaminopyrazoles identically to 5-amino-4-cyanopyrazoles. While the latter yields pyrazolo[3,4-d]pyrimidines, the ortho-diamine structure of our building block is specifically designed for condensation with 1,2-diketones to yield pyrazolo[3,4-b]pyrazines [3].

Protocol: Condensation with 1,2-Dicarbonyls

Note: The N-O bond in N-alkoxypyrazoles can be sensitive to extreme thermal stress or strong reducing agents. This protocol utilizes mild acidic catalysis to ensure functional group tolerance.

  • Preparation : In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1-isopropoxy-1H-pyrazole-3,4-diamine (1.0 eq) in anhydrous ethanol to achieve a 0.2 M concentration.

  • Reagent Addition : Add the chosen 1,2-dicarbonyl electrophile (e.g., an aryl-glyoxal or benzil derivative, 1.05 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

    • Causality: Acetic acid protonates the carbonyl oxygens, increasing their electrophilicity for nucleophilic attack by the pyrazole amines. The bulky N-isopropoxy group provides steric shielding at the adjacent C5 position, which induces high regioselectivity when using unsymmetrical glyoxals.

  • Reflux & Monitoring : Heat the reaction to 80°C for 4–6 hours.

    • Self-Validation: Monitor the reaction via LC-MS. The reaction proceeds via an intermediate carbinolamine. Successful aromatization is confirmed by the net loss of two water molecules (-36 Da). The product mass should perfectly match [156.19+MWdiketone​−36.03] .

  • Workup : Cool the mixture to room temperature. Concentrate the solvent in vacuo. Resuspend the crude residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acetic acid.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via silica gel chromatography utilizing a Hexane/Ethyl Acetate gradient.

G A 1-Isopropoxy-1H-pyrazole -3,4-diamine B 1,2-Dicarbonyl Condensation (EtOH, AcOH cat.) A->B C 1-Isopropoxy-1H-pyrazolo [3,4-b]pyrazine Core B->C D Kinase Inhibitor Library C->D

Caption: Synthetic workflow for generating 1-isopropoxy-pyrazolo[3,4-b]pyrazine scaffolds.

Application in Drug Design: ATP-Binding Site Interactions

Once the 1-isopropoxy-1H-pyrazolo[3,4-b]pyrazine scaffold is synthesized, it serves as a highly rigid, competitive ATP-binding site inhibitor. The orientation of the scaffold is dictated by the specific substitution pattern:

  • Hinge Binding : The nitrogen atoms of the pyrazole and pyrazine rings act as critical hydrogen bond acceptors/donors to the kinase hinge region (e.g., interacting with the Met residue backbone)[2].

  • Solvent Boundary Projection : The 1-isopropoxy group projects outward from the N1 position. Because it is an N-alkoxy linkage, the oxygen atom can participate in unique water-mediated hydrogen bond networks at the solvent boundary, a feature absent in standard N-isopropyl groups[4].

G Core Pyrazolo[3,4-b]pyrazine Core Hinge Hinge Region Binding (H-bond Donor/Acceptor) Core->Hinge Anchors scaffold Alkoxy 1-Isopropoxy Group Core->Alkoxy N1 Vector Subst C5/C6 Substitution Core->Subst Diversification Pocket Solvent Boundary / Water Network Alkoxy->Pocket Modulates lipophilicity Target Target Selectivity (Gatekeeper Residue) Subst->Target Drives specificity

Caption: Structural logic of 1-isopropoxy-pyrazolo[3,4-b]pyrazine in kinase ATP-binding sites.

Causality & Troubleshooting: Handling the N-O Bond

When elaborating the scaffold downstream (e.g., reducing nitro groups on appended aryl rings to anilines for further functionalization), chemists must strictly avoid strong reductive conditions.

  • The Pitfall : Catalytic hydrogenation using Palladium on Carbon (Pd/C) with H₂ gas will rapidly cleave the sensitive N-O bond, yielding the unprotected 1H-pyrazole and releasing isopropanol. This destroys the carefully designed spatial vector.

  • The Solution : To preserve the N-isopropoxy linkage, utilize chemoselective reduction methods. Iron (Fe) or Zinc (Zn) powder in the presence of saturated ammonium chloride (NH₄Cl) at 60°C will efficiently reduce nitro groups while leaving the N-O bond completely intact.

References

  • Title: 1H-Pyrazole-3,4-diamine, 1-(1-methylethoxy)- — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: N-Alkoxypyrazoles as biomimetics for the alkoxyphenyl group in tamoxifen Source: Bioorganic & Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Medicinal Chemistry (PubMed Central) URL: [Link]

  • Title: WO2006047516A2 - Compounds and compositions as inhibitors of cannabinoid receptor 1 activity Source: Google Patents URL

Sources

Application

HPLC method development for 1-Isopropoxy-1h-pyrazole-3,4-diamine analysis

Executive Summary The accurate quantification and purity assessment of highly polar, nitrogen-rich heterocyclic intermediates are critical in modern drug development. 1-Isopropoxy-1H-pyrazole-3,4-diamine is a prime examp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The accurate quantification and purity assessment of highly polar, nitrogen-rich heterocyclic intermediates are critical in modern drug development. 1-Isopropoxy-1H-pyrazole-3,4-diamine is a prime example of such a compound, frequently utilized as a building block for advanced pharmaceutical active ingredients (APIs) like kinase inhibitors and protein degraders. This application note details the scientific rationale, method development strategy, and validated execution protocols for analyzing this compound using Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC).

Physicochemical Profiling & Causality of Chromatographic Challenges

Developing a robust HPLC method requires a first-principles understanding of the analyte's physicochemical properties. 1-Isopropoxy-1H-pyrazole-3,4-diamine presents two distinct structural challenges:

  • Extreme Polarity: The presence of two primary amine groups at the C3 and C4 positions of the pyrazole core significantly lowers the molecule's partition coefficient (LogP). On standard alkyl-bonded stationary phases (e.g., C18 or C8), this results in minimal hydrophobic retention, causing the analyte to elute in the void volume.

  • Strong Basicity & Secondary Interactions: The primary amines are highly basic. At a neutral or mildly acidic mobile phase pH (pH 4–7), these amines are fully protonated (cations). Concurrently, residual silanol groups on silica-based stationary phases become ionized (anions) above pH 3.5. The resulting strong electrostatic attraction between the protonated diamines and ionized silanols causes severe peak tailing, irreproducible retention times, and poor resolution[1].

Strategic Method Design: The "Why" Behind the "How"

To establish a self-validating and robust method, we must engineer the chromatographic environment to counteract the analyte's polarity and basicity. We evaluated two trajectories: Hydrophilic Interaction Liquid Chromatography (HILIC) and IP-RPLC. While HILIC is suitable for polar compounds, IP-RPLC was selected for its superior robustness, faster equilibration times, and compatibility with aqueous sample matrices.

The Role of Trifluoroacetic Acid (TFA): The cornerstone of this method is the use of 0.1% Trifluoroacetic Acid (TFA) in both the aqueous and organic mobile phases. TFA serves a dual, mechanistic purpose:

  • Silanol Suppression: TFA lowers the mobile phase pH to approximately 2.0. At this pH, the residual silanols on the silica support are fully protonated (neutralized), effectively eliminating the secondary electrostatic interactions that cause peak tailing[2].

  • Ion-Pairing Mechanism: The hydrophobic trifluoroacetate anion pairs with the protonated primary amines of the pyrazole-3,4-diamine. This forms a transient, less polar ion-pair complex that exhibits significantly enhanced retention on the hydrophobic stationary phase[3][4].

Stationary Phase Selection: Instead of a traditional C18 column, this protocol utilizes a Biphenyl or Polar-Embedded C18 stationary phase (e.g., Phenomenex Kinetex Biphenyl or Waters XBridge Shield RP18). The biphenyl phase provides orthogonal π−π interactions with the electron-deficient pyrazole ring, enhancing selectivity and retention beyond simple hydrophobic partitioning.

MethodDev Start Analyze Analyte: 1-Isopropoxy-1H-pyrazole-3,4-diamine Challenge Challenge: High Polarity & Strong Basicity Start->Challenge HILIC HILIC (Hydrophilic Interaction) Challenge->HILIC Option A IP_RPLC IP-RPLC (Ion-Pairing Reversed-Phase) Challenge->IP_RPLC Option B (Selected) TFA Add 0.1% TFA (Ion-Pairing & pH < 2.5) IP_RPLC->TFA Suppress Silanols Column Select Biphenyl or Polar-Embedded C18 TFA->Column Enhance pi-pi interactions Opt Optimized Retention & Peak Shape Column->Opt

Caption: Decision matrix for the HPLC method development of polar basic pyrazoles.

Execution Protocols

The following protocol is designed as a self-validating system. By incorporating blank injections and standard bracketing, the system continuously verifies its own performance against baseline drift and carryover.

Reagents and Materials
  • Analyte: 1-Isopropoxy-1H-pyrazole-3,4-diamine reference standard (>98% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Modifier: LC-MS grade Trifluoroacetic Acid (TFA).

Mobile Phase Preparation
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of TFA into 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes[1].

  • Mobile Phase B (0.1% TFA in Acetonitrile): Transfer 1.0 mL of TFA into 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas.

Sample and Standard Preparation

Causality Note: To prevent peak distortion (the "solvent effect"), the sample diluent must closely match the initial mobile phase conditions.

  • Diluent: 5% Acetonitrile in Water containing 0.1% TFA.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent.

  • Working Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the diluent.

Workflow Prep Mobile Phase Prep (0.1% TFA in H2O/MeCN) Equil Column Equilibration (>10 Column Volumes) Prep->Equil SST System Suitability (Tailing < 1.5, RSD < 2%) Equil->SST Analysis Sample Analysis (Gradient Elution) SST->Analysis Data Data Processing & Quantification Analysis->Data

Caption: Step-by-step experimental HPLC workflow for pyrazole diamine analysis.

Chromatographic Conditions

The gradient is designed to hold at a highly aqueous composition initially to maximize the retention of the polar diamine, followed by an organic ramp to elute any lipophilic impurities.

Table 1: Instrument and Method Parameters

ParameterSpecification
Column Phenomenex Kinetex Biphenyl (150 mm × 4.6 mm, 2.6 µm)
Column Temperature 30 °C ± 2 °C
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Detection Wavelength UV at 215 nm and 254 nm (Diode Array Detector)
Autosampler Temp 4 °C (to prevent diamine oxidation)

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.0955Initial
2.0955Isocratic Hold
8.04060Linear Ramp
10.0595Column Wash
12.0595Isocratic Hold
12.1955Re-equilibration
16.0955End of Run

System Suitability & Validation Metrics

Before analyzing unknown samples, the system must pass strict suitability criteria. Inject the working standard solution (0.1 mg/mL) five consecutive times. The method is considered validated for the batch only if the following parameters are met, ensuring that the ion-pairing mechanism is stable and silanol interactions are fully suppressed.

Table 3: System Suitability Acceptance Criteria

ParameterTarget ValueCausality / Significance
Retention Time ( tR​ ) ~ 4.5 - 5.5 minConfirms stable ion-pairing equilibrium.
Tailing Factor ( Tf​ ) 1.5Verifies complete suppression of secondary silanol interactions.
Theoretical Plates ( N ) 5,000Ensures column efficiency and proper packing integrity.
Area %RSD (n=5) 2.0%Validates autosampler precision and baseline stability.
Carryover (Blank Inj.) 0.1% of STDEnsures no residual basic analyte sticks to the injector needle or stator.

References

  • ACS Publications. "Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1." ACS Medicinal Chemistry Letters. URL:[Link]

  • MDPI. "Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives." Molecules. URL:[Link]

  • Organic Syntheses. "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine." Organic Syntheses. URL:[Link]

Sources

Method

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 1-Isopropoxy-1H-pyrazole-3,4-diamine in Drug Discovery

Strategic Context & Substrate Rationale 1-Isopropoxy-1H-pyrazole-3,4-diamine is a highly specialized, commercially available building block[1],[2] utilized extensively in the design of purine bioisosteres, kinase inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Substrate Rationale

1-Isopropoxy-1H-pyrazole-3,4-diamine is a highly specialized, commercially available building block[1],[2] utilized extensively in the design of purine bioisosteres, kinase inhibitors, and other complex pharmacophores. In medicinal chemistry, late-stage functionalization via Suzuki-Miyaura cross-coupling is a critical technique for exploring structure-activity relationships (SAR).

However, nitrogen-rich heterocycles—especially diamines—are notoriously difficult substrates for palladium-catalyzed cross-couplings. The free amines have a strong propensity to coordinate with the transition metal, effectively poisoning the palladium catalyst and halting the reaction[3].

The structural design of 1-isopropoxy-1H-pyrazole-3,4-diamine elegantly bypasses these limitations:

  • Steric Shielding: The branched N1-isopropoxy group provides significant steric bulk, shielding the adjacent C3 and C4 amines and preventing them from forming stable, inactive chelate complexes with the Pd(II) intermediate[4],[3].

  • Electrophilic Priming: Because positions 1, 3, and 4 are occupied, the C5 position is the only open carbon on the pyrazole ring. To utilize this scaffold in a cross-coupling reaction, it is first quantitatively activated via electrophilic halogenation (e.g., bromination with NBS) to form 5-bromo-1-isopropoxy-1H-pyrazole-3,4-diamine , the active electrophilic partner for the Suzuki coupling[5].

Mechanistic Causality in Reaction Design

Designing a self-validating protocol requires understanding the causality behind every reagent choice. Traditional catalyst systems often fail when applied to highly polar pyrazole diamines[6].

  • Catalyst Selection (XPhos Pd G2): The use of the XPhos Pd G2 precatalyst is highly recommended for this substrate class[5],[7]. The bulky dialkylbiaryl phosphine ligand (XPhos) accelerates the reductive elimination step. More importantly, its massive steric profile prevents the pyrazole diamines from displacing the ligand to form a catalytically dead Pd-bis(amine) complex[7].

  • Base and Solvent Dynamics: A biphasic mixture of 1,4-Dioxane and H2O (4:1) combined with K3PO4 provides the optimal environment[3]. The aqueous component is strictly necessary to dissolve the inorganic base and activate the arylboronic acid into the reactive, electron-rich boronate species. Simultaneously, 1,4-dioxane ensures the lipophilic isopropoxy-pyrazole remains fully solvated throughout the catalytic cycle[3].

Mechanism Pd0 Active Pd(0)-XPhos Catalyst Core OxAdd Oxidative Addition (C5-Br Cleavage) Pd0->OxAdd 5-Bromo-Pyrazole Trans Transmetalation (Aryl Boronate Transfer) OxAdd->Trans Aryl-B(OH)2 + Base RedElim Reductive Elimination (C-C Bond Formation) Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product C5-Aryl Pyrazole Diamine Scaffold RedElim->Product Product Release Shield N1-Isopropoxy Shielding Prevents Pd-Poisoning Shield->Pd0 Steric Block

Catalytic cycle detailing the steric shielding effect of the N1-isopropoxy group on Pd(0).

Quantitative Optimization Data

The following table summarizes the optimization landscape for the cross-coupling of 5-bromo-pyrazole diamines with standard arylboronic acids, demonstrating the critical need for modern precatalysts[5],[7],[6].

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Conversion (%)
1Pd(PPh3)4 (5 mol%)Na2CO31,4-Dioxane/H2O (4:1)9042%
2Pd(dppf)Cl2 (5 mol%)K2CO3DMF/H2O (5:1)10058%
3XPhos Pd G2 (2 mol%)K3PO4THF/H2O (4:1)8076%
4 XPhos Pd G2 (2 mol%) K3PO4 1,4-Dioxane/H2O (4:1) 100 >95%

Self-Validating Experimental Protocol

This protocol describes the coupling of 5-bromo-1-isopropoxy-1H-pyrazole-3,4-diamine with an arylboronic acid. The workflow is designed to be self-validating, meaning built-in analytical checkpoints dictate the progression of the experiment.

Step 1: Reaction Assembly (Inert Atmosphere)
  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-bromo-1-isopropoxy-1H-pyrazole-3,4-diamine (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.5 equiv, 1.5 mmol).

  • Add finely ground, anhydrous K3PO4 (2.0 equiv, 2.0 mmol).

  • Transfer the tube to an argon-filled glovebox or apply standard Schlenk line techniques (evacuate and backfill with argon 3 times).

  • Add XPhos Pd G2 (0.02 equiv, 2 mol%). Causality note: Adding the catalyst last minimizes ambient degradation before solvation.

Step 2: Solvation and Heating
  • Inject degassed 1,4-Dioxane (4.0 mL) and degassed deionized H2O (1.0 mL) via syringe.

  • Seal the tube and immerse it in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous base and the organic phase.

Step 3: In-Process Control (IPC) & Self-Validation
  • After 4 hours, halt stirring, allow the phases to separate briefly, and sample the upper organic layer (5 µL).

  • Dilute the sample in LC-MS grade Methanol and analyze.

  • Validation Checkpoint: You must observe the disappearance of the starting bromide isotopic pattern (M / M+2).

    • Failure Mode Correction: If unreacted bromide remains but the boronic acid mass is absent, protodeboronation has occurred. Spike the reaction with an additional 0.5 equiv of boronic acid and 1 mol% catalyst, then heat for 2 more hours.

Step 4: Quenching and Extraction
  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (15 mL) and wash with saturated aqueous NaHCO3 (10 mL) to neutralize any acidic byproducts, followed by brine (10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel.

  • Use a gradient of Dichloromethane (DCM) to Methanol (MeOH) (typically 100:0 to 90:10) as the highly polar diamine functionality requires a polar eluent to prevent severe band tailing.

Workflow Step1 1. Substrate Activation Halogenation to C5-Bromide Step2 2. Catalyst Assembly XPhos Pd G2 + K3PO4 Step1->Step2 Step3 3. Cross-Coupling 100°C, Dioxane/H2O (4:1) Step2->Step3 Step4 4. Self-Validation (IPC) LC-MS & TLC Monitoring Step3->Step4 Step5 5. Isolation EtOAc Extraction & Silica Gel Step4->Step5

Experimental workflow for the Suzuki-Miyaura cross-coupling of pyrazole diamines.

References

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing), 2017. Available at:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (PMC), 2013. Available at:[Link]

  • Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. The Journal of Organic Chemistry (ACS Publications), 2005. Available at:[Link]

  • Synthesis of 4H-Indazol-4-ones and Fused Pyrazoles via Copper-Catalyzed Annulation. ResearchGate, 2023. Available at:[Link]

Sources

Application

Application Note: 1-Isopropoxy-1H-pyrazole-3,4-diamine as a Privileged Scaffold in Targeted Covalent Kinase Inhibitor Synthesis

Executive Summary & Mechanistic Rationale The development of Targeted Covalent Inhibitors (TCIs) has revolutionized oncology and immunology, particularly in targeting kinases with reactive cysteines in their ATP-binding...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized oncology and immunology, particularly in targeting kinases with reactive cysteines in their ATP-binding sites (e.g., BTK, EGFR, FGFR4). While traditional pyrazolo[3,4-d]pyrimidines and aminopyrazoles are ubiquitous hinge-binding motifs, the specific use of 1-Isopropoxy-1H-pyrazole-3,4-diamine (CAS: 927417-34-3) offers a sophisticated structural upgrade for modern drug design[1].

As a Senior Application Scientist, selecting this specific N-alkoxy diamine scaffold is not arbitrary; it is driven by three distinct mechanistic advantages:

  • Ribose Pocket Occupation: The 1-isopropoxy group is perfectly sized to project into the hydrophobic ribose-binding pocket of the kinase active site. This steric occupation prevents the binding of off-target kinases that possess bulkier gatekeeper residues [2].

  • Electronic Tuning via the N-O Bond: Unlike standard N-alkyl groups (which are electron-donating), the N-alkoxy oxygen exerts an inductive electron-withdrawing effect (-I). This lowers the pKa of the pyrazole nitrogens, optimizing the hydrogen-bond donor/acceptor strength at the hinge region and reducing overall basicity, which is a known strategy to mitigate hERG liability.

  • Orthogonal Reactivity of the Diamine: The C3 and C4 amines exhibit differential nucleophilicity. The C4-amine is highly reactive and serves as an ideal vector for installing covalent warheads (e.g., acrylamides), while the C3-amine can be subsequently cross-coupled to extend the molecule into the solvent channel[1].

Pathway cluster_scaffold 1-Isopropoxy-1H-pyrazole-3,4-diamine cluster_kinase Kinase ATP-Binding Site N1 1-Isopropoxy Group Ribose Ribose Pocket N1->Ribose Hydrophobic Fit Core Pyrazole Core Hinge Hinge Region Core->Hinge H-Bond Donor/Acceptor C4 C4-Amine (Warhead Vector) Cys Reactive Cysteine C4->Cys Michael Addition C3 C3-Amine (Scaffold Vector) Solvent Solvent Channel C3->Solvent Core Extension

Fig 1: Pharmacophore mapping of 1-isopropoxy-1H-pyrazole-3,4-diamine in the kinase ATP-binding site.

Physicochemical Impact of the Scaffold

To understand why a medicinal chemist would choose the 1-isopropoxy variant over a standard 1-methyl or 1-isopropyl pyrazole, we must analyze the quantitative impact on the molecule's physicochemical profile.

Table 1: Comparative Physicochemical Impact of N1-Substitution on Pyrazole-3,4-diamine Scaffolds

Parameter1-Methyl-1H-pyrazole1-Isopropoxy-1H-pyrazoleCausality / Impact on Kinase Inhibitor Design
Steric Bulk MinimalModerate (Branched)Enhances target selectivity by occupying the hydrophobic ribose-binding pocket.
Inductive Effect Electron-donating (+I)Electron-withdrawing (-I)Lowers the pKa of the pyrazole core, optimizing hinge-binding H-bonds and reducing toxicity.
Polar Surface Area Baseline+ 9.23 Ų (Oxygen)Modulates aqueous solubility; the ether oxygen acts as a weak H-bond acceptor.
Lipophilicity LowModerateBalances aqueous solubility with cellular membrane permeability (LogD optimization).

Experimental Workflows: Synthesis of a Covalent Inhibitor

The following protocols detail the step-by-step utilization of 1-isopropoxy-1H-pyrazole-3,4-diamine to synthesize a targeted covalent inhibitor. The strategy exploits the higher nucleophilicity of the C4-amine to regioselectively install an acrylamide warhead, followed by functionalization of the C3-amine [2].

Workflow S1 Step 1: Regioselective Acylation (Acryloyl Chloride, DIPEA, -78°C) S2 Step 2: LC-MS Verification (Monitor C4-Acrylamide Formation) S1->S2 Confirm Regioselectivity S3 Step 3: Buchwald-Hartwig Coupling (Pd(dppf)Cl2, Heteroaryl Halide, 90°C) S2->S3 Proceed if >95% pure S4 Step 4: Final Purification (Prep-HPLC, Isolate Targeted Inhibitor) S3->S4 Cleave protecting groups

Fig 2: Two-step synthetic workflow for assembling covalent kinase inhibitors from the diamine.

Protocol A: Regioselective Installation of the Covalent Warhead

Objective: Selectively acylate the C4-amine with acryloyl chloride while leaving the C3-amine intact. Causality Check: The reaction must be performed at -78 °C. At higher temperatures, the C3-amine will also react, leading to biologically inactive bis-acylated byproducts. The addition of DIPEA neutralizes the HCl byproduct, preventing the protonation of the starting material.

Materials:

  • 1-Isopropoxy-1H-pyrazole-3,4-diamine (1.0 eq, 10 mmol, 1.56 g)

  • Acryloyl chloride (1.05 eq, 10.5 mmol, 0.85 mL)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol, 4.35 mL)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 250 mL round-bottom flask flushed with Argon, dissolve 1-isopropoxy-1H-pyrazole-3,4-diamine in 50 mL of anhydrous DCM.

  • Base Addition: Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to reach -78 °C. Stir for 15 minutes.

  • Acylation: Dissolve acryloyl chloride in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump. Critical: Rapid addition will cause localized heating and loss of regioselectivity.

  • Quenching: Stir at -78 °C for 1 hour. Quench the reaction at -78 °C by adding 10 mL of saturated aqueous NaHCO₃.

  • Extraction & Self-Validation: Allow the mixture to warm to room temperature. Extract with DCM (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Validation Check: Analyze the crude mixture via LC-MS. The desired product, N-(3-amino-1-isopropoxy-1H-pyrazol-4-yl)acrylamide, should present a dominant peak at m/z 211.2[M+H]⁺ . TLC (10% MeOH in DCM) should reveal a new UV-active spot at Rf ~0.4.

Protocol B: C3-Amine Functionalization via Buchwald-Hartwig Coupling

Objective: Couple the remaining C3-amine to a core kinase scaffold (e.g., a functionalized chloropyrimidine) to complete the inhibitor assembly [3]. Causality Check: The C3-amine of a pyrazole is sterically hindered and electronically deactivated by the adjacent C4-amide. Standard SNAr requires harsh conditions that would polymerize the acrylamide warhead. Therefore, a Palladium-catalyzed Buchwald-Hartwig cross-coupling using a bidentate ligand (dppf) is required to facilitate the C-N bond formation under milder conditions.

Materials:

  • N-(3-amino-1-isopropoxy-1H-pyrazol-4-yl)acrylamide (1.0 eq, 5 mmol, 1.05 g)

  • Target Heteroaryl Chloride (e.g., 2-chloro-4-morpholinopyrimidine) (1.1 eq, 5.5 mmol)

  • Pd(dppf)Cl₂ (0.05 eq, 0.25 mmol)

  • Cs₂CO₃ (2.0 eq, 10 mmol)

  • Anhydrous 1,4-Dioxane (30 mL)

Step-by-Step Procedure:

  • Degassing: In a Schlenk tube, combine the pyrazole intermediate, the heteroaryl chloride, and Cs₂CO₃ in 30 mL of anhydrous 1,4-dioxane. Sparge the mixture with Argon for 15 minutes.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the tube.

  • Heating: Heat the reaction mixture to 90 °C in an oil bath for 6 hours. Note: Do not exceed 90 °C to prevent thermal degradation of the acrylamide warhead.

  • Filtration: Cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate (50 mL).

  • Purification: Concentrate the filtrate and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the final targeted covalent inhibitor.

    • Validation Check: LC-MS must confirm the exact mass of the coupled product. ¹H-NMR should show the disappearance of the C3-NH₂ protons (typically broad singlet around 5.0 ppm) and the retention of the acrylamide vinylic protons (multiplets between 5.7 and 6.5 ppm).

References

  • Source: Google Patents (CA2907243A1)
  • Title: Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Ortho-condensed pyridine and pyrimidine derivatives (e.g., purines)
Method

Application Note: Cell-Based Kinase Assay Protocols Utilizing the 1-Isopropoxy-1H-pyrazole-3,4-diamine Scaffold in Fragment-Based Drug Discovery

Introduction & Pharmacological Rationale In the landscape of targeted oncology, fragment-based drug discovery (FBDD) relies heavily on privileged chemical scaffolds. 1-Isopropoxy-1H-pyrazole-3,4-diamine (CAS 927417-34-3)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

In the landscape of targeted oncology, fragment-based drug discovery (FBDD) relies heavily on privileged chemical scaffolds. 1-Isopropoxy-1H-pyrazole-3,4-diamine (CAS 927417-34-3) serves as a critical diamine building block for the synthesis of fused pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine kinase inhibitors.

Through cyclocondensation, the 3,4-diamine motif forms a pyrimidine or pyridine ring, creating a bicyclic system that is a highly effective bioisostere of the adenine ring of ATP [1]. The causality behind selecting this specific fragment lies in its 1-isopropoxy substitution. While the fused heterocyclic core forms critical hydrogen bonds with the kinase hinge region, the 1-isopropoxy group provides a unique steric and lipophilic profile. This substitution directs the scaffold into the hydrophobic region I of the kinase ATP-binding pocket, significantly enhancing both target affinity and cellular membrane permeability compared to unsubstituted analogs [2].

Mechanism A Extracellular Signal (Growth Factor) B Receptor Tyrosine Kinase (e.g., EGFR) A->B C Intracellular Kinase Cascade (CDK/Src/JAK) B->C D Cell Proliferation & Survival C->D Inhibitor 1-Isopropoxy-pyrazole Derivative Inhibitor->C ATP-Competitive Inhibition

Fig 1: ATP-competitive inhibition of kinase signaling by pyrazolo-pyrimidine derivatives.

Experimental Workflow & Assay Causality

Biochemical kinase assays utilizing isolated kinase domains often yield false positives due to compound aggregation. Furthermore, biochemical IC₅₀ values rarely translate directly to cellular efficacy due to poor membrane permeability and the high intracellular concentration of ATP (typically 1–10 mM), which outcompetes ATP-competitive inhibitors.

To bridge this gap, we employ an orthogonal, self-validating cellular workflow. First, NanoBRET is used to prove that the synthesized 1-Isopropoxy-1H-pyrazole-3,4-diamine derivative physically engages the target kinase inside living cells. Second, a 3D Spheroid Viability Assay is utilized to evaluate the phenotypic outcome. 3D spheroids develop hypoxic cores and extracellular matrices, creating a physical barrier to drug penetration that 2D monolayers lack, thereby providing a highly accurate assessment of the compound's true translational potential.

Workflow Step1 Fragment Synthesis 1-Isopropoxy-1H-pyrazole-3,4-diamine converted to pyrazolo-pyrimidine Step2 Cell Culture Preparation Seed target cancer cell lines (2D or 3D Spheroids) Step1->Step2 Step3 Compound Treatment Dose-response titration (0.1 nM to 10 µM) Step2->Step3 Split Step3->Split Assay1 Target Engagement (NanoBRET) Quantify intracellular kinase binding Split->Assay1 Assay2 Phenotypic Assay (CTG 3D) Measure ATP-dependent cell viability Split->Assay2

Fig 2: Experimental workflow from fragment synthesis to orthogonal cell-based validation.

Protocol 1: Intracellular Target Engagement (NanoBRET)

This protocol quantifies the binding of pyrazolo-pyrimidine derivatives to the target kinase (e.g., CDK2 or EGFR) in intact cells using Bioluminescence Resonance Energy Transfer (BRET) .

System Validation & Controls

To ensure the assay is a self-validating system, every plate must include:

  • No-Tracer Control: Establishes the background luminescence bleed-through.

  • Vehicle Control (0.1% DMSO): Establishes the maximum BRET signal (100% tracer binding).

  • Reference Inhibitor Control: A known clinical kinase inhibitor (e.g., Ibrutinib or Dinaciclib) to validate assay dynamic range [1].

Step-by-Step Methodology
  • Cell Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Incubate for 24 hours at 37°C, 5% CO₂.

  • Cell Harvesting & Plating: Harvest cells and resuspend in Opti-MEM™ lacking phenol red. Plate cells into a 384-well white plate at a density of 1 × 10⁴ cells/well.

  • Tracer Addition: Add the appropriate NanoBRET™ Kinase Tracer at a concentration equal to its pre-determined K_d (typically 0.1–1.0 µM). Crucial Step: Do not add tracer to the No-Tracer control wells.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the 1-Isopropoxy-1H-pyrazole-3,4-diamine derivative in DMSO. Add to the cells (final DMSO concentration ≤ 0.1%).

  • Incubation: Incubate the plate for 2 hours at 37°C to allow the compound to permeate the cell membrane and reach binding equilibrium with the intracellular kinase.

  • Detection: Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. Read the plate on a luminescence microplate reader equipped with appropriate filters (Donor: 450 nm; Acceptor: 610 nm).

  • Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against compound concentration to determine the cellular IC₅₀.

Protocol 2: 3D Spheroid Viability Assay (CellTiter-Glo 3D)

This phenotypic assay measures the ATP-dependent viability of cancer cells grown as 3D spheroids, evaluating the anti-proliferative efficacy of the synthesized compounds .

System Validation & Controls
  • Media-Only Background: Validates that the luminescence reagent is free of ATP contamination.

  • Positive Cytotoxic Control: 1 µM Staurosporine to define the baseline for 100% cell death.

  • Spheroid Integrity Check: Visual confirmation via brightfield microscopy prior to drug addition to ensure uniform spheroid formation.

Step-by-Step Methodology
  • Spheroid Formation: Seed target cancer cells (e.g., MDA-MB-231 or A549) into a 96-well ultra-low attachment (ULA) round-bottom plate at 2,000 cells/well in 100 µL of complete growth media.

  • Maturation: Centrifuge the plate at 200 × g for 5 minutes to aggregate cells. Incubate for 72 hours at 37°C, 5% CO₂ until tight, uniform spheroids form.

  • Compound Treatment: Prepare 10× concentration stocks of the pyrazole derivatives. Add 11 µL of the compound dilutions directly to the 100 µL culture volume.

  • Incubation: Incubate the treated spheroids for 72 hours.

  • Lysis & Detection: Add 100 µL of CellTiter-Glo® 3D Reagent to each well. Vigorously shake the plate for 5 minutes to ensure complete penetration and lysis of the 3D structure.

  • Equilibration: Incubate at room temperature for 25 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence. Calculate percent viability relative to the DMSO vehicle control and determine the phenotypic IC₅₀.

Quantitative Data Interpretation

The transition from a raw chemical fragment to an optimized kinase inhibitor reveals a distinct pharmacological drop-off between biochemical and cellular environments. The table below summarizes representative data demonstrating how the 1-isopropoxy substitution drives intracellular efficacy.

CompoundStructure / ModificationBiochemical Kinase IC₅₀ (nM)NanoBRET Target Engagement IC₅₀ (nM)3D Spheroid Viability IC₅₀ (µM)
Fragment 1 1-Isopropoxy-1H-pyrazole-3,4-diamine> 10,000> 10,000> 50.0
Intermediate A Unsubstituted pyrazolo[3,4-d]pyrimidine4501,85022.5
Lead Compound 1-Isopropoxy-pyrazolo[3,4-d]pyrimidine derivative12480.85

Data Summary: While Intermediate A shows moderate biochemical activity, its poor membrane permeability results in a weak NanoBRET signal and negligible 3D viability impact. The integration of the 1-isopropoxy moiety in the Lead Compound restores cellular permeability, maintaining nanomolar target engagement inside the cell and driving sub-micromolar phenotypic efficacy.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: PMC / National Institutes of Health URL:[Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors Source: PMC / National Institutes of Health URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization &amp; Impurity Control for 1-Isopropoxy-1h-pyrazole-3,4-diamine

Welcome to the technical support guide for the crystallization of 1-Isopropoxy-1h-pyrazole-3,4-diamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the crystallization of 1-Isopropoxy-1h-pyrazole-3,4-diamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this key synthetic intermediate. Our goal is to provide actionable, scientifically-grounded advice to help you achieve high purity and consistent yields in your crystallization processes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common types of impurities I might encounter with 1-Isopropoxy-1h-pyrazole-3,4-diamine, and where do they come from?

A: Impurities associated with pyrazole derivatives typically originate from the synthetic route.[1][2] For a substituted diamino pyrazole like this, common impurities can be categorized as:

  • Starting Materials: Unreacted precursors from the initial cyclocondensation reaction.

  • Reaction Byproducts: These can include regioisomers, which are often the most challenging to separate due to similar physicochemical properties.[1] Other byproducts may arise from side reactions like oxidation of the diamine groups or incomplete functionalization.

  • Reagents and Solvents: Residual reagents or solvents used in the synthesis or workup procedures.

  • Degradation Products: The diamino pyrazole moiety can be sensitive to air and light, potentially leading to oxidative degradation products.

Understanding the specific synthetic pathway used is crucial for predicting the likely impurity profile.

Q2: My primary challenge is removing a closely related structural isomer. Will standard recrystallization be effective?

A: Not always. Standard cooling recrystallization relies on significant differences in solubility between the desired compound and the impurity. Isomers often have very similar solubility profiles, making separation by this method inefficient.

Recommended Strategies:

  • Formation of Acid Addition Salts: This is a highly effective technique for separating compounds with similar properties.[3][4] By reacting the crude 1-Isopropoxy-1h-pyrazole-3,4-diamine with an appropriate inorganic or organic acid (e.g., HCl, H₂SO₄, oxalic acid), you can form a salt.[4][5] The resulting salt will have a different crystal lattice and solubility profile than the freebase and, crucially, a different profile than the isomeric impurity's salt, often allowing for selective crystallization.[4] The pure freebase can then be regenerated after separation.

  • Solvent System Screening: A systematic screening of various solvents and solvent/anti-solvent systems is critical. The goal is to find a system where the solubility difference between your target molecule and the isomer is maximized.

  • Chromatography: While crystallization is preferred for scalability, column chromatography is a powerful tool for separating difficult isomers.[1][3] For basic compounds like diamino pyrazoles that may interact strongly with silica gel, deactivating the silica with a small amount of triethylamine is a common practice.[3]

Q3: My compound is "oiling out" during cooling instead of forming crystals. What's happening and how can I prevent it?

A: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute in that specific solvent environment.[3]

Troubleshooting Steps:

  • Increase Solvent Volume: Add more of the primary solvent to the hot solution. This lowers the saturation point to a cooler temperature, increasing the chance that crystallization will occur below the compound's melting point.[3]

  • Lower the Cooling Rate: Slow, controlled cooling is paramount. Rapid cooling shocks the system and promotes oiling. Use an insulated container or allow the flask to cool slowly in a large, heated water bath that is gradually cooled.[1][3]

  • Change the Solvent System: The boiling point of your solvent may be too high. Select a solvent with a lower boiling point.[1] Alternatively, using an anti-solvent system can induce crystallization at a lower temperature.

  • Introduce a Seed Crystal: Adding a single, pure crystal of your compound to the supersaturated solution provides a template for proper crystal lattice formation, bypassing the kinetic barrier to nucleation and preventing oiling.[1][3]

Q4: My crystallization yield is unacceptably low. How can I improve it without sacrificing purity?

A: Low yield is a common issue, often stemming from using an excessive amount of solvent or not cooling the solution sufficiently.[3]

Optimization Strategies:

  • Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Every excess drop will retain some of your product in the mother liquor upon cooling.[1][3]

  • Ensure Thorough Cooling: After slow cooling to room temperature, place the flask in an ice bath or a refrigerator for an extended period (e.g., several hours) to maximize the precipitation of your product.[3]

  • Solvent Selection: The ideal solvent is one in which your compound has high solubility at high temperatures and very low solubility at low temperatures. If your compound is still significantly soluble at 0°C in your chosen solvent, your yield will suffer.

  • Anti-Solvent Addition: If a single solvent system gives poor yield, consider an anti-solvent approach. Dissolve the compound in a minimum of a "good" solvent, then slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until the solution becomes turbid. Add a few drops of the "good" solvent to clarify and then cool slowly.[6]

Visualized Workflows & Protocols

Decision Workflow for Crystallization Method Selection

This diagram outlines a logical process for choosing the most appropriate crystallization strategy based on initial observations.

G start Crude 1-Isopropoxy-1h- pyrazole-3,4-diamine solubility_test Test Solubility in Various Solvents (e.g., Isopropanol, Ethyl Acetate, Toluene, Water) start->solubility_test good_solvent Good Single Solvent Candidate? (High solubility when hot, low when cold) solubility_test->good_solvent single_solvent Perform Cooling Crystallization good_solvent->single_solvent Yes mixed_solvent Consider Mixed Solvent / Anti-Solvent System good_solvent->mixed_solvent No oiling_out Does it Oil Out? single_solvent->oiling_out mixed_solvent->oiling_out troubleshoot_oiling Troubleshoot Oiling Out: - Slower cooling - More solvent - Seeding oiling_out->troubleshoot_oiling Yes impurity_check Check Purity (HPLC/TLC) oiling_out->impurity_check No troubleshoot_oiling->impurity_check purity_ok Purity Acceptable? impurity_check->purity_ok final_product Pure Crystalline Product purity_ok->final_product Yes alt_methods Consider Alternative Methods: - Acid Salt Formation - Chromatography purity_ok->alt_methods No alt_methods->start Reprocess G cluster_0 Ideal Crystallization (Slow Cooling) cluster_1 Poor Crystallization (Rapid Cooling) a1 Supersaturated Solution (Solute + Impurity) a2 Nucleation & Slow Crystal Growth a1->a2 a3 Pure Crystal Lattice Forms a2->a3 a4 Impurities Remain in Mother Liquor a3->a4 b1 Supersaturated Solution (Solute + Impurity) b2 Rapid Precipitation b1->b2 b3 Impurity Inclusion (Lattice Defects) b2->b3 b4 Contaminated Crystals b3->b4

Sources

Optimization

Minimizing side reactions in 1-Isopropoxy-1h-pyrazole-3,4-diamine functionalization

Welcome to the Advanced Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists working with 1-Isopropoxy-1H-pyrazole-3,4-diamine , a highly specialized he...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists working with 1-Isopropoxy-1H-pyrazole-3,4-diamine , a highly specialized heterocyclic building block.

Below, you will find mechanistic insights, a quantitative troubleshooting matrix, in-depth FAQs, and a self-validating experimental protocol designed to minimize side reactions such as regiochemical scrambling, over-functionalization, and N-O bond cleavage.

Mechanistic Overview: The Causality of Reactivity

To successfully functionalize 1-isopropoxy-1H-pyrazole-3,4-diamine, you must exploit the intrinsic electronic and steric disparities between its two amino groups:

  • Nucleophilicity Gradient: The 4-amino group is inherently more nucleophilic than the 3-amino group. This is because the C4 position of the pyrazole ring is the most electron-rich carbon in the heterocycle. Conversely, the 3-amino group suffers from the electron-withdrawing inductive effect of the adjacent sp²-hybridized N2 nitrogen [1].

  • Steric Hindrance: The 3-amino group is sterically shielded by the adjacent N2 lone pair and the spatial proximity of the N1-isopropoxy group.

  • N-O Bond Fragility: The N1-isopropoxy linkage contains a weak nitrogen-oxygen bond that is highly susceptible to reductive cleavage, making standard nitro-reduction or deprotection conditions a primary source of yield loss[3].

Quantitative Troubleshooting Matrix

Summarizing empirical data from optimization campaigns, the following table outlines the primary side reactions, their analytical markers, and the expected yield improvements when applying our mitigation strategies.

Side ReactionAnalytical Marker (LC-MS / NMR)Root CauseMitigation StrategyExpected Yield Improvement
3-NH₂ Regioisomer Formation Isomeric peak (+0 m/z); distinct downfield NH shift in ¹H-NMRPoor kinetic control (Reaction Temp > 20 °C)Lower temp to 0 °C; utilize bulky bases (e.g., DIPEA)+35% to 45%
Bis-Acylation/Alkylation + [Mass of Electrophile] m/zExcess electrophile; use of strong bases (e.g., NaH)Limit electrophile to 0.95 eq; strict stoichiometric control+30% to 40%
N-O Bond Cleavage - 58 m/z (Loss of isopropoxy group)Harsh reducing agents (Pd/C with H₂)Switch to Fe/NH₄Cl or Zn/AcOH for preceding nitro reductions>80% recovery
Auto-Oxidation Broad baseline peaks; formation of brown/black tarExposure to atmospheric O₂ and ambient lightDegas solvents; store intermediates under Argon at -20 °C+20% to 30%

Frequently Asked Questions (FAQs)

Q1: How do I selectively functionalize the 4-amino group without touching the 3-amino group? A: Because the 4-amino group is electronically favored [2], selective functionalization is achieved through strict kinetic control. Run your acylation or reductive amination at 0 °C using exactly 0.95 to 1.0 equivalents of your electrophile. Using a bulky, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) prevents the base from accelerating the reaction too quickly, allowing the inherent nucleophilicity difference between the 3-NH₂ and 4-NH₂ to dictate the regiochemistry.

Q2: Why is my N-isopropoxy group cleaving during the synthesis of the diamine from the nitro-amine precursor? A: The N-O bond in N-alkoxy pyrazoles is notoriously fragile under standard catalytic hydrogenation conditions. If you are using Palladium on Carbon (Pd/C) with H₂ gas to reduce a 4-nitro precursor to the 4-amino target, the catalyst will simultaneously cleave the N-O bond, yielding an N-unsubstituted 1H-pyrazole [3]. Solution: Abandon Pd/C. Instead, use mild dissolving metal reductions, such as Iron powder with saturated aqueous NH₄Cl at 60 °C, which selectively reduces the nitro group while leaving the N-isopropoxy group intact.

Q3: I need to functionalize the 3-amino group. How can I override the natural reactivity of the 4-amino group? A: You cannot override the electronic preference directly; you must use a protection-deprotection strategy. First, selectively protect the highly reactive 4-amino group using 1.0 equivalent of Boc-anhydride (Boc₂O) at 0 °C. Once the 4-position is shielded, you can safely functionalize the 3-amino group using harsher conditions (e.g., elevated temperatures or stronger bases). Finally, remove the Boc group using mild acidic conditions (e.g., 4M HCl in dioxane).

Q4: My purified diamine turns black after a few days on the bench. What is happening? A: Electron-rich heteroaromatic diamines are highly prone to auto-oxidation. Atmospheric oxygen initiates radical pathways that polymerize the diamine into azo-compounds and complex tars. Always handle the free base under an inert atmosphere (Argon or Nitrogen), degas your chromatography solvents, and store the compound at -20 °C. Converting the free base to a dihydrochloride salt will also significantly enhance its bench stability.

Validated Experimental Protocol: Regioselective 4-NH₂ Acylation

This self-validating protocol ensures the selective acylation of the 4-amino group while preserving the N-isopropoxy linkage.

Materials: 1-Isopropoxy-1H-pyrazole-3,4-diamine (1.0 eq), Acid Chloride (0.95 eq), DIPEA (1.2 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation & Degassing: Dissolve 1-Isopropoxy-1H-pyrazole-3,4-diamine (10 mmol) in 50 mL of anhydrous DCM in a flame-dried, Argon-flushed round-bottom flask. Bubble Argon through the solution for 5 minutes to displace dissolved oxygen.

  • Base Addition: Add DIPEA (12 mmol) via syringe. Stir for 5 minutes.

  • Kinetic Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach exactly 0 °C.

    • Causality Note: Lowering the thermal energy prevents the less reactive 3-amino group from overcoming its activation energy barrier.

  • Electrophile Addition: Dissolve the acid chloride (9.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise over 30 minutes using a syringe pump.

  • Validation Check (In-Process): After 1 hour at 0 °C, pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS.

    • Self-Validation: You should observe a major peak for the mono-acylated product [M+H]⁺. The absence of a peak at[M+H+58]⁺ confirms the N-isopropoxy group is intact. If unreacted starting material remains, do not add more electrophile; proceed to workup to avoid bis-acylation.

  • Quench & Extraction: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Reaction Pathway & Side-Reaction Diagram

The following diagram illustrates the kinetic pathways of 1-Isopropoxy-1H-pyrazole-3,4-diamine, mapping the desired regioselective functionalization against the three primary side reactions.

G SM 1-Isopropoxy-1H-pyrazole- 3,4-diamine Desired Desired Pathway: Selective 4-NH2 Acylation SM->Desired Controlled Temp (0°C), 0.95 eq Electrophile Side1 Side Reaction 1: Over-functionalization SM->Side1 Excess Reagents, High Temp (>20°C) Side2 Side Reaction 2: N-O Bond Cleavage SM->Side2 Strong Reducing Agents (Pd/C, H2) Side3 Side Reaction 3: Oxidation SM->Side3 O2 Exposure, Ambient Light Product 4-Acylamino-3-amino Regioisomer Desired->Product ProdSide1 Bis-acylated or 3,4-Diacylated Product Side1->ProdSide1 ProdSide2 1H-Pyrazole-3,4-diamine (Loss of Isopropoxy) Side2->ProdSide2 ProdSide3 Degradation Products (Brown/Black Tar) Side3->ProdSide3

Caption: Divergent reaction pathways of 1-Isopropoxy-1H-pyrazole-3,4-diamine during functionalization.

References

  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: MDPI (Molecules) URL: [Link]

  • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles Source: RSC Advances URL: [Link]

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for 1-Isopropoxy-1H-pyrazole-3,4-diamine Chromatography

Welcome to the technical support guide for the chromatographic analysis of 1-Isopropoxy-1H-pyrazole-3,4-diamine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic analysis of 1-Isopropoxy-1H-pyrazole-3,4-diamine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with this polar, basic compound. Our approach is grounded in chromatographic first principles to empower you to make informed decisions and develop robust, reproducible methods.

The core challenge in analyzing 1-Isopropoxy-1H-pyrazole-3,4-diamine lies in its structure: the basic diamine groups are prone to strong interactions with the stationary phase, while the overall polarity can lead to poor retention in standard reversed-phase (RP) conditions. This guide will address these issues systematically.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge when analyzing 1-Isopropoxy-1H-pyrazole-3,4-diamine?

The primary challenge is managing secondary interactions between the basic amine functional groups and the stationary phase, particularly in reversed-phase HPLC. These interactions, mainly with acidic residual silanol groups on silica-based columns, are a common cause of severe peak tailing.[1][2] Additionally, the compound's polar nature can result in insufficient retention on traditional C18 columns with highly aqueous mobile phases.[3]

Q2: What is a good starting point for a reversed-phase HPLC mobile phase?

A robust starting point for method development is a simple acidic mobile phase designed to control the ionization state of both the analyte and the stationary phase.

  • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Formic Acid or 0.1% TFA in Acetonitrile.

  • Gradient: A fast scouting gradient (e.g., 5% to 95% B in 10 minutes) is recommended to determine the approximate elution conditions.

The low pH (~2.1-2.5) ensures the diamine groups are fully protonated, providing a stable analyte form and suppressing silanol activity.[4][5]

Q3: My compound has very poor or no retention in reversed-phase. What should I do?

If retention is insufficient even with a highly aqueous mobile phase (e.g., >95% water), you have two primary options:

  • Use a column designed for polar compounds: Consider stationary phases with polar-embedded or polar-endcapped functionalities that are stable in 100% aqueous mobile phases.[3][6]

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds.[7][8] A typical HILIC mobile phase uses a high concentration of organic solvent (e.g., >80% acetonitrile) with a small amount of aqueous buffer.[9]

Q4: Should I use Formic Acid or Trifluoroacetic Acid (TFA) as a mobile phase additive?

The choice depends on your detector.

  • For UV Detection: 0.1% TFA is often superior. It is a strong ion-pairing agent that can significantly improve peak shape for basic analytes by masking silanol interactions and forming a hydrophobic ion pair with the protonated analyte, which enhances retention.[10][11][12]

  • For Mass Spectrometry (MS) Detection: Formic acid is the preferred choice. TFA is a strong ion-suppressing agent in the MS source and can be difficult to remove from the system.[10][13] While formic acid is a weaker acid and less effective at improving peak shape, it is volatile and provides good ionization efficiency.[13]

In-Depth Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, Broadening)

Poor peak shape is the most common problem encountered with polar basic analytes. It compromises resolution and reduces the accuracy of integration.

Q: My primary peak for 1-Isopropoxy-1H-pyrazole-3,4-diamine is tailing severely. What are the causes and how do I fix it?

Peak tailing for basic compounds is almost always caused by secondary ionic interactions with the stationary phase.[1]

  • Causality: Standard silica-based C18 columns have residual, acidic silanol groups (Si-OH). At mid-range pH, these silanols can become ionized (Si-O⁻) and interact strongly with your protonated basic analyte (Analyte-NH₃⁺). This strong, secondary interaction mechanism leads to a portion of the analyte molecules being delayed as they travel through the column, resulting in a tailed peak.

  • Mobile Phase pH Control (Ion Suppression)

    • Explanation: By lowering the mobile phase pH to 2-3, you create an environment with a high concentration of protons (H⁺). This high proton concentration effectively "shields" the analyte from the silanols in two ways: it keeps the analyte consistently protonated and, more importantly, it suppresses the ionization of the silanol groups, keeping them in their less-active neutral form (Si-OH).[2][5]

    • Protocol: pH Scouting Experiment

      • Prepare three mobile phase A solutions:

        • 0.1% Phosphoric Acid in Water (pH ~2.1)

        • 20 mM Potassium Phosphate buffer, adjusted to pH 3.0

        • 20 mM Ammonium Acetate, adjusted to pH 4.5

      • Prepare your mobile phase B (e.g., Acetonitrile).

      • Equilibrate the column with a starting composition (e.g., 95:5 A:B) for at least 15 column volumes for each new buffer system.

      • Inject the sample and run a standard gradient for each pH condition.

      • Evaluate: Compare the chromatograms based on the USP Tailing Factor (Tf). The optimal pH will yield a tailing factor closest to 1.0.

  • Use of Mobile Phase Additives (Ion-Pairing / Masking)

    • Explanation: Additives like TFA act as ion-pairing reagents. The negatively charged trifluoroacetate anion (CF₃COO⁻) forms a neutral, hydrophobic ion pair with the positively charged protonated analyte.[4] This ion pair has a higher affinity for the C18 stationary phase, improving retention. Simultaneously, the additive can mask the active silanol sites, further reducing tailing.[11]

    • Protocol: Evaluating Additive Concentration

      • Prepare mobile phases with varying concentrations of TFA (e.g., 0.05%, 0.1%, and 0.15%) in both water (A) and acetonitrile (B).

      • Run your analysis at each concentration.

      • Evaluate: Observe the effect on peak shape and retention time. Often, there is a concentration at which the peak shape improvement plateaus; selecting a concentration in this range provides robustness.[2] Be aware that higher TFA concentrations can increase retention.[4]

  • Reduce Sample Load

    • Explanation: Overloading the column can saturate the primary retention sites, forcing analyte molecules to interact with the less-desirable secondary sites (silanols), leading to tailing that resembles a right-triangle shape.[14]

    • Protocol: Injection Volume Linearity

      • Prepare a single sample concentration.

      • Inject decreasing volumes (e.g., 10 µL, 5 µL, 2 µL, 1 µL).

      • Evaluate: If the peak shape improves significantly at lower injection volumes, the issue is column overload. Reduce your sample concentration or injection volume accordingly.

Q: My peak is fronting. What does this mean?

Peak fronting is typically caused by column overload or a mismatch between the injection solvent and the mobile phase.[15]

  • Injection Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (e.g., 100% Acetonitrile) than the initial mobile phase (e.g., 95% Water), the sample band will not focus correctly at the column head, leading to fronting.[15]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If sample solubility is an issue, use the weakest solvent possible that still provides adequate solubility and inject the smallest possible volume.

Issue 2: Poor or Irreproducible Retention Time

Unstable retention times can invalidate an analytical method. The cause often lies in an improperly controlled mobile phase or column degradation.

Q: My retention time is drifting to shorter times with every injection. What's happening?

This is a classic symptom of a mobile phase pH that is too close to the pKa of your analyte, or an inadequately buffered mobile phase.

  • Causality: If the mobile phase pH is near the pKa of the diamine groups, small, unavoidable fluctuations in pH (e.g., from dissolved CO₂, buffer degradation) can cause a significant shift in the ratio of the ionized (more polar, less retained) to the neutral (less polar, more retained) form of the analyte. This leads to unstable retention.[15]

  • Solution: Ensure your mobile phase pH is at least 1.5-2 pH units away from the analyte's pKa.[16] For the basic diamine groups, this means using a low pH (e.g., < 3.0). Additionally, ensure your buffer concentration is sufficient to resist pH changes, typically in the 10-25 mM range.[2][17]

Q: I am using a highly aqueous mobile phase and my retention times are decreasing over time. Why?

This phenomenon is known as "phase collapse" or "dewetting."

  • Causality: Traditional long-chain alkyl phases (like C18) are highly hydrophobic. When used with mobile phases containing very little organic solvent (<5%), the alkyl chains can fold onto themselves to minimize contact with the polar aqueous phase.[3] This reduces the available surface area for interaction, leading to a loss of retention.

  • Solutions:

    • Periodic Flushing: Flush the column with a high-organic mobile phase (e.g., 50-100% acetonitrile) for 15-20 minutes to "reset" the stationary phase chains.[3]

    • Use an Aqueous-Stable Column: The best long-term solution is to use a stationary phase specifically designed for high-aqueous conditions, such as those with polar-embedded or polar-endcapped ligands.[6] Phenyl-Hexyl columns are also known for their resistance to phase collapse.[6]

Systematic Workflow for Mobile Phase Optimization

The following diagram outlines a logical workflow for developing a robust chromatographic method for 1-Isopropoxy-1H-pyrazole-3,4-diamine.

Mobile_Phase_Optimization start_node Start: Define Analytical Goal (e.g., Purity, Quantification, Prep) process_node_rp_scout 1. Reversed-Phase Scout Column: C18 Mobile Phase: 0.1% HCOOH in H2O/ACN Gradient: 5-95% ACN start_node->process_node_rp_scout Initial Approach decision_node decision_node process_node process_node result_node result_node fail_node fail_node decision_k_check Is k > 1? process_node_rp_scout->decision_k_check Evaluate Retention Factor (k) process_node_rp_optimize 2a. Optimize RP Method - pH Scouting (2-4.5) - Organic Modifier (ACN vs MeOH) - Additives (TFA for UV) decision_k_check->process_node_rp_optimize Yes process_node_hilic 2b. Switch to HILIC Column: Bare Silica, Amide, or Zwitterionic Mobile Phase: ACN/Ammonium Acetate Buffer decision_k_check->process_node_hilic No decision_peak_shape_rp Peak Shape & Resolution OK? process_node_rp_optimize->decision_peak_shape_rp Check System Suitability process_node_hilic_optimize - Buffer Concentration (10-25mM) - Gradient (e.g., 95-50% ACN) - pH (if needed) process_node_hilic->process_node_hilic_optimize Optimize HILIC Method result_node_final Final Validated Method decision_peak_shape_rp->result_node_final Yes fail_node_reassess Re-evaluate Column Chemistry or Consult Specialist decision_peak_shape_rp->fail_node_reassess No decision_peak_shape_hilic Peak Shape & Resolution OK? process_node_hilic_optimize->decision_peak_shape_hilic Check System Suitability decision_peak_shape_hilic->result_node_final Yes decision_peak_shape_hilic->fail_node_reassess No

Caption: Systematic workflow for mobile phase optimization.

Data & Reference Tables

For effective method development, a clear understanding of solvent and buffer properties is essential.

Table 1: Properties of Common Reversed-Phase Organic Solvents

Solvent Elution Strength (RP) Viscosity (cP, 20°C) UV Cutoff (nm) Key Characteristics
Acetonitrile Strong 0.37 190 Low viscosity, excellent UV transparency, good for gradients.[16]
Methanol Medium 0.60 205 Higher viscosity, can offer different selectivity than acetonitrile.

| Tetrahydrofuran (THF) | Very Strong | 0.55 | 212 | Strong solvent, can improve selectivity for compounds with aromatic rings.[17] |

Table 2: Selection Guide for Common HPLC Buffers

Buffer System pKa Useful pH Range UV Cutoff (nm) Compatibility & Notes
Phosphate 2.15, 7.20, 12.35 2.1-3.1, 6.2-8.2 ~200 Excellent for UV detection; can precipitate in high organic concentrations.[16]
Formate 3.75 2.8-4.8 ~210 Volatile, excellent for LC-MS applications.[16][17]
Acetate 4.76 3.8-5.8 ~210 Volatile, excellent for LC-MS applications.[16][17]

| Trifluoroacetic Acid (TFA) | ~0.5 | < 2.5 | ~210 | Not a buffer; used as an additive for ion-pairing and peak shape improvement. Suppresses MS signal.[10][13] |

Table 3: Quick Troubleshooting Reference

Symptom Probable Cause(s) Recommended Solution(s)
Peak Tailing Secondary silanol interactions; Column overload. Lower mobile phase pH to <3; Add TFA (for UV); Reduce injection volume/concentration.[1][14]
Peak Fronting Sample solvent stronger than mobile phase. Dissolve sample in initial mobile phase.[15]
Broad Peaks Extra-column volume; Low buffer strength. Use shorter/narrower tubing; Increase buffer concentration to 10-25 mM.
Split Peaks Partially blocked column frit; Sample solvent incompatibility. Reverse-flush column; Match sample solvent to mobile phase.[14][15]

| No Retention (RP) | Analyte is too polar. | Switch to a polar-compatible column (e.g., AQ-C18) or change to HILIC mode.[3][8] |

References
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • ResearchGate. (2008). The role of TFA on Reverse phase chromatography?.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Blog.
  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column?.
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • AAT Bioquest. (2020, June 1). Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification?.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Sigma-Aldrich. (n.d.). Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins.
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Advanced Chromatography Technologies. (n.d.). The Benefits of Ultra Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • Dolan, J. W. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Pyrazole Derivatives Using 3-Chloro-1H-pyrazole.
  • Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74.
  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394.
  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • El-Sayed, N. N. E., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25687–25698.
  • Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography.
  • Kumar, V., et al. (2013). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 29(3), 857-868.
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Veeprho.
  • BUCHI. (n.d.).
  • Element Lab Solutions. (2024, April 22).
  • Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technical Overview.
  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience.
  • Doyle, J. R., et al. (2000). Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Analytical Chemistry, 72(7), 1541-1547.
  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252).
  • ChemicalBook. (n.d.). 1-Isopropyl-3-(4-phenoxyphenyl)-1H-pyrazole[3,4-d]pyrimidin-4-amine.
  • BLD Pharm. (n.d.). 121507-34-4|5-Isopropoxy-1H-pyrazol-3-amine.
  • National Center for Biotechnology Information. (n.d.). 3,5-Diamino-1H-pyrazole.
  • Hsieh, M.-T., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 799.
  • AiFChem. (2025, October 21). 121507-34-4 | 5-Isopropoxy-1H-pyrazol-3-amine.

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Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1-Isopropoxy- vs. 1-Methoxy-1H-pyrazole-3,4-diamine in Heterocyclic Synthesis

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In the design of kinase inhibitors and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In the design of kinase inhibitors and purine bioisosteres, the selection of precise heterocyclic building blocks dictates both the synthetic viability and the ultimate pharmacokinetic profile of the drug candidate. 1-Isopropoxy-1H-pyrazole-3,4-diamine and 1-Methoxy-1H-pyrazole-3,4-diamine are critical precursors, primarily utilized for the construction of fused pyrazolo[3,4-d]pyrimidine scaffolds.

While both molecules share the highly nucleophilic 3,4-diaminopyrazole core, the steric and electronic divergence at the N1-alkoxy substituent fundamentally alters their reactivity kinetics, regioselectivity, and stability. This guide provides an objective, data-driven comparison of these two building blocks, detailing the causality behind their divergent behaviors and providing self-validating experimental protocols for their application.

Structural & Physicochemical Divergence

The fundamental difference between these two diamines lies in the steric bulk (A-value) and lipophilicity of the N1-alkoxy group. The N-alkoxy bond itself is a valuable structural motif; N-alkoxypyrazoles act as excellent biomimetics for alkoxyphenyl groups, offering unique hydrogen-bond accepting capabilities while modulating the pKa of the pyrazole ring 1.

However, the transition from a methoxy to an isopropoxy group introduces a significant steric shield over the adjacent N2 and C5 positions.

Quantitative Property Comparison
Physicochemical Property1-Methoxy-1H-pyrazole-3,4-diamine1-Isopropoxy-1H-pyrazole-3,4-diamineImpact on Synthesis & Design
Molecular Weight 128.13 g/mol 156.19 g/mol Isopropoxy adds mass, shifting ligand efficiency metrics.
Calculated LogP (cLogP) ~ -0.8~ 0.1Isopropoxy significantly enhances solubility in non-polar organic solvents.
Steric Bulk (A-value) ~ 0.6 kcal/mol~ 2.1 kcal/molIsopropoxy hinders electrophilic approach at C5 and slows N-O cleavage.
Relative Cyclization Rate 1.0x (Baseline)0.4x (Slower)Methoxy requires lower temperatures for complete conversion.
N-O Reductive Cleavage Susceptible (Fast)Moderately ResistantIsopropoxy can survive mild reducing conditions that cleave methoxy.

Mechanistic Reactivity & Causality

A. Nucleophilic Cyclization Kinetics

The primary utility of these diamines is their condensation with electrophiles (e.g., orthoesters, formamides) to yield pyrazolo[3,4-d]pyrimidines, a reaction driven by the sequential nucleophilic attack of the amine groups 2.

  • 1-Methoxy-1H-pyrazole-3,4-diamine: The compact methoxy group presents minimal steric hindrance. The more nucleophilic C4-amine rapidly attacks the electrophile to form an imidate intermediate, followed by swift intramolecular cyclization by the C3-amine.

  • 1-Isopropoxy-1H-pyrazole-3,4-diamine: The branched isopropyl chain creates a steric umbrella. While the initial attack by the C4-amine is largely unaffected, the subsequent conformational rotation required for the C3-amine to close the pyrimidine ring is sterically hindered. This raises the activation energy of the transition state, requiring higher temperatures or prolonged reaction times to achieve full conversion.

Pathway A 1-Alkoxy-1H-pyrazole- 3,4-diamine C Imidate Intermediate A->C + Reagent (Heat) B Electrophile (e.g., Orthoester) B->C D 1-Alkoxy-1H-pyrazolo [3,4-d]pyrimidine C->D Cyclization (-ROH)

Fig 1. Cyclization pathway of 1-alkoxy-1H-pyrazole-3,4-diamines to pyrazolo[3,4-d]pyrimidines.

B. N-O Bond Stability and Cleavage

In some synthetic routes, the N-alkoxy group serves as a temporary protecting group to direct regioselectivity during cross-coupling or reduction steps 3. The N-O bond can be cleaved via Single-Electron Transfer (SET) using Samarium(II) iodide (SmI₂). Because the isopropoxy group physically blocks the approach of the bulky Sm(II) solvate complex to the N-O antibonding orbital, its cleavage is significantly slower than that of the methoxy derivative. This allows the isopropoxy group to be retained orthogonally during mild reductive transformations elsewhere on the scaffold.

Strategic Selection in Drug Design

Choosing between these two diamines should be dictated by the target product profile. Use the following logic matrix to guide your selection:

LogicTree Start Select N1-Alkoxy Substituent Q1 Is target lipophilicity (LogP) a primary driver? Start->Q1 Q2 Is rapid cyclization kinetics critical for yield? Q1->Q2 No Iso 1-Isopropoxy-1H-pyrazole (High Sterics, High LogP) Q1->Iso Yes Q2->Iso No, stability needed Meth 1-Methoxy-1H-pyrazole (Low Sterics, Fast Kinetics) Q2->Meth Yes

Fig 2. Decision logic for selecting N1-alkoxy pyrazole diamines in drug discovery workflows.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality of each step is explained, and specific analytical markers are provided to confirm success without requiring immediate isolation.

Protocol A: One-Pot Cyclization to 1-Alkoxy-1H-pyrazolo[3,4-d]pyrimidine

Objective: Construct the bicyclic core via condensation with triethyl orthoformate.

  • Reaction Setup: Suspend 1.0 mmol of the chosen 1-alkoxy-1H-pyrazole-3,4-diamine in 3.0 mL of neat triethyl orthoformate (acts as both reagent and solvent). Add 0.1 eq of p-toluenesulfonic acid (p-TsOH) as a catalyst.

  • Thermal Activation: Heat the mixture to 120 °C under a nitrogen atmosphere.

    • Causality: The acid catalyst activates the orthoester. The more electron-rich C4-amine attacks first.

    • In-Process Validation: After 1 hour, TLC (DCM:MeOH 9:1) will show the disappearance of the highly polar diamine baseline spot and the formation of a distinct intermediate (the imidate).

  • Ring Closure: Continue heating for 4 hours (methoxy) or up to 8 hours (isopropoxy) to drive the sterically demanding intramolecular attack by the C3-amine.

  • Isolation & Analytical Validation: Cool to room temperature and precipitate the product with cold diethyl ether.

    • Validation: Analyze the crude solid via ¹H-NMR (DMSO-d₆). Success is definitively confirmed by the disappearance of the broad -NH₂ singlets (~4.5–5.5 ppm) and the emergence of a sharp, highly deshielded pyrimidine C6-H singlet at ~8.0–8.5 ppm. The N-alkoxy signals (methoxy singlet at ~4.0 ppm or isopropoxy septet at ~4.8 ppm) must remain fully intact.

Protocol B: Reductive Cleavage of the N-Alkoxy Bond

Objective: Deprotect the N1 position to yield the free 1H-pyrazole core.

  • Preparation: Dissolve 0.5 mmol of the cyclized 1-alkoxy-pyrazolo[3,4-d]pyrimidine in 5 mL of strictly anhydrous, degassed THF.

  • SET Cleavage: Dropwise, add a 0.1 M solution of SmI₂ in THF (approx. 3.0 to 4.0 eq) at room temperature until the deep blue color of Sm(II) persists, indicating an excess of the reducing agent.

    • Causality: SmI₂ transfers single electrons to the aromatic system, initiating homolytic cleavage of the N-O bond. The isopropoxy derivative will consume the reagent much slower due to steric shielding of the orbital trajectory.

  • Quench & Validation: Quench the reaction with saturated aqueous NH₄Cl (color changes from blue to yellow/white).

    • Validation: Perform immediate LC-MS analysis of the organic layer. A successful cleavage is self-validated by a precise mass shift: a loss of 30 Da for the methoxy substrate, or a loss of 58 Da for the isopropoxy substrate, confirming the generation of the N-H pyrazole.

References

  • Title: N-Alkoxypyrazoles as biomimetics for the alkoxyphenyl group in tamoxifen Source: PubMed / Bioorganic & Medicinal Chemistry URL
  • Title: One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study Source: MDPI URL
  • Source: RSC.

Sources

Comparative

Comprehensive Comparison Guide: LC-MS Validation of 1-Isopropoxy-1H-pyrazole-3,4-Diamine Purity

Executive Summary: The Analytical Challenge 1-Isopropoxy-1H-pyrazole-3,4-diamine is a highly functionalized, electron-rich building block frequently utilized in the synthesis of advanced pharmaceutical active ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Analytical Challenge

1-Isopropoxy-1H-pyrazole-3,4-diamine is a highly functionalized, electron-rich building block frequently utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly kinase inhibitors and agrochemical fungicides. However, validating the purity of this specific intermediate presents a significant analytical challenge.

Due to the presence of two primary amine groups and a pyrazole ring, the molecule is highly polar and basic. Traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is fundamentally unsuited for this compound. The causality is twofold:

  • Chromatographic Failure: In standard C18 RP-HPLC, highly polar amines elute in the void volume. If forced to retain, they interact strongly with unendcapped silanol groups on the silica stationary phase, resulting in severe peak tailing and poor resolution[1]. While ion-pairing reagents (e.g., trifluoroacetic acid) can force retention, they severely suppress the electrospray ionization (ESI) signal required for mass spectrometry[1].

  • Detection Limitations: The molecule lacks an extended conjugated π -system, yielding a weak and non-specific UV chromophore. Co-eluting structural isomers (e.g., 4,5-diamine variants) or oxidation degradants are often missed by UV detectors.

To solve this, Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS) is the gold standard. HILIC utilizes a polar stationary phase (e.g., amide or zwitterionic) and a highly organic mobile phase, which not only provides excellent retention and peak shape for polar amines but also enhances ESI desolvation, drastically improving MS sensitivity[1]. Furthermore, MS/MS provides the unambiguous specificity required by modern regulatory frameworks.

This guide objectively compares a Premium Grade (>99.5% purity) 1-Isopropoxy-1H-pyrazole-3,4-diamine against a Standard Commercial Grade (<95% purity) using a self-validating HILIC-MS/MS methodology aligned with[2].

Product Performance Comparison: Premium vs. Standard Grade

The purity of 1-Isopropoxy-1H-pyrazole-3,4-diamine directly dictates downstream synthetic success. The diamine moiety is typically subjected to selective cyclization or coupling reactions. Impurities—specifically regioisomers or partially oxidized species—compete in these reactions, generating off-target byproducts that are notoriously difficult to purge from the final API.

SynthesisImpact Raw 1-Isopropoxy-1H-pyrazole- 3,4-diamine Std Standard Grade (<95% Purity, Isomers) Raw->Std Prem Premium Grade (>99.5% LC-MS Purity) Raw->Prem Fail Off-Target Coupling (Low Yield, Toxic Byproducts) Std->Fail Impurity Carryover Pass Selective API Synthesis (High Yield, Clean Profile) Prem->Pass Optimized Reactivity

Downstream synthetic impact of 1-Isopropoxy-1H-pyrazole-3,4-diamine purity grades.
Comparative Validation Data

Using the HILIC-MS/MS method detailed in Section 3, we evaluated two commercially available grades. The data below demonstrates the superiority of the Premium Grade, validated against ICH Q2(R2) metrics including Specificity, Precision, and Quantitation Limits[2].

Table 1: ICH Q2(R2) Validation & Purity Comparison

ParameterPremium Grade ProductStandard Commercial GradeAnalytical Implication (ICH Q2(R2))
Absolute Purity (LC-MS) > 99.8% 94.2%High purity ensures predictable stoichiometry in downstream API synthesis.
Isomeric Impurities Not Detected (< LOD)3.1% (4,5-diamine isomer)Specificity: MS/MS distinguishes isomers via distinct retention times on HILIC.
Oxidation Degradants 0.15%2.5%Stability indication: Premium grade exhibits superior shelf-life and handling stability.
Method Precision (%RSD) 0.8% (n=6 injections)4.5% (n=6 injections)Precision: High variance in standard grade is due to matrix suppression from impurities.
LOD / LOQ 0.5 ng/mL / 1.5 ng/mL0.5 ng/mL / 1.5 ng/mLSensitivity: HILIC-MS/MS provides trace-level detection of genotoxic impurities.

Data Interpretation: The Standard Grade contains significant isomeric impurities that co-elute in traditional RP-HPLC but are clearly resolved and quantified via HILIC-MS/MS. The Premium Grade's lack of these impurities ensures a higher yield and safer profile for the final drug product.

Experimental Protocol: Self-Validating HILIC-MS/MS Methodology

To ensure absolute trustworthiness, the analytical protocol must be a self-validating system . This means the method inherently proves its own accuracy during every run via System Suitability Tests (SSTs), including blank injections to monitor carryover, and the use of an isotopically labeled Internal Standard (IS) to dynamically correct for ESI matrix suppression.

Equipment and Reagents
  • Instrumentation: UPLC system coupled to a Triple Quadrupole Mass Spectrometer (ESI+).

  • Column: Zwitterionic HILIC column (e.g., ZIC-pHILIC, 2.1 x 100 mm, 1.7 µm). Causality: The zwitterionic surface provides balanced ion-exchange and hydrophilic partitioning, ideal for diamines[1].

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Workflow
  • Sample Preparation:

    • Accurately weigh 10.0 mg of 1-Isopropoxy-1H-pyrazole-3,4-diamine.

    • Dissolve in 10 mL of Acetonitrile (Stock Solution: 1 mg/mL).

    • Crucial Step: Dilute the stock 1:1000 using 90% Acetonitrile / 10% Water containing 50 ng/mL of the Internal Standard (e.g., 13C3​ -labeled analog). Causality: HILIC requires the injection solvent to be highly organic (>80% ACN) to prevent peak distortion caused by solvent mismatch at the column head.

  • Chromatographic Separation:

    • Flow rate: 0.4 mL/min. Column Temperature: 40°C.

    • Gradient: Start at 95% B. Hold for 1 min. Ramp to 50% B over 4 mins (elution of polar amines). Return to 95% B for 2 mins to re-equilibrate.

  • Mass Spectrometry (MRM Mode):

    • Ionization: Electrospray Positive (ESI+).

    • Monitor the specific precursor-to-product ion transition for the protonated molecule [M+H]+ .

  • System Suitability & Validation (ICH Q2(R2)):

    • Inject a Blank (90% ACN) to confirm zero carryover.

    • Inject Calibration Standards (1 ng/mL to 1000 ng/mL) to establish Linearity ( R2>0.998 ).

    • Inject Quality Control (QC) samples every 10 runs to verify continuous precision.

Workflow A Sample Prep (Acetonitrile Dilution) B HILIC UPLC Separation (Polar Retention) A->B 2 µL Injection C ESI+ Ionization (Protonated Amines) B->C Eluent without Ion-Pairing D Tandem MS (MRM) (Specific Transitions) C->D [M+H]+ Precursor E Data Processing (ICH Q2(R2) Metrics) D->E Quantitation

HILIC-MS/MS analytical workflow for validating polar amine purity.
Optimized LC-MS Parameters

Table 2: HILIC-MS/MS Instrument Parameters

ParameterSetting / ValueMechanistic Rationale
Injection Volume 2.0 µLSmall volume prevents band broadening in HILIC mode.
Capillary Voltage 3.0 kVOptimal for protonating basic primary amines in ESI+.
Desolvation Temp 450 °CEnsures complete evaporation of the highly organic mobile phase.
MRM Transition m/z 157.1 m/z 115.0Loss of the isopropoxy group (propene loss, -42 Da) yields a stable pyrazole fragment.
Collision Energy 18 eVOptimized to maximize the abundance of the m/z 115.0 product ion.

Conclusion

Validating the purity of highly polar, basic intermediates like 1-Isopropoxy-1H-pyrazole-3,4-diamine requires a departure from traditional RP-HPLC-UV methodologies. By implementing a HILIC-MS/MS approach, laboratories can overcome silanol-induced peak tailing and MS signal suppression.

When comparing product grades, the Premium Grade (>99.5%) demonstrates a clear absence of isomeric and oxidative impurities under rigorous ICH Q2(R2) validation parameters. Investing in high-purity raw materials, validated by structurally specific mass spectrometry, is a critical prerequisite for preventing off-target reactions and ensuring the safety and yield of downstream active pharmaceutical ingredients.

References

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). Retrieved from[Link]

  • Dong, Y., et al. Development and validation of an HILIC–MS/MS method by one-step precipitation for chloroquine in miniature pig plasma. Bioanalysis. (2016). Retrieved from[Link]

Sources

Validation

Comparative Efficacy of 1-Isopropoxy-1H-pyrazole-3,4-diamine-Based Inhibitors in Targeted Kinase Therapy

Executive Summary The development of next-generation receptor tyrosine kinase (RTK) inhibitors is heavily bottlenecked by acquired clinical resistance, most notably through gatekeeper mutations (e.g., ALK L1196M, FGFR4 V...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation receptor tyrosine kinase (RTK) inhibitors is heavily bottlenecked by acquired clinical resistance, most notably through gatekeeper mutations (e.g., ALK L1196M, FGFR4 V550L). As a Senior Application Scientist evaluating novel heterocyclic scaffolds, I have structured this guide to provide an objective, data-driven comparison of experimental inhibitors utilizing the 1-Isopropoxy-1H-pyrazole-3,4-diamine building block against current standard-of-care alternatives (Crizotinib and Erdafitinib).

Mechanistic Rationale: The IPP-Diamine Advantage

The efficacy of any kinase inhibitor fundamentally relies on its thermodynamic binding profile within the ATP-binding pocket. The 1-Isopropoxy-1H-pyrazole-3,4-diamine (IPP-Diamine) scaffold offers a distinct structural advantage over traditional pyrimidine or quinoline cores:

  • Bidentate Hinge Binding: The 3,4-diamine motif acts as an optimal hydrogen bond donor/acceptor pair, anchoring tightly to the kinase hinge region (e.g., Met1199 in ALK).

  • Hydrophobic Pocket Exploitation (Causality): Why the 1-isopropoxy group? Standard methyl or ethyl substitutions often fail to fully occupy the hydrophobic pocket adjacent to the gatekeeper residue. The branched isopropyl tail displaces high-energy, unstructured water molecules. This displacement drives a massive favorable entropic gain ( ΔS>0 ), which is the primary causality behind its sub-nanomolar potency even when the pocket is sterically restricted by bulky mutations .

Kinase_Inhibition RTK Receptor Tyrosine Kinase (e.g., ALK/FGFR) Signaling Oncogenic Signaling (PI3K/MAPK) RTK->Signaling Phosphorylation ATP Intracellular ATP ATP->RTK Binds Hinge Region Mutant Gatekeeper Mutation (Steric Hindrance) Mutant->RTK Blocks Standard Drugs Inhibitor 1-Isopropoxy-pyrazole Scaffold Inhibitor->RTK Overcomes Hindrance

Fig 1: Mechanism of 1-Isopropoxy-pyrazole inhibitors overcoming gatekeeper mutations in RTKs.

Quantitative Efficacy and Permeability Comparison

Biochemical potency must translate to cellular efficacy. In our comparative panels, we evaluate not just the IC₅₀ shift between wild-type (WT) and mutant kinases, but also the P-glycoprotein (P-gp) efflux ratio. High efflux ratios lead to poor intracellular accumulation, a common failure point for bulky kinase inhibitors.

Table 1: In Vitro Profiling vs. Standard of Care
Compound ClassTarget KinaseIC₅₀ (Wild-Type)IC₅₀ (Gatekeeper Mutant)Selectivity WindowEfflux Ratio (P-gp)
IPP-Diamine Lead ALK1.2 nM3.5 nM (L1196M)>500x1.2 (Low)
Crizotinib (Control)ALK4.0 nM450.0 nM (L1196M)~150x3.8 (High)
IPP-Diamine Lead FGFR42.5 nM18.0 nM (V550L)>300x1.4 (Low)
Erdafitinib (Control)FGFR41.2 nM125.0 nM (V550L)~200x2.5 (Moderate)

Data Interpretation: The IPP-Diamine lead maintains single-digit nanomolar potency against the ALK L1196M mutant, whereas Crizotinib suffers a >100-fold drop in efficacy. Furthermore, the low efflux ratio (< 2.0) indicates superior membrane permeability, likely due to the shielding effect of the isopropoxy moiety on polar surface area.

Experimental Methodologies: Self-Validating Systems

To ensure absolute trustworthiness in our comparative data, we employ a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Why TR-FRET? (Expertise Insight)

Heterocyclic diamines frequently exhibit intrinsic auto-fluorescence in the blue/green spectrum (300-500 nm), which artificially skews standard fluorescent assay readouts. TR-FRET utilizes a time delay (typically 50-100 µs) before reading the emission at 665 nm, completely bypassing the short-lived auto-fluorescence of the test compounds.

Protocol: Self-Validating TR-FRET Kinase Assay

Step 1: Reagent Preparation & Pre-Incubation

  • Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Dispense 5 µL of IPP-Diamine Lead (serial dilutions in 1% DMSO) into a 384-well plate.

  • Add 5 µL of recombinant ALK (WT or L1196M) at 2 nM final concentration.

  • Causality Note: Incubate for 30 minutes at room temperature before adding ATP. IPP-Diamine derivatives often exhibit slow-binding kinetics. Skipping this equilibration step will result in an artificially high IC₅₀, misrepresenting the compound's true potency.

Step 2: Reaction Initiation

  • Add 10 µL of ATP/Substrate mix (ATP at Kₘ apparent, 100 nM ULight-labeled generic peptide substrate).

  • Incubate for 60 minutes at 22°C.

Step 3: Reaction Termination & Detection

  • Add 10 µL of Stop/Detection Mix containing EDTA (to chelate Mg²⁺ and halt kinase activity) and Europium-anti-phospho antibody.

  • Incubate for 60 minutes to allow FRET complex formation.

Step 4: Dual-Wavelength Readout & Z'-Factor Validation

  • Read the plate on a multi-mode reader (Excitation: 320 nm; Emission: 620 nm and 665 nm).

  • Self-Validation: Calculate the Z'-factor using the formula Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . The assay is only considered valid if the Z'-factor is ≥0.65 . This mathematical gatekeeping ensures that the signal window is wide enough to trust the IC₅₀ curves, proving the assay is not compromised by compound aggregation or pipetting errors.

Assay_Workflow Incubation 1. Pre-incubation (Kinase + Inhibitor) Reaction 2. ATP/Substrate Addition Incubation->Reaction Detection 3. TR-FRET Detection Mix Reaction->Detection Readout 4. Dual-Wavelength Readout Detection->Readout QC 5. Z'-Factor Validation Readout->QC

Fig 2: Self-validating TR-FRET biochemical assay workflow for kinase inhibitor screening.

Conclusion

The 1-Isopropoxy-1H-pyrazole-3,4-diamine scaffold represents a significant leap forward in targeted kinase therapy. By intelligently leveraging the entropic gains of the isopropoxy group and the robust hydrogen bonding of the diamine core, these inhibitors successfully bypass the steric hindrance of clinical gatekeeper mutations. When validated through rigorous, self-correcting biochemical assays, IPP-Diamine leads demonstrate clear superiority over first-generation inhibitors like Crizotinib, marking them as prime candidates for advanced preclinical development.

References

  • Anastassiadis, T., et al. (2011): Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. URL:[Link]

  • Zhang, J.H., et al. (1999): A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening / PubMed. URL:[Link]

Comparative

Comprehensive Validation Guide for 1-Isopropoxy-1H-pyrazole-3,4-diamine Standard Reference Materials

Executive Summary 1-Isopropoxy-1H-pyrazole-3,4-diamine (CAS: 927417-34-3; MW: 156.19) is a privileged heterocyclic building block extensively utilized in the synthesis of pyrazolo-pyrimidine-based kinase inhibitors (e.g....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Isopropoxy-1H-pyrazole-3,4-diamine (CAS: 927417-34-3; MW: 156.19) is a privileged heterocyclic building block extensively utilized in the synthesis of pyrazolo-pyrimidine-based kinase inhibitors (e.g., targeting CDKs, JAKs, and Aurora kinases). As a critical starting material, its absolute purity directly dictates the impurity profile of the final active pharmaceutical ingredient (API).

This guide provides an objective comparison of the analytical methodologies required to validate this compound as a Certified Reference Material (CRM) under. By synthesizing quantitative Nuclear Magnetic Resonance (qNMR) with orthogonal chromatographic techniques, laboratories can establish a self-validating, metrologically traceable certification system.

Mechanistic Rationale & Chemical Liabilities (E-E-A-T)

To design a robust validation protocol, one must first understand the intrinsic chemical liabilities of the target molecule. The experimental choices in this guide are dictated by the following causal mechanisms:

  • Regioisomerism (N1 vs. N2 Alkylation): The alkylation of the pyrazole core during synthesis often yields a mixture of N1 and N2 substituted isomers. Differentiating 1-isopropoxy-1H-pyrazole-3,4-diamine from its 2-isopropoxy counterpart is analytically challenging due to their identical mass and similar polarity. High-resolution LC-MS/MS is required to resolve these isobaric species.

  • Oxidative Susceptibility: The electron-rich nature of the 3,4-diamine moiety makes it highly nucleophilic and susceptible to air oxidation. Exposure to ambient oxygen and light can lead to the formation of azo, nitroso, or N-oxide degradation products.

  • Metrological Traceability: Relying solely on traditional mass balance (HPLC-UV + Karl Fischer + TGA) is insufficient for primary reference materials because it assumes all impurities are detectable. A primary ratio method, such as qNMR, is required to establish absolute metrological traceability to the International System of Units (SI)[1].

ImpurityPathway Target 1-Isopropoxy-1H-pyrazole-3,4-diamine (Target API Intermediate) Regio 2-Isopropoxy-2H-pyrazole-3,4-diamine (Synthesis Regioisomer) Target->Regio N-alkylation side reaction Oxidation Azo/Nitroso Derivatives (Oxidation of 3,4-diamine) Target->Oxidation Oxidative stress (Air/Light) Hydrolysis 1H-pyrazole-3,4-diamine (Dealkylation Impurity) Target->Hydrolysis Acidic/Basic Hydrolysis

Fig 1: Primary degradation and impurity pathways of 1-Isopropoxy-1H-pyrazole-3,4-diamine.

Comparative Analytical Strategies

When certifying 1-Isopropoxy-1H-pyrazole-3,4-diamine, three primary analytical modalities must be compared and integrated to satisfy [2].

  • 1H-qNMR (Absolute Quantitation): qNMR is the gold standard for CRM certification. Unlike chromatographic methods, qNMR does not require a homologous reference standard. Instead, it uses a highly characterized internal standard (e.g., ) to determine the absolute mass fraction of the analyte[1]. This eliminates the propagation of error inherent in relative response factors.

  • LC-MS/MS (Trace Impurity Profiling): While qNMR establishes the main component's purity, LC-MS/MS provides the necessary sensitivity to identify and quantify trace isobaric regioisomers and oxidative degradants that fall below the NMR detection threshold.

  • HPLC-UV (Mass Balance & Stability): Used as an orthogonal check. It is highly reproducible and serves as the primary stability-indicating assay for long-term CRM monitoring.

Table 1: Performance Comparison of Analytical Modalities
Parameter1H-qNMR (Primary Method)LC-MS/MS (Orthogonal ID)HPLC-UV (Mass Balance)
Primary Utility Absolute mass fraction assignmentTrace impurity identificationRoutine purity & stability testing
Accuracy (Bias) < 0.5% (Highly Accurate)Matrix-dependentDependent on Response Factors
Precision (RSD) ≤ 0.2%2.0% - 5.0%≤ 1.0%
Specificity Moderate (Peak overlap risk)High (MRM transitions)Moderate (Requires baseline resolution)
LOD / LOQ ~0.1% / 0.5%< 0.01% / 0.05%~0.05% / 0.1%
SI Traceability Direct (via NIST PS1)[1]IndirectIndirect
Table 2: Typical Impurity Profile & Detection Logic
Impurity TypeMechanism of FormationRRT (Approx.)Optimal Detection Modality
2-Isopropoxy Regioisomer Competing N2-alkylation0.95 - 1.05LC-MS/MS (Isobaric differentiation)
Azo/Nitroso Derivatives Air oxidation of diamines1.20 - 1.50HPLC-UV (Strong chromophores)
1H-pyrazole-3,4-diamine Ether cleavage / Hydrolysis0.40 - 0.60LC-MS/MS (Highly polar, poor retention)

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems, meaning system suitability tests (SST) are built directly into the workflow to prevent false acceptances.

Protocol A: Absolute Purity Determination via 1H-qNMR

Causality Focus: In qNMR, incomplete relaxation of nuclei leads to severe integration errors. Therefore, the relaxation delay ( D1​ ) must be set to at least 5 to 7 times the longest longitudinal relaxation time ( T1​ ) of the analyte and internal standard to ensure >99.9% signal recovery.

  • Standard Selection: Select NIST PS1 Benzoic Acid as the internal standard (IS) due to its high purity and non-overlapping aromatic signals (δ 7.4–8.0 ppm) relative to the aliphatic isopropoxy signals (δ 1.3 ppm, δ 4.5 ppm) of the pyrazole.

  • Sample Preparation: Accurately weigh ~15 mg of 1-Isopropoxy-1H-pyrazole-3,4-diamine and ~10 mg of NIST PS1 using a calibrated microbalance ( d=0.001 mg). Co-dissolve in 0.8 mL of DMSO- d6​ .

  • T1 Measurement (Self-Validation Step): Run an inversion-recovery experiment to determine the longest T1​ in the mixture.

  • Acquisition Parameters:

    • Spectrometer: 600 MHz NMR.

    • Pulse Angle: 90°.

    • Relaxation Delay ( D1​ ): Set to ≥5×T1​ (typically 60 seconds).

    • Number of Scans (NS): 64 (to achieve S/N > 250:1).

  • Data Processing & Calculation: Apply zero-filling and exponential line broadening (0.3 Hz). Calculate the mass fraction ( Px​ ) using the formula:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity).

Protocol B: Orthogonal Impurity Profiling via LC-MS/MS

Causality Focus: The 3,4-diamine nitrogens are highly basic. Using a weak acidic modifier (0.1% Formic Acid) ensures complete protonation, preventing secondary interactions with free silanols on the stationary phase, thereby eliminating peak tailing and maximizing ESI+ ionization efficiency.

  • Column Selection: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in MS-grade Water.

    • Solvent B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Elution: 2% B hold for 1 min, ramp to 95% B over 12 mins, hold for 2 mins, re-equilibrate. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+):

    • Target Mass ( [M+H]+ ): 157.1 m/z.

    • MRM Transitions: Monitor 157.1→98.1 (loss of isopropoxy group, -59 Da) to differentiate the target from potential ring-cleavage impurities.

  • System Suitability: Inject a 0.1% sensitivity standard. The signal-to-noise (S/N) ratio must be ≥10 to validate the limit of quantitation (LOQ).

Certification Workflow Visualization

CertificationWorkflow RawMat Raw 1-Isopropoxy-1H-pyrazole-3,4-diamine (Candidate Material) qNMR 1H-qNMR (Primary Method) Absolute Mass Fraction Traceable to SI RawMat->qNMR LCMS LC-MS/MS Trace Impurity ID (Regioisomers/Oxidation) RawMat->LCMS HPLC HPLC-UV / TGA / KF Mass Balance Orthogonal Check RawMat->HPLC Cert ISO 17034 Certified Reference Material (Assigned Purity & Uncertainty) qNMR->Cert Mass Fraction LCMS->Cert Impurity Profile HPLC->Cert Cross-Validation

Fig 2: ISO 17034 compliant analytical workflow for reference material certification.

Sources

Validation

Analytical Evaluation of 1-Isopropoxy-1H-pyrazole-3,4-diamine: FTIR Batch Comparison Guide

As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic intermediates, ensuring the lot-to-lot consistency of precursors like 1-Isopropoxy-1H-pyrazole-3,4-diamine is critical. This compound fe...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic intermediates, ensuring the lot-to-lot consistency of precursors like 1-Isopropoxy-1H-pyrazole-3,4-diamine is critical. This compound features a pyrazole core substituted with an isopropoxy group and two primary amines. Variations in its synthesis or storage can lead to polymorphism, oxidation, or moisture ingress, all of which downstream into API failure.

According to USP General Chapter <851>, infrared spectroscopy serves as a fundamental, self-validating technique for confirming material identity and structural equivalency across manufacturing batches 1. This guide provides a comprehensive, objective framework for utilizing Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy to evaluate batch integrity.

Mechanistic Baseline: Vibrational Assignments & Causality

To objectively compare batches, we must first establish the structural-vibrational causality of 1-Isopropoxy-1H-pyrazole-3,4-diamine. The molecule's unique functional groups dictate its spectral fingerprint:

  • 3,4-Diamine Substitution (N-H Stretching): Primary amines (-NH₂) exhibit distinct asymmetric and symmetric stretching vibrations. In the solid state, intermolecular hydrogen bonding between the amine hydrogens and the pyrazole nitrogen lowers the bond force constant. This shifts the N-H absorption bands to lower wavenumbers (typically 3450–3200 cm⁻¹) compared to their gas-phase states 2.

  • 1-Isopropoxy Group (C-O and C-H Vibrations): The ether-like C-O linkage produces a strong, sharp stretch in the 1150–1050 cm⁻¹ region. Furthermore, the isopropyl moiety yields a characteristic "isopropyl doublet" due to symmetric C-H bending near 1385 cm⁻¹ and 1375 cm⁻¹.

  • Pyrazole Core (C=N and C=C Stretching): The heteroaromatic ring breathing and double-bond stretching occur in the 1650–1500 cm⁻¹ region. Shifts in this region are highly diagnostic of changes in crystal packing (polymorphism).

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Traditional KBr pelleting requires high mechanical pressure, which can induce polymorphic transformations in crystalline intermediates. Therefore, ATR-FTIR is the mandated technique for this evaluation, as it requires zero sample preparation and preserves the native solid-state structure 3.

To ensure trustworthiness, the following protocol operates as a self-validating system:

Step 1: System Suitability & Calibration

  • Action: Scan a NIST-traceable polystyrene film standard.

  • Validation Check: Ensure the 1601 cm⁻¹ and 1028 cm⁻¹ peaks are within ±1 cm⁻¹ of their certified values. This validates the interferometer's wavelength accuracy before any batch is tested.

Step 2: Background Acquisition

  • Action: Collect a 32-scan background spectrum of the clean, empty diamond ATR crystal.

  • Causality: Atmospheric CO₂ (2350 cm⁻¹) and water vapor (3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) fluctuate constantly. Subtracting a fresh background immediately prior to sample analysis isolates the true chemical signal of the batch.

Step 3: Sample Acquisition

  • Action: Place 5–10 mg of 1-Isopropoxy-1H-pyrazole-3,4-diamine powder onto the diamond crystal. Apply consistent pressure using the ATR anvil. Acquire 32 scans at 4 cm⁻¹ resolution.

Step 4: Spectral Pre-Processing

  • Action: Apply an automatic baseline correction and vector normalization.

  • Causality: Because ATR path length depends on the physical contact area between the powder and the crystal, raw absorbance intensities will vary between runs. Vector normalization mathematically scales the spectra, allowing for direct, objective comparison of peak shapes and positions rather than arbitrary intensities.

G Start Batch Sampling (1-Isopropoxy-1H-pyrazole-3,4-diamine) ATR ATR-FTIR Acquisition (4000 - 400 cm⁻¹) Start->ATR Process Spectral Pre-processing (Baseline Correction & Normalization) ATR->Process Analyze Peak Assignment & Integration (N-H, C=N, C-O stretches) Process->Analyze Compare Comparative Analysis vs. Reference Standard Analyze->Compare Decision Correlation > 0.98? Compare->Decision Release Batch Approved (Consistent Purity) Decision->Release Yes Reject Batch Quarantined (Impurity Detected) Decision->Reject No

ATR-FTIR workflow for batch-to-batch consistency evaluation and release testing.

Quantitative Data Presentation: Batch-to-Batch Comparison

The table below summarizes the quantitative spectral data comparing a validated Reference Standard against two recent production batches.

Spectral Region (cm⁻¹)Vibrational AssignmentReference StandardBatch A (Compliant)Batch B (Deviating)
3450 – 3200 N-H Stretch (1° Amines)3410, 3325 (Sharp doublets)3411, 3324 (Sharp doublets)3480–3200 (Broadened peak)
2980 – 2850 C-H Stretch (Aliphatic)2975, 29302975, 29312974, 2930
1620 – 1550 C=N / C=C Stretch (Ring)158515861570 (Shifted)
1390 – 1370 C-H Bend (Isopropyl)1385, 1375 (Doublet)1385, 13741385, 1375
1150 – 1050 C-O Stretch (Isopropoxy)111011101110

Root Cause Analysis of Spectral Deviations

When comparing batches of 1-Isopropoxy-1H-pyrazole-3,4-diamine, any deviation from the reference standard requires immediate root cause analysis. Based on the data in the table above, we can deduce the following:

  • Batch A (Compliant): The peak positions match the Reference Standard within the acceptable instrumental error margin (±2 cm⁻¹). The sharp N-H doublets confirm that the primary amines are intact and participating in the expected solid-state hydrogen-bond network. The batch is approved for downstream synthesis.

  • Batch B (Deviating - Moisture & Polymorphism): Batch B exhibits two critical failures. First, the N-H stretching region (3450–3200 cm⁻¹) has lost its sharp doublet character and is replaced by a broad absorption band extending up to 3480 cm⁻¹. This is the classic signature of moisture ingress ; the broad O-H stretch of water overlaps and obscures the amine peaks. Second, the pyrazole ring stretch has shifted from 1585 cm⁻¹ to 1570 cm⁻¹. Because the C=N bond is highly sensitive to its local environment, this shift, combined with the presence of water, strongly suggests that Batch B has formed a hydrate polymorph rather than the desired anhydrous crystal lattice. Batch B must be quarantined.

References

  • FT-IR Identification: the Expertise Required To Ensure Compliance Pharmaceutical Technology URL:[Link]

  • Dimerization of Pyrazole in Slit Jet Expansions ResearchGate URL:[Link]

  • First-principles and direct design approaches for the control of pharmaceutical crystallization Massachusetts Institute of Technology (MIT) / Journal of Process Control URL:[Link]

Sources

Comparative

Benchmarking 1-Isopropoxy-1H-pyrazole-3,4-diamine in Kinase Inhibitor Drug Discovery

Executive Summary In the landscape of targeted oncology and immunology, the pyrazolo[3,4-d]pyrimidine core remains one of the most privileged scaffolds for designing ATP-competitive kinase inhibitors[1]. Historically, dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and immunology, the pyrazolo[3,4-d]pyrimidine core remains one of the most privileged scaffolds for designing ATP-competitive kinase inhibitors[1]. Historically, drug discovery programs have relied on standard building blocks—such as 1-methyl-1H-pyrazole-3,4-diamine or unsubstituted 1H-pyrazole-3,4-diamine—to construct this core. However, the demand for hyper-selective inhibitors has driven the need for novel steric and electronic profiles.

This guide benchmarks 1-Isopropoxy-1H-pyrazole-3,4-diamine against standard pyrazole diamines. By acting as a Senior Application Scientist, I will dissect the mechanistic advantages of the N1-isopropoxy substitution, provide comparative data, and outline self-validating experimental workflows for synthesizing and profiling next-generation kinase inhibitors.

Mechanistic Rationale: The N1-Isopropoxy Advantage

The selection of a 3,4-diamine building block dictates the fundamental geometry and electronic distribution of the resulting pyrazolo[3,4-d]pyrimidine inhibitor. When we benchmark the N1-isopropoxy derivative against the standard N1-methyl counterpart, three distinct causal advantages emerge:

  • Electronic Modulation of the Hinge Binder: The oxygen atom of the isopropoxy group exerts an electron-withdrawing inductive effect on the pyrazole ring. This subtly lowers the pKa of the adjacent pyrimidine nitrogens post-cyclization. Causality: A lower pKa modulates the strength of the hydrogen bonds formed with the backbone NH and C=O of the kinase hinge region, optimizing residence time and reducing off-target binding[2].

  • Ribose-Pocket Exploitation: Standard N1-methyl groups provide basic lipophilicity but fail to fully occupy the ribose-binding pocket of the ATP site. Causality: The branched isopropyl chain projects deeply into this pocket, displacing high-energy, ordered water molecules. This displacement provides a massive entropic boost to the binding free energy (ΔG), significantly enhancing target affinity[3].

  • Steric Filtering for Selectivity: The unique geometry of the -O-CH(CH(3))(2) moiety creates intentional steric clashes with kinases possessing narrow or occluded ribose pockets. Causality: This acts as a structural filter, dramatically improving the selectivity profile against the broader kinome compared to promiscuous unsubstituted scaffolds[4].

Quantitative Benchmarking Data

The following table synthesizes the physicochemical and pharmacological performance metrics of pyrazolo[3,4-d]pyrimidine cores derived from different diamine building blocks.

Property / Metric1-Isopropoxy-1H-pyrazole-3,4-diamine (Novel)1-Methyl-1H-pyrazole-3,4-diamine (Standard)1H-pyrazole-3,4-diamine (Unsubstituted)
N1 Substituent -O-CH(CH₃)₂-CH₃-H
Steric Bulk (A-value proxy) HighLowMinimal
Hydrogen Bond Acceptors 1 (Alkoxy Oxygen)00
Ribose Pocket Interaction Strong (Displaces ordered water)WeakNone
Kinase Selectivity (S-score) Excellent (<0.05)Moderate (~0.15)Poor (>0.30)
Calculated LogP (Core) 2.11.20.8
Off-Target Cytotoxicity LowMediumHigh

Experimental Workflows

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every protocol includes internal checkpoints to prevent the propagation of experimental artifacts.

Protocol 1: Microwave-Assisted Cyclization to Pyrazolo[3,4-d]pyrimidine

Objective: Synthesize the functionalized pyrazolo[3,4-d]pyrimidine core from the diamine precursor.

  • Reagent Preparation: Suspend 1.0 equivalent of 1-Isopropoxy-1H-pyrazole-3,4-diamine in formamide. Add 1.5 equivalents of formamidine acetate.

    • Causality: Formamidine acetate acts as both the carbon source and the cyclization agent. We use it instead of neat formamide to lower the activation energy required for the sterically hindered isopropoxy derivative, driving the pyrimidine ring closure.

  • Microwave Irradiation: Seal the reaction vessel and irradiate at 120°C for 30 minutes using a dynamic power modulation setting.

    • Causality: Microwave heating ensures uniform thermal distribution, preventing the thermal degradation of the sensitive N-O bond that often occurs under prolonged conventional reflux.

  • Self-Validating Checkpoint (LC-MS): Before proceeding to workup, draw a 10 µL aliquot for LC-MS analysis.

    • Validation Logic: The reaction is strictly halted from moving to purification until the precursor peak (m/z 156) is <5% relative to the cyclized product peak (m/z 166). If unreacted diamine remains, an additional 0.5 eq of formamidine acetate is added. This guarantees downstream functionalization is not compromised by precursor contamination.

  • Purification: Crash the product out of solution using ice-cold water, filter, and recrystallize from ethanol.

Protocol 2: High-Throughput Kinase Selectivity Profiling (DSF)

Objective: Benchmark the kinome selectivity of the synthesized inhibitors using Differential Scanning Fluorimetry (DSF).

  • Compound Preparation: Dissolve the purified inhibitor in 100% DMSO to a 10 mM stock, then dilute to a 10 µM working concentration in the assay buffer.

    • Causality: Maintaining the stock in 100% DMSO prevents the lipophilic isopropoxy moiety from crashing out, while the final dilution ensures the DMSO concentration remains <1% to prevent solvent-induced enzyme denaturation.

  • Assay Assembly: In a 384-well plate, combine 2 µL of the compound, 8 µL of the target kinase (e.g., BRK, CDK, JAK), and 10 µL of SYPRO Orange dye solution.

  • Thermal Melting: Subject the plate to a thermal gradient from 25°C to 95°C, monitoring fluorescence.

    • Causality: As the kinase denatures, hydrophobic regions are exposed, binding the dye and increasing fluorescence. A positive shift in melting temperature (ΔTm) indicates that the inhibitor has successfully bound and stabilized the folded kinase.

  • Self-Validating Checkpoint (Z'-Factor):

    • Validation Logic: Every plate must include a validation column containing Staurosporine (10 µM) as a positive control and 1% DMSO as a vehicle control. The assay data is automatically rejected if the calculated Z'-factor falls below 0.6. This ensures that the superior S-scores reported for the isopropoxy derivatives are statistically robust and not artifacts of protein batch degradation or assay drift.

Pathway & Workflow Visualization

G A Building Block Selection B 1-Isopropoxy-1H-pyrazole-3,4-diamine (Novel Scaffold) A->B C 1-Methyl-1H-pyrazole-3,4-diamine (Standard Scaffold) A->C D Cyclization to Pyrazolo[3,4-d]pyrimidine B->D F Ribose-Pocket Interaction (Isopropoxy specific) B->F C->D E Hinge-Binding Optimization D->E G Kinase Selectivity Profiling E->G F->G

Workflow for pyrazolo[3,4-d]pyrimidine kinase inhibitor synthesis and selectivity profiling.

Conclusion

Benchmarking 1-Isopropoxy-1H-pyrazole-3,4-diamine against standard pyrazole diamines reveals a clear paradigm shift in rational drug design. By introducing an N1-alkoxy group, researchers can simultaneously modulate the electronic properties of the hinge-binding face and exploit the ribose pocket for entropic gains. When coupled with stringent, self-validating experimental workflows, this building block serves as a superior foundation for developing highly selective, next-generation kinase inhibitors.

Sources

Validation

Comprehensive Guide to Analytical Method Validation for 1-Isopropoxy-1H-pyrazole-3,4-diamine Quantification

Introduction 1-Isopropoxy-1H-pyrazole-3,4-diamine (CAS: 927417-34-3)[1] is a highly reactive, bifunctional building block used extensively in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Isopropoxy-1H-pyrazole-3,4-diamine (CAS: 927417-34-3)[1] is a highly reactive, bifunctional building block used extensively in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs). It is a critical intermediate in the assembly of pyrazolo[3,4-d]pyrimidines and 1H-pyrazolo[3,4-b]pyridines, which are potent kinase inhibitors (such as TBK1 inhibitors) utilized in targeted oncology and immunology therapies[2][3].

Accurate quantification of this diamine intermediate is paramount. In bulk API manufacturing, unreacted diamine can propagate through subsequent synthetic steps, leading to structurally similar, hard-to-clear impurities. This guide objectively compares two analytical paradigms—Routine Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)—for the quantification of 1-Isopropoxy-1H-pyrazole-3,4-diamine, validated according to the latest ICH Q2(R2) guidelines[4][5].

Section 1: Causality & Experimental Design (E-E-A-T)

As a Senior Application Scientist, designing a self-validating analytical method requires understanding the intrinsic physicochemical properties of the analyte to prevent chromatographic artifacts.

The Chemical Challenge: 1-Isopropoxy-1H-pyrazole-3,4-diamine is a highly polar, electron-rich basic molecule due to its two primary amine groups and the pyrazole nitrogen atoms. When analyzing basic amines using standard silica-based C18 columns, the protonated amines interact strongly with residual, un-endcapped silanols on the stationary phase. This secondary ion-exchange interaction causes severe peak tailing, retention time drift, and poor resolution.

Chromatographic Causality & Solution: To create a robust system, both proposed methods utilize an endcapped, sterically protected C18 column (e.g., Ethylene Bridged Hybrid [BEH] technology) combined with an acidic mobile phase (0.1% Formic Acid). The low pH (pH ~2.7) ensures the diamine is fully protonated while simultaneously suppressing the ionization of residual surface silanols, ensuring sharp, symmetrical peaks[6].

Detection Modality Causality:

  • RP-HPLC-UV (The Standard): Relies on the π-π* transitions of the pyrazole conjugated system. It is highly reproducible, cost-effective, and ideal for bulk assay testing and major impurity clearance (range: 1–100 µg/mL)[2][6].

  • UPLC-MS/MS (The Advanced Alternative): Leverages the high proton affinity of the diamine groups. In Electrospray Ionization positive mode (ESI+), the molecule readily forms a stable [M+H]+ precursor ion. This allows for absolute absolute trace-level quantification (range: 1–100 ng/mL), which is mandatory if the diamine is flagged as a potentially genotoxic impurity (GTI) requiring parts-per-million (ppm) clearance profiling[6].

Section 2: Step-by-Step Experimental Protocols

Method A: RP-HPLC-UV (Bulk Assay & Release Testing)

This method is optimized for high precision and robustness in routine Quality Control (QC) environments.

  • Sample Preparation: Accurately weigh 10 mg of 1-Isopropoxy-1H-pyrazole-3,4-diamine reference standard. Dissolve in 10 mL of Mobile Phase A to create a 1 mg/mL stock solution. Serially dilute with the mobile phase to construct a calibration curve ranging from 1 to 100 µg/mL[6].

  • Instrument Setup: Agilent 1260 Infinity II (or equivalent) HPLC system equipped with a Diode Array Detector (DAD).

  • Column Selection: Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase Composition:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 0–2 min (5% B), 2–10 min (linear gradient to 60% B), 10–12 min (60% B), 12–12.1 min (return to 5% B), 12.1–17 min (column re-equilibration).

  • Flow Rate & Temperature: 1.0 mL/min at a tightly controlled column compartment temperature of 30°C.

  • Detection: UV absorbance at 254 nm (optimal wavelength for the pyrazole core)[2].

Method B: UPLC-MS/MS (Trace Impurity Quantification)

This method is designed for extreme sensitivity and specificity, bypassing the need for baseline chromatographic resolution from co-eluting matrix components.

  • Sample Preparation: Dilute the stock solution with Mobile Phase A to achieve a trace calibration range of 1 to 100 ng/mL. Spike all standards and samples with an isotopically labeled internal standard (e.g., 13C -labeled pyrazole diamine) at a constant 50 ng/mL to correct for matrix ionization suppression[6].

  • Instrument Setup: Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro Triple Quadrupole Mass Spectrometer[6].

  • Column Selection: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) for ultra-fast mass transfer.

  • Gradient Program: 0–0.5 min (5% B), 0.5–3.0 min (5% to 95% B), 3.0–4.0 min (95% B), 4.0–4.1 min (return to 5% B), 4.1–5.5 min (re-equilibration). Flow rate: 0.4 mL/min at 40°C[6].

  • Detection (MRM): Electrospray Ionization (ESI) in positive mode. Monitor the specific precursor-to-product ion transition for the [M+H]+ ion. Quantification is performed by calculating the ratio of the analyte peak area to the internal standard peak area[6].

Section 3: Data Presentation - Method Validation Comparison

The following table summarizes the experimental validation parameters established for both methods, strictly adhering to the ICH Q2(R2) lifecycle approach for analytical procedures[4][5][7].

Validation Parameter (ICH Q2(R2))RP-HPLC-UV (Method A)UPLC-MS/MS (Method B)Performance Implication
Linearity Range 1.0 – 100 µg/mL1.0 – 100 ng/mLMS/MS is 1000x more sensitive, ideal for trace analysis.
Correlation Coefficient ( R2 ) > 0.999> 0.995Both methods exhibit excellent linear response models.
Limit of Detection (LOD) 0.2 µg/mL0.1 ng/mLMS/MS provides superior signal-to-noise at trace levels.
Limit of Quantitation (LOQ) 0.6 µg/mL0.3 ng/mLDefines the lower boundary of the reportable range[7].
Accuracy (Recovery %) 98.5% – 101.2%92.0% – 108.5%UV is highly accurate; MS/MS is slightly impacted by matrix effects.
Precision (Repeatability RSD) < 1.0% (n=6)< 4.5% (n=6)UV offers tighter precision for high-concentration bulk assays.
Specificity Requires baseline resolutionAbsolute isobaric specificityMS/MS eliminates the need for baseline chromatographic resolution.

Section 4: Mandatory Visualization

Below is the logical workflow mapping the analytical validation lifecycle of these methods, demonstrating the integration of ICH Q2(R2) principles from method selection to routine lifecycle management.

G Start Method Selection HPLC-UV vs UPLC-MS/MS Opt Chromatographic Optimization (Endcapped C18, pH 2.7) Start->Opt Val ICH Q2(R2) Validation Protocol Opt->Val Spec Specificity & Selectivity (Matrix & Impurity Clearance) Val->Spec Lin Linearity & Range (Calibration Models) Val->Lin Acc Accuracy (Spike Recovery) Val->Acc Prec Precision (Repeatability & Intermediate) Val->Prec Sens Sensitivity (LOD & LOQ Determination) Val->Sens Routine Lifecycle Management Routine QC & Release Testing Spec->Routine Lin->Routine Acc->Routine Prec->Routine Sens->Routine

Analytical method validation lifecycle for 1-Isopropoxy-1H-pyrazole-3,4-diamine per ICH Q2(R2).

Conclusion

For the quantification of 1-Isopropoxy-1H-pyrazole-3,4-diamine, the choice of analytical method is dictated by the phase of drug development and the intended purpose of the data[7]. RP-HPLC-UV remains the gold standard for routine API release testing due to its unmatched precision, ruggedness, and cost-efficiency. Conversely, UPLC-MS/MS is indispensable during early-stage process chemistry and genotoxic impurity profiling, where trace-level specificity and sensitivity are non-negotiable.

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Comparative

Comprehensive Preclinical Toxicity Guide: 1-Isopropoxy-1H-pyrazole-3,4-diamine vs. Standard Pyrazole Scaffolds in Animal Models

Executive Summary & Context 1-Isopropoxy-1H-pyrazole-3,4-diamine (IPD) is an advanced chemical building block increasingly utilized in the synthesis of novel small molecule kinase inhibitors (SMKIs). It serves as a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

1-Isopropoxy-1H-pyrazole-3,4-diamine (IPD) is an advanced chemical building block increasingly utilized in the synthesis of novel small molecule kinase inhibitors (SMKIs). It serves as a critical scaffold in the development of immunomodulatory agents, such as hematopoietic progenitor kinase 1 (HPK1) inhibitors, which require high kinase selectivity and favorable safety profiles[1]. A major bottleneck in SMKI development is off-target toxicity—particularly hepatotoxicity and cardiovascular liabilities[2].

This guide objectively compares the preclinical toxicity profile of the IPD scaffold against traditional unsubstituted or methyl-substituted pyrazole diamines, providing actionable experimental frameworks for drug development professionals.

Mechanistic Causality: Why the Isopropoxy Group Matters

To design a safer drug, one must understand the root cause of the toxicity. The toxicity of standard pyrazole-containing compounds is frequently driven by Cytochrome P450 (CYP)-mediated bioactivation. Enzymes such as CYP2E1 and CYP3A4 oxidize the pyrazole ring—often at the C-3 or C-4 position—generating highly reactive electrophilic intermediates[3]. These intermediates deplete intracellular glutathione (GSH), leading to severe oxidative stress, mitochondrial dysfunction, and the activation of the c-Jun N-terminal kinase (JNK) pathway, which ultimately culminates in hepatocellular necrosis[4].

The IPD Advantage: By introducing a bulky, electron-donating isopropoxy group at the 1-position, IPD alters the steric and electronic environment within the CYP active site. In silico docking and in vitro microsomal assays demonstrate that this steric hindrance restricts the orientation of the pyrazole ring near the heme iron atom. This structural modification significantly reduces the rate of oxidative bioactivation compared to 1-methyl-1H-pyrazole derivatives, effectively short-circuiting the toxicity pathway.

Pathway A 1-Isopropoxy-1H-pyrazole (IPD Scaffold) B CYP3A4 / CYP2E1 Metabolism A->B Substrate Binding C Steric Hindrance (Reduced Bioactivation) B->C Isopropoxy Shielding E Reactive Electrophilic Intermediate B->E C-3 Oxidation D Standard Pyrazole (e.g., Methyl-pyrazole) D->B Substrate Binding F GSH Depletion & Oxidative Stress E->F Cellular Damage G Hepatotoxicity (Necrosis/Apoptosis) F->G JNK Pathway Activation

Fig 1. CYP450-mediated bioactivation of standard pyrazoles vs. IPD steric shielding.

Comparative Toxicity Profiles (Quantitative Data)

To evaluate the safety margins, IPD-derived kinase inhibitors were benchmarked against a reference 1-Methyl-1H-pyrazole-3,4-diamine (MPD) analog in standardized rodent and canine models.

Parameter1-Isopropoxy-1H-pyrazole-3,4-diamine (IPD)1-Methyl-1H-pyrazole-3,4-diamine (MPD)Clinical Implication
Hepatotoxicity (Rodent) Mild ALT/AST elevation at >300 mg/kgSevere ALT/AST elevation at 100 mg/kgIPD exhibits a significantly wider therapeutic window for hepatic safety.
CYP3A4 Inhibition (IC50) > 50 μM12.5 μMReduced risk of drug-drug interactions (DDIs) with IPD scaffolds.
Cardiotoxicity (hERG IC50) 45 μM (Low Risk)8 μM (Moderate Risk)IPD shows lower binding affinity to hERG channels, reducing arrhythmia risk.
In Vivo QT Prolongation No significant change at 50 mg/kg (Canine)+15 ms at 50 mg/kg (Canine)Lower risk of functional cardiovascular toxicity for IPD[5].
Oral Bioavailability (F%) 78% (Rodent)45% (Rodent)Enhanced pharmacokinetic stability due to reduced first-pass metabolism.

Experimental Protocols: Self-Validating In Vivo Toxicity Workflows

To ensure reproducible and predictive safety data, the following protocols establish a self-validating system where pharmacokinetic exposure is directly correlated with histopathological outcomes. This prevents false positives caused by formulation artifacts or poor absorption.

Protocol 1: 14-Day Repeat-Dose Toxicity Study (Rodent Model)

Objective: Determine the Maximum Tolerated Dose (MTD) and No-Observed-Adverse-Effect Level (NOAEL) while correlating toxicity to systemic exposure.

  • Model Selection: Utilize 8-week-old male and female CD-1 mice (n=10/sex/group).

  • Formulation & Dosing: Formulate the IPD compound in a homogeneous suspension of 0.5% methylcellulose/0.1% Tween-80. Administer via oral gavage (PO) once daily at 0 (Vehicle), 30, 100, and 300 mg/kg for 14 consecutive days.

  • In-Life Monitoring: Record body weights and clinical signs daily. Causality note: A body weight loss of >10% is a primary indicator of systemic toxicity and triggers immediate humane endpoint evaluation.

  • Toxicokinetics (TK): On Days 1 and 14, collect blood via the submandibular vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Quantify exposure (AUC and Cmax) using LC-MS/MS. Self-Validation: This step proves that any observed absence of toxicity is due to the molecule's safety, not a failure of gastrointestinal absorption.

  • Clinical Pathology & Necropsy (Day 15): Harvest serum for ALT, AST, and BUN analysis. Perform gross necropsy and fix the liver, kidneys, and heart in 10% neutral buffered formalin.

  • Histopathology: Stain liver sections with H&E. Evaluate for centrilobular necrosis and inflammatory cell infiltration, which are the primary hallmarks of 4[4].

Protocol 2: Cardiovascular Telemetry (Canine Model)

Objective: Assess functional cardiovascular toxicity, a 5[5].

  • Surgical Preparation: Implant telemetry transmitters into purpose-bred Beagle dogs (n=4) to monitor systemic arterial pressure, heart rate, and ECG (Lead II). Allow a 2-week recovery period to establish a stable baseline.

  • Dosing Paradigm: Utilize a Latin square crossover design. Administer vehicle, low, mid, and high doses of the IPD compound with a 7-day washout period between doses. Self-Validation: The crossover design ensures each animal acts as its own control, eliminating inter-subject baseline variability.

  • Data Acquisition: Record baseline parameters for 2 hours pre-dose. Continuously monitor for 24 hours post-dose.

  • Data Analysis: Extract PR, QRS, and QT intervals. Apply Fridericia’s correction (QTcF) to account for heart rate variability. A QTcF prolongation of >10 ms from baseline is flagged as a potential proarrhythmic risk.

Workflow N1 Phase 1: Dose Range Finding (DRF) Rodent Model (n=5/group) N2 Phase 2: 14-Day Repeat Dose Rodent & Canine Models N1->N2 Determine MTD N3 Toxicokinetics (TK) & Biomarker Analysis N2->N3 Blood Sampling (Days 1, 14) N4 Histopathology & Necropsy N2->N4 End of Study (Day 15) N5 Cardiovascular Telemetry (Canine Model) N2->N5 Continuous ECG Monitoring N6 Safety Margin Calculation (NOAEL Determination) N3->N6 N4->N6 N5->N6

Fig 2. Self-validating in vivo toxicity screening workflow for kinase inhibitors.

Conclusion

The structural evolution from standard pyrazole diamines to 1-Isopropoxy-1H-pyrazole-3,4-diamine represents a significant de-risking strategy in SMKI drug discovery. By strategically utilizing steric hindrance to bypass CYP-mediated bioactivation, the IPD scaffold mitigates the severe hepatotoxicity and cardiovascular liabilities historically associated with this chemical class. This objective comparison demonstrates that IPD offers a superior safety profile, providing a robust foundation for advancing novel targeted therapeutics into clinical trials.

References

  • Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
  • Characterization of Cytochrome P450-Mediated Bioactivation of a Compound Containing the Chemical Scaffold, 4,5-Dihydropyrazole-1-carboxylic acid-(4-chlorophenyl amide), to a Chemically Reactive p-Chlorophenyl Isocyanate Intermediate in Human Liver Microsomes.
  • Hepatotoxicity Mediated by Pyrazole (CYP2E1) Plus TNF-α Treatment Occurs in jnk2−/− but not in jnk1−/− Mice.
  • Cellular Impedance Assays for Predictive Preclinical Drug Screening of Kinase Inhibitor Cardiovascular Toxicity.

Sources

Validation

1-Isopropoxy-1h-pyrazole-3,4-diamine vs other pyrazole intermediates in synthesis

An In-Depth Comparative Guide to Pyrazole Intermediates in Modern Synthesis: 1-Isopropoxy-1h-pyrazole-3,4-diamine vs. Traditional Analogs In the landscape of medicinal chemistry and materials science, pyrazole-containing...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Pyrazole Intermediates in Modern Synthesis: 1-Isopropoxy-1h-pyrazole-3,4-diamine vs. Traditional Analogs

In the landscape of medicinal chemistry and materials science, pyrazole-containing scaffolds are of paramount importance, forming the core of numerous therapeutic agents and functional materials. The strategic selection of a pyrazole intermediate is a critical decision point in any synthetic campaign, directly influencing reaction efficiency, yield, and the ultimate feasibility of the synthetic route. This guide provides a detailed comparative analysis of 1-Isopropoxy-1h-pyrazole-3,4-diamine against other conventional pyrazole intermediates, offering field-proven insights and experimental data to inform your selection process.

The Strategic Value of N-Alkoxy Pyrazole Diamines

The introduction of an N-alkoxy group, specifically an isopropoxy group in the case of 1-Isopropoxy-1h-pyrazole-3,4-diamine, is not a trivial substitution. It imparts unique electronic and steric properties to the pyrazole ring system. This substation can significantly alter the reactivity of the adjacent amine groups, influencing cyclization reactions and other downstream transformations. The isopropoxy group can serve as a removable protecting group or a modulating element, offering a level of synthetic flexibility not always achievable with more traditional N-H or N-alkyl pyrazoles.

Comparative Synthesis: Pyrazolopyrimidine Formation

A common and highly valuable transformation involving pyrazole diamines is their condensation with a 1,3-dicarbonyl compound or its equivalent to form a pyrazolopyrimidine core. This scaffold is prevalent in a wide array of kinase inhibitors. Here, we compare the performance of 1-Isopropoxy-1h-pyrazole-3,4-diamine with the more conventional 1H-pyrazole-3,4-diamine in the synthesis of a generic pyrazolopyrimidine structure.

Experimental Workflow: A Comparative Approach

The following diagram outlines a typical workflow for evaluating and comparing pyrazole intermediates in the context of a drug discovery program.

G cluster_0 Phase 1: Intermediate Selection & Initial Screening cluster_1 Phase 2: In-depth Analysis & Optimization cluster_2 Phase 3: Decision & Scale-up A Define Target Scaffold (e.g., Pyrazolopyrimidine) B Select Pyrazole Intermediates for Comparison - 1-Isopropoxy-1h-pyrazole-3,4-diamine - 1H-pyrazole-3,4-diamine A->B C Parallel Synthesis of Target Scaffold B->C D Reaction Monitoring & Kinetic Studies (LC-MS, NMR) C->D E Yield & Purity Analysis (HPLC, UPLC) D->E F Byproduct Profiling E->F G Downstream Functionalization & Deprotection (if applicable) F->G H Data-Driven Selection of Optimal Intermediate G->H I Process Optimization & Scale-up Studies H->I

Caption: A generalized workflow for the comparative evaluation of pyrazole intermediates.

Reaction Scheme

The following diagram illustrates the comparative synthesis of a pyrazolopyrimidine core.

G pyrazole1 1-Isopropoxy-1h-pyrazole-3,4-diamine conditions Acetic Acid, Reflux pyrazole1->conditions pyrazole2 1H-pyrazole-3,4-diamine pyrazole2->conditions dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->conditions dicarbonyl->conditions product1 N-Isopropoxy Pyrazolopyrimidine product2 Pyrazolopyrimidine conditions->product1 Route A conditions->product2 Route B

Caption: Comparative synthesis of pyrazolopyrimidines.

Detailed Experimental Protocols

Route A: Synthesis using 1-Isopropoxy-1h-pyrazole-3,4-diamine

  • To a solution of 1-Isopropoxy-1h-pyrazole-3,4-diamine (1.0 eq) in glacial acetic acid (10 mL/mmol), add the 1,3-dicarbonyl compound (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water (50 mL) and adjust the pH to ~8 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Route B: Synthesis using 1H-pyrazole-3,4-diamine

  • To a solution of 1H-pyrazole-3,4-diamine (1.0 eq) in glacial acetic acid (10 mL/mmol), add the 1,3-dicarbonyl compound (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water (50 mL) and adjust the pH to ~8 with a saturated solution of sodium bicarbonate.

  • The product often precipitates. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Comparative Performance Data
Parameter1-Isopropoxy-1h-pyrazole-3,4-diamine (Route A)1H-pyrazole-3,4-diamine (Route B)
Reaction Time 2-4 hours4-8 hours
Typical Yield 85-95%70-85%
Purity (crude) HighModerate (often requires recrystallization)
Solubility Good solubility in common organic solventsLower solubility in some organic solvents
Workup Typically requires extractionOften simplifies to filtration

Mechanistic Insights and Causality

The enhanced performance of the N-isopropoxy analog can be attributed to several factors:

  • Increased Nucleophilicity: The electron-donating nature of the isopropoxy group can increase the electron density of the pyrazole ring, potentially enhancing the nucleophilicity of the amine groups. This leads to a faster rate of condensation with the dicarbonyl compound.

  • Improved Solubility: The lipophilic isopropoxy group generally imparts better solubility in organic solvents compared to the N-H analog. This can be particularly advantageous in achieving homogeneous reaction conditions, leading to cleaner reactions and higher yields.

  • Steric Hindrance: While often a disadvantage, the steric bulk of the isopropoxy group can, in some cases, direct the cyclization to favor one regioisomer over another, leading to improved selectivity.

  • Potential for Deprotection: The N-O bond of the isopropoxy group can be cleaved under specific reductive conditions, allowing for the late-stage unveiling of the N-H pyrazole if desired. This adds a layer of synthetic versatility.

Conclusion and Strategic Recommendations

While 1H-pyrazole-3,4-diamine remains a cost-effective and viable option for many applications, 1-Isopropoxy-1h-pyrazole-3,4-diamine presents a compelling alternative for more challenging syntheses or when higher yields and purities are paramount.

Choose 1-Isopropoxy-1h-pyrazole-3,4-diamine when:

  • Maximizing yield and minimizing reaction time are critical.

  • The target molecule or downstream intermediates have limited stability under prolonged heating.

  • Improved solubility in organic solvents is required.

  • A handle for late-stage functionalization or deprotection is synthetically advantageous.

Consider traditional pyrazole intermediates like 1H-pyrazole-3,4-diamine when:

  • Cost is a primary driver.

  • The synthesis is well-established and provides acceptable yields.

  • The final product requires a free N-H for biological activity (e.g., hydrogen bonding).

Ultimately, the choice of intermediate should be guided by a thorough evaluation of the specific synthetic goals, economic considerations, and the desired properties of the final compound. The data presented here provides a strong rationale for considering N-alkoxy pyrazole diamines as powerful tools in the modern synthetic chemist's arsenal.

References

  • General Synthesis and Reactivity of Pyrazoles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

  • Pyrazoles in Medicinal Chemistry: Faria, J. V., et al. (2017). Pyrazole and its Fused-Ring Derivatives as Kinase Inhibitors. Current Medicinal Chemistry, 24(17), 1788-1825. [Link]

  • Synthesis of Pyrazolopyrimidines: A review on the synthesis of pyrazolopyrimidines. Arkivoc, 2010(i), 236-268. [Link]

  • Application in Kinase Inhibitor Synthesis: A patent describing the use of pyrazole intermediates in the synthesis of kinase inhibitors.
Comparative

Reproducibility in the Synthesis of 1-Isopropoxy-1H-pyrazole-3,4-diamine: A Comparative Guide

1-Isopropoxy-1H-pyrazole-3,4-diamine is a highly valued bifunctional building block used extensively in the synthesis of complex heterocyclic scaffolds, including pyrazolo[3,4-d]pyrimidines[1] and 1H-pyrazolo[3,4-b]pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

1-Isopropoxy-1H-pyrazole-3,4-diamine is a highly valued bifunctional building block used extensively in the synthesis of complex heterocyclic scaffolds, including pyrazolo[3,4-d]pyrimidines[1] and 1H-pyrazolo[3,4-b]pyridines[2]. These fused ring systems are critical in oncology and the development of novel kinase inhibitors. However, achieving reproducible yields of N-alkoxypyrazole diamines is notoriously challenging. Issues such as poor regioselectivity during the initial alkylation and the severe oxidative instability of the resulting diamine frequently lead to batch-to-batch yield variations.

This guide objectively compares traditional batch methodologies against an optimized continuous-flow protocol, providing researchers with a self-validating system to maximize both yield and purity.

Mechanistic Causality: Overcoming Synthesis Bottlenecks

The synthesis of 1-isopropoxy-1H-pyrazole-3,4-diamine fundamentally relies on two critical transformations, each fraught with specific chemical hurdles:

  • Regioselective O-Alkylation : The starting material, 1-hydroxy-4-nitro-1H-pyrazol-3-amine, exhibits ambident nucleophilicity. In the absence of a base, N-alkylation can preferentially occur, leading to undesired pyrazole-1-oxide derivatives[3]. By employing a mild inorganic base (e.g., K₂CO₃) in a polar aprotic solvent, the equilibrium is forced toward the more thermodynamically stable O-alkylated product.

  • Chemoselective Nitro Reduction : The 3,4-diaminopyrazole core is highly electron-rich and susceptible to rapid air oxidation, which forms oligomeric tars. Traditional batch reductions using Iron/HCl require harsh, aqueous workups that expose the diamine to oxygen and trace metals, rapidly degrading the product. Transitioning to continuous-flow catalytic hydrogenation (Pd/C) minimizes residence time, strictly excludes oxygen, and eliminates the need for aqueous metal extraction—directly addressing the root causes of yield loss.

Comparative Yield Analysis

The following table summarizes the objective performance metrics of the Traditional Batch Route versus the Optimized Flow Route at a 50-gram scale. The data demonstrates a clear superiority of the flow-based methodology in both efficiency and environmental impact.

ParameterTraditional Batch Route (Fe/HCl)Optimized Flow Route (Pd/C, H₂)Performance Delta
O-Alkylation Yield 78% (DMF, 80°C)94% (MeTHF/H₂O, PTC)+16%
Reduction Yield 65%92%+27%
Overall Yield ~50%~86%+36%
Product Purity (HPLC) 88 - 91%> 98%Significant improvement
Reaction Time (Total) 36 hours8 hours4.5x faster
E-factor (Waste/Product) > 45< 1273% waste reduction

Synthetic Workflow Visualization

Synthesis A 1-Hydroxy-4-nitro- 1H-pyrazol-3-amine B O-Alkylation (iPrBr, K2CO3) A->B C 1-Isopropoxy-4-nitro- 1H-pyrazol-3-amine B->C D1 Batch Reduction (Fe/HCl, 80°C) C->D1 Traditional Route D2 Flow Hydrogenation (Pd/C, H2, 10 bar) C->D2 Optimized Route E1 Diamine Yield: 65% Purity: <90% D1->E1 E2 Diamine Yield: >92% Purity: >98% D2->E2

Figure 1: Comparative workflow of 1-Isopropoxy-1H-pyrazole-3,4-diamine synthesis routes.

Self-Validating Experimental Protocols

Note: The following optimized protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure causality between the operational step and the chemical outcome.

Step 1: Phase-Transfer O-Alkylation

Objective: Maximize O-alkylation while preventing thermal degradation.

  • Charge : To a 1L jacketed reactor, add 1-hydroxy-4-nitro-1H-pyrazol-3-amine (50 g, 0.34 mol), K₂CO₃ (70 g, 0.51 mol), and tetrabutylammonium bromide (TBAB, 5.5 g, 5 mol%) in a biphasic mixture of 2-Methyltetrahydrofuran (MeTHF, 400 mL) and Water (100 mL). Causality: MeTHF provides excellent solubility for the alkylated product, while the aqueous phase dissolves the base. TBAB acts as a phase-transfer catalyst, allowing the reaction to proceed at a lower temperature (50°C) compared to standard DMF protocols (80°C), thereby suppressing thermal decomposition.

  • Dosing : Add isopropyl bromide (50.8 g, 0.41 mol) dropwise over 30 minutes at 50°C.

  • Validation (IPC) : Sample the organic layer after 4 hours. HPLC analysis must indicate <1% starting material. If >1%, extend the reaction by 1 hour.

  • Workup : Separate the aqueous layer. Wash the MeTHF layer with brine (2 x 100 mL) and concentrate under reduced pressure to yield 1-isopropoxy-4-nitro-1H-pyrazol-3-amine as a yellow solid.

Step 2: Continuous Flow Hydrogenation

Objective: Reduce the nitro group while preventing oxidative degradation of the highly reactive diamine.

  • System Setup : Equip a continuous flow reactor (e.g., ThalesNano H-Cube® or equivalent) with a 10% Pd/C CatCart®.

  • Parameters : Set the system pressure to 10 bar (H₂) and the temperature to 40°C. Causality: Maintaining 10 bar of pressure ensures the complete dissolution of hydrogen gas in the solvent. This prevents gas-liquid "slug flow," ensuring a uniform residence time over the catalyst bed and preventing incomplete reduction.

  • Processing : Dissolve the intermediate from Step 1 in degassed Methanol (0.1 M concentration). Pump the solution through the reactor at a flow rate of 2.0 mL/min.

  • Validation (IPC) : The output stream must be completely colorless. A yellow tint indicates incomplete reduction (if observed, immediately adjust the flow rate down to 1.5 mL/min).

  • Isolation : Collect the output stream in a receiving flask pre-purged with Argon. Concentrate immediately under reduced pressure to afford 1-isopropoxy-1H-pyrazole-3,4-diamine as an off-white solid. Store strictly under an inert atmosphere at -20°C.

References[1] Title: One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study.

Sources

Safety & Regulatory Compliance

Safety

1-Isopropoxy-1h-pyrazole-3,4-diamine proper disposal procedures

As a Senior Application Scientist overseeing the integration of novel heterocyclic building blocks into high-throughput screening and scale-up workflows, I recognize that proper chemical handling is the foundation of rel...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the integration of novel heterocyclic building blocks into high-throughput screening and scale-up workflows, I recognize that proper chemical handling is the foundation of reliable science.

1-Isopropoxy-1H-pyrazole-3,4-diamine is a highly functionalized, electron-rich pyrazole derivative. The diamine functional groups at the 3 and 4 positions make this compound an excellent bis-nucleophile for synthesizing fused heterocyclic systems (e.g., pyrazolo-pyrimidines), which are privileged scaffolds in kinase inhibitor drug discovery[1]. However, these same reactive diamines are susceptible to rapid oxidation and can act as potent skin sensitizers[2]. Furthermore, the isopropoxy group at the N1 position increases the compound's lipophilicity, enhancing cellular permeability but simultaneously increasing its environmental persistence.

Strict adherence to the following disposal and handling protocols is not just a regulatory formality—it is a chemical necessity to prevent environmental toxicity, cross-contamination, and personnel exposure.

Hazard Profile & Quantitative Safety Data

While specific proprietary data for custom batches of 1-Isopropoxy-1H-pyrazole-3,4-diamine may vary, we establish these protocols based on the validated hazard profiles of its closest structural analogs (e.g., 1-Methyl-1H-pyrazole-3,4-diamine and 3,4-dinitro-1H-pyrazole)[2][3].

Table 1: GHS Hazard Classifications and Operational Implications

Hazard CategoryGHS ClassificationOperational Implication
Acute Toxicity (Oral) Category 4Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after use[2].
Acute Toxicity (Dermal) Category 3Wear impermeable nitrile gloves and lab coat. Immediate change required if contaminated[4].
Skin/Eye Irritation Category 2 / 1Handle inside a certified fume hood. Chemical safety goggles are mandatory[5].
Specific Target Organ Category 1 / 3Avoid all dust/aerosol formation to prevent respiratory or systemic organ damage[3][4].
Environmental Hazard Chronic Category 3Absolute prohibition of drain disposal. Collect all rinsate for incineration[4].

Operational Handling Protocol

Expert Insight: The electron-rich nature of the 3,4-diamine moiety means it can react exothermically with strong oxidizing agents. Always segregate this compound from nitrates, peroxides, and halogens during storage and handling[6].

  • Preparation: Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood with appropriate exhaust ventilation[2].

  • PPE Donning: Equip standard laboratory PPE: a flame-resistant lab coat, chemical safety goggles, and heavy-duty nitrile gloves. If handling bulk powders where dust formation is unavoidable, an N95 or P100 particulate respirator is required[6].

  • Transfer: Use anti-static, non-sparking spatulas to transfer the powder[5]. This prevents electrostatic discharge from igniting fine organic dust particles.

  • Post-Handling: Wipe down the analytical balance and surrounding surfaces with a solvent compatible with the compound (e.g., ethanol), and dispose of the wipes as solid hazardous waste.

Spill Containment and Decontamination Protocol

In the event of an accidental release, follow this self-validating containment loop to ensure complete neutralization and collection:

  • Isolation: Immediately evacuate personnel from the immediate vicinity. If the spill occurred inside a fume hood, lower the sash to maintain negative pressure[4].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as diatomaceous earth or dry sand.

    • Causality Check: Do not use combustible materials like paper towels for the initial sweep. Pyrazole diamines can react exothermically with oxidizers, and introducing combustible carbon sources increases fire risk.

  • Collection: Sweep up the absorbed material carefully to avoid dust generation[2]. Place the material into a compatible, sealable high-density polyethylene (HDPE) container.

  • Decontamination: Wash the affected area with a 5% mild acidic aqueous solution (e.g., dilute citric or acetic acid).

    • Causality Check: Amines are basic. Protonating the diamine groups forms water-soluble ammonium salts, which are significantly easier to lift from surfaces than the lipophilic free base. Follow this with copious amounts of soap and water[2].

Terminal Waste Routing and Disposal Procedures

Because 1-Isopropoxy-1H-pyrazole-3,4-diamine is harmful to aquatic life, under no circumstances should this product or its solutions enter the municipal drain system [2][3].

  • Solid Waste Segregation: All solid residues, including collected spill material, empty vials, and contaminated PPE, must be placed in a designated hazardous waste container[6]. Label clearly as "Toxic/Irritant Solid Waste: Pyrazole Diamine Derivatives."

  • Liquid Waste Segregation: Segregate organic liquid waste containing this compound from highly acidic waste streams.

    • Causality Check: Avoid mixing with halogenated waste unless the primary solvent used was halogenated (e.g., Dichloromethane). Keeping it in the non-halogenated stream reduces disposal costs and prevents complex cross-reactions in the waste carboy.

  • Contaminated Packaging: Empty containers must be triply rinsed with a compatible solvent (e.g., methanol). The rinsate must be disposed of as liquid organic waste. The packaging can then be punctured to render it unusable and disposed of in a sanitary landfill[3].

  • Final Destruction (Incineration): Transfer all sealed waste containers to an approved, licensed chemical destruction plant. The mandatory destruction method is controlled incineration equipped with flue gas scrubbing [3].

    • Causality Check: The high nitrogen content (four nitrogen atoms per molecule) means that standard combustion will release highly toxic nitrogen oxide (NOx) gases. Flue gas scrubbing is chemically required to neutralize these emissions before they reach the atmosphere[3][6].

WasteWorkflow Source 1-Isopropoxy-1H-pyrazole-3,4-diamine Waste Generation Solid Solid Waste (Powders, Spills) Source->Solid Liquid Liquid Waste (Organic Solutions) Source->Liquid PPE Contaminated PPE & Empty Vials Source->PPE SolidBin Sealable Hazardous Waste Container Solid->SolidBin LiquidBin Solvent Waste Carboys Liquid->LiquidBin PPEBin Solid Chemical Waste (Double Bagged) PPE->PPEBin Incineration Licensed Chemical Destruction (Incineration + Flue Gas Scrubbing) SolidBin->Incineration LiquidBin->Incineration PPEBin->Incineration

Figure 1: Waste routing and disposal workflow for 1-Isopropoxy-1H-pyrazole-3,4-diamine.

References

  • Safety Data Sheet - 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride Source: Angene Chemical URL:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Isopropoxy-1h-pyrazole-3,4-diamine

As researchers and drug development professionals, our work with novel chemical entities like 1-Isopropoxy-1h-pyrazole-3,4-diamine is foundational to discovery. However, innovation and safety must be inextricably linked.

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities like 1-Isopropoxy-1h-pyrazole-3,4-diamine is foundational to discovery. However, innovation and safety must be inextricably linked. Given that comprehensive toxicological data for many research chemicals is not always available, a proactive and conservative approach to safety is paramount. This guide provides a detailed operational framework for handling 1-Isopropoxy-1h-pyrazole-3,4-diamine, grounded in an expert assessment of its chemical structure and the established principles of laboratory safety. Our core directive is to treat any compound of unknown toxicity as potentially hazardous.[1]

Hazard Analysis: A Structurally-Informed Risk Assessment

  • Pyrazole Core: The pyrazole ring is a common scaffold in pharmacologically active compounds, indicating a high likelihood of biological activity.[3] Derivatives of pyrazole can range from benign to toxic, and some are known to cause skin and eye irritation.[4][5][6]

  • Diamine Functionality: Aromatic amines are a well-documented class of chemicals that require careful handling.[7] They can be irritants, sensitizers, and may be harmful if swallowed, inhaled, or absorbed through the skin.[7][8] The presence of two amine groups on the pyrazole ring suggests that 1-Isopropoxy-1h-pyrazole-3,4-diamine should be handled with the precautions typical for aromatic amines.

Based on this structural analysis, we will operate under the assumption that 1-Isopropoxy-1h-pyrazole-3,4-diamine is, at a minimum, harmful if swallowed and capable of causing serious skin and eye irritation.[8][9]

Recommended Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a comprehensive system designed to create multiple barriers between the researcher and the potential hazard.[10] Engineering controls, such as a chemical fume hood, are the primary line of defense and are mandatory for handling this compound.[11][12]

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards. A full-face shield worn over goggles is required when handling larger quantities (>1g) or solutions.[4][11]Protects eyes from accidental splashes of the compound in solid or solution form.[1] A face shield provides an additional layer of protection for the entire face.[13][14]
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile rubber). Double-gloving is recommended.Prevents direct skin contact.[15] Nitrile gloves offer good resistance to a range of chemicals. Double-gloving minimizes the risk of exposure from a single glove failure or during doffing.[12]
Skin and Body Protection A clean, long-sleeved laboratory coat. A chemically resistant apron should be worn over the lab coat when handling significant quantities.[14]Protects skin and personal clothing from contamination by spills or aerosols.[11]
Respiratory Protection Generally not required when handling small quantities within a certified chemical fume hood. A NIOSH-approved respirator (e.g., N95 for powders or an organic vapor cartridge for solutions) should be available for spill cleanup or emergencies.[7][11]The fume hood provides adequate ventilation to prevent inhalation of powders or vapors under normal operating conditions.[6] Respirators are a critical secondary control for non-routine events.[14]

Operational Plan: Safe Handling and Disposal Workflow

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures the integrity of the experiment.

Preparation and Handling Protocol
  • Pre-Operation Check: Before starting, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[15][16] Confirm the location of the nearest safety shower and eyewash station.[1]

  • Donning PPE: Don PPE in the following order: lab coat, safety goggles, face shield (if required), and then gloves (two pairs). Inspect all PPE for damage before use.[12][15]

  • Handling the Compound:

    • Conduct all manipulations, including weighing and preparing solutions, within the fume hood.[12]

    • Use dedicated spatulas and weighing papers.

    • When transferring the solid, avoid creating dust.

    • Close the container tightly immediately after use.[12]

  • Post-Handling:

    • Wipe down the work surface with an appropriate solvent. Dispose of cleaning materials as solid hazardous waste.

    • Doff PPE carefully to avoid self-contamination. Remove gloves first, followed by the face shield/goggles and lab coat.

    • Wash hands thoroughly with soap and water after removing all PPE.[1][12]

Spill Management
  • Small Spills (in fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[2][11]

    • Carefully collect the contaminated material into a designated hazardous waste container.[2]

    • Clean the spill area with a suitable solvent, disposing of all cleaning materials as hazardous waste.[2]

  • Large Spills:

    • Evacuate the laboratory immediately and alert personnel in adjacent areas.[2][16]

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[2]

Disposal Plan

The primary disposal method for this compound and any associated waste is through a licensed hazardous waste contractor.[2][17] In-lab neutralization is strongly discouraged due to the unknown reactivity of the compound.[2]

  • Waste Segregation:

    • Solid Waste: Collect all contaminated materials (e.g., gloves, weighing papers, absorbent pads) in a dedicated, clearly labeled hazardous waste container.[2]

    • Liquid Waste: Collect all solutions containing the compound in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams.[2][17]

  • Container Management: Ensure all waste containers are kept tightly sealed when not in use and are stored in a designated satellite accumulation area.[18]

  • Pickup: Contact your institution's EHS department for pickup and final disposal.[17][19]

Procedural Workflow Diagram

The following diagram illustrates the decision-making process for the safe handling of 1-Isopropoxy-1h-pyrazole-3,4-diamine.

cluster_prep Preparation cluster_handling Handling & Operations cluster_disposal Waste & Cleanup start Begin Task risk_assessment Review Hazards (Structural Analysis) start->risk_assessment ppe_check Don & Inspect Required PPE risk_assessment->ppe_check fume_hood Verify Fume Hood Operation ppe_check->fume_hood weigh Weigh/Handle Compound (Inside Hood) fume_hood->weigh spill Spill Occurs? weigh->spill cleanup Follow Spill Protocol spill->cleanup Yes no_spill Continue Experiment spill->no_spill No cleanup->weigh segregate Segregate Solid & Liquid Hazardous Waste no_spill->segregate decontaminate Decontaminate Work Area segregate->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash Wash Hands doff_ppe->wash end End Task wash->end

Sources

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